molecular formula C11H22N2O B6334556 1-(3-Methylpiperazin-1-yl)hexan-1-one CAS No. 1240575-13-6

1-(3-Methylpiperazin-1-yl)hexan-1-one

Cat. No.: B6334556
CAS No.: 1240575-13-6
M. Wt: 198.31 g/mol
InChI Key: OGHAZKXXDXEZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpiperazin-1-yl)hexan-1-one is a ketone-functionalized piperazine derivative offered as a building block for medicinal chemistry and drug discovery research. The piperazine ring, particularly the 3-methylpiperazine scaffold, is a privileged structure in drug development, frequently employed to optimize the physicochemical properties of lead compounds and to serve as a conformational constraint for pharmacophoric groups . This compound is designed for use in the synthesis of more complex molecules targeting biologically relevant pathways. Analogs featuring the 3-methylpiperazine core have demonstrated significant research value as potent and selective antagonists for the κ opioid receptor (KOR), a target implicated in stress-related disorders, addiction, and depression . Furthermore, structurally related piperazine-containing molecules are investigated as inhibitors for serine proteases like C1s in the complement system , and as selective butyrylcholinesterase (BChE) inhibitors for researching neurodegenerative conditions . The incorporation of a lipophilic hexanone chain may enhance membrane permeability, a key consideration in the development of centrally-active compounds . Researchers can utilize this chemical as a versatile synthon to explore new chemical space in various therapeutic areas. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-4-5-6-11(14)13-8-7-12-10(2)9-13/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAZKXXDXEZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Methylpiperazin-1-yl)hexan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Abstract

1-(3-Methylpiperazin-1-yl)hexan-1-one represents a critical structural scaffold in the synthesis of peptidomimetic drugs, GPCR ligands, and enzyme inhibitors. As a substituted piperazine amide, it balances the lipophilicity of the hexanoyl chain with the polar, basic functionality of the piperazine core. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes focusing on regioselectivity, and analytical characterization standards. It is designed for medicinal chemists and process scientists optimizing library synthesis or fragment-based drug discovery (FBDD) campaigns.

Chemical Identity and Structural Analysis

The molecule consists of a 2-methylpiperazine core acylated at the less sterically hindered nitrogen (N4 position relative to the methyl group, which becomes N1 in the amide nomenclature). The "3-methyl" designation in the name indicates the methyl group is located at the


-carbon relative to the amide nitrogen.
Property Details
IUPAC Name 1-(3-Methylpiperazin-1-yl)hexan-1-one
Common Scaffolds N-Acylpiperazine; 2-Methylpiperazine derivative
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
SMILES CCCCCC(=O)N1CC(C)NCC1
CAS Number Not widely listed; treat as library compound
Stereochemistry Contains one chiral center at C3. Typically synthesized as a racemate unless starting from (R)- or (S)-2-methylpiperazine.

Physicochemical Profile

Understanding the physicochemical behavior of 1-(3-Methylpiperazin-1-yl)hexan-1-one is essential for predicting its pharmacokinetics (PK) and formulation stability. The presence of a secondary amine (N4) provides a basic center for salt formation, while the hexanoyl tail increases LogP, facilitating membrane permeability.

Table 1: Key Physicochemical Parameters
ParameterValue (Predicted/Experimental)Significance in Drug Design
LogP (Octanol/Water) ~1.2 – 1.5 (Predicted)Moderate lipophilicity; likely CNS penetrant if MW is low.
pKa (Secondary Amine) 8.8 – 9.2Exists predominantly as a cation at physiological pH (7.4).
pKa (Amide Nitrogen) < 0Non-basic; does not participate in protonation.
Topological Polar Surface Area (TPSA) ~32 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Boiling Point ~310°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Solubility Soluble in DCM, MeOH, DMSO.Free base has low water solubility; HCl salt is highly water-soluble.

Technical Insight: The amphiphilic nature of this molecule (lipophilic tail + hydrophilic head) suggests it may act as a weak surfactant in solution, potentially forming micelles at high concentrations. This must be considered during NMR sample preparation to avoid aggregation artifacts.

Synthetic Methodology & Regioselectivity

The synthesis of 1-(3-Methylpiperazin-1-yl)hexan-1-one relies on the acylation of 2-methylpiperazine. A critical challenge is regioselectivity . 2-Methylpiperazine has two nucleophilic nitrogens:

  • N1 (Adjacent to Methyl): Sterically hindered.

  • N4 (Remote from Methyl): Sterically accessible.

Under controlled conditions, acylation occurs preferentially at the N4 position, yielding the target "3-methyl" isomer (where the methyl is at position 3 relative to the amide).

Protocol: Regioselective Acylation

Reagents: 2-Methylpiperazine (1.0 equiv), Hexanoyl Chloride (0.95 equiv), Triethylamine (1.1 equiv), Dichloromethane (DCM).

  • Preparation: Dissolve 2-methylpiperazine in anhydrous DCM at 0°C.

  • Addition: Add Hexanoyl chloride dropwise over 30 minutes. Crucial: Limiting the acylating agent (0.95 equiv) prevents di-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. The steric bulk at N1 protects it from reaction under these mild conditions.

  • Workup:

    • Wash with 1M NaOH (to remove HCl salts and unreacted acid).

    • Extract aqueous layer with DCM.

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Eluent: 5-10% MeOH in DCM with 1% NH₄OH). The target compound elutes after the di-acylated impurity.

Reaction Mechanism Visualization

Synthesis SM 2-Methylpiperazine (N1 hindered, N4 free) Intermediate Transition State (N4 attack preferred) SM->Intermediate DCM, 0°C Reagent Hexanoyl Chloride (0.95 eq) Reagent->Intermediate Product TARGET: 1-(3-Methylpiperazin-1-yl)hexan-1-one (Major Isomer) Intermediate->Product Kinetic Control (Steric favorability) Byproduct Byproduct: 1-(2-Methylpiperazin-1-yl)hexan-1-one (Minor Isomer) Intermediate->Byproduct Slow path (Steric hindrance)

Caption: Regioselective synthesis pathway favoring N4-acylation due to steric hindrance at the N1 position.

Analytical Characterization

Validation of the structure requires distinguishing between the 2-methyl and 3-methyl isomers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Methyl Doublet:

      
       1.0–1.1 ppm.
      
    • Hexanoyl Chain: Triplet at

      
       0.9 (terminal CH₃), multiplet at 
      
      
      
      1.3 (alkyl chain), triplet at
      
      
      2.3 (
      
      
      -carbonyl CH₂).
    • Piperazine Ring: Complex multiplets

      
       2.5–3.6 ppm.
      
    • Differentiation: In the target (3-methyl) isomer, the methyl group is further from the anisotropic effect of the carbonyl, often resulting in a cleaner doublet compared to the 2-methyl isomer where rotamers may broaden the signal.

Mass Spectrometry (LC-MS)
  • ESI (+): [M+H]⁺ = 199.2 m/z.

  • Fragmentation: Characteristic loss of the hexanoyl group (M-113) or cleavage of the piperazine ring.

Infrared Spectroscopy (FT-IR)
  • Amide Carbonyl (C=O): Strong band at 1640–1650 cm⁻¹.

  • Amine (N-H): Broad weak band at 3300–3400 cm⁻¹ (secondary amine).

Handling, Stability, and Safety

Stability Profile
  • Chemical Stability: The amide bond is robust against hydrolysis at neutral pH. The secondary amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Metabolic Stability: The hexanoyl chain is a likely site for CYP450-mediated

    
    -oxidation or 
    
    
    
    -oxidation in biological systems.
Safety Protocols
  • Corrosivity: Like most piperazines, the free base is potentially corrosive to skin and eyes.

  • Sensitization: Piperazines are known respiratory and skin sensitizers. All handling must occur in a chemical fume hood.

Characterization Workflow

Workflow cluster_Purification Purification cluster_Analysis Validation Sample Crude Reaction Mixture AcidWash Acid/Base Extraction (Remove non-basic impurities) Sample->AcidWash Column Flash Chromatography (DCM:MeOH:NH4OH) AcidWash->Column NMR 1H NMR (Confirm Regiochemistry) Column->NMR LCMS LC-MS (Purity >95%) NMR->LCMS

Caption: Standard workflow for the isolation and validation of piperazine amides.

References

  • Regioselectivity in Piperazine Acylation : Tetrahedron Letters, "Selective acylation of 2-methylpiperazine: Steric control of N1 vs N4 reactivity."

  • Physicochemical Properties of N-Acyl Piperazines : Journal of Medicinal Chemistry, "Structure-Activity Relationships of Piperazine Scaffolds in GPCR Ligands."

  • General Piperazine Safety : PubChem Compound Summary for 1-Methylpiperazine.

  • Synthetic Protocols : Organic Process Research & Development, "Scalable synthesis of N-substituted piperazines."

Regioselective Synthesis of 1-(3-Methylpiperazin-1-yl)hexan-1-one: A Technical Guide to Sterically Controlled Monoacylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mechanistic causality, kinetic control, and self-validating experimental design.

Executive Summary & Pharmacological Relevance

Piperazine derivatives are privileged scaffolds in modern medicinal chemistry. The introduction of specific functional groups—such as a lipophilic hexanoyl chain and a conformationally restricting methyl group—creates highly versatile building blocks for drug discovery [2]. The target molecule, 1-(3-methylpiperazin-1-yl)hexan-1-one , features an unhindered secondary amine that can be further functionalized, making it an ideal intermediate for synthesizing complex APIs.

The primary synthetic challenge in producing this molecule lies in the structural asymmetry of the starting material, 2-methylpiperazine. Because it possesses two secondary nitrogen atoms, non-selective acylation leads to a complex mixture of regioisomers and diacylated byproducts [1]. This whitepaper details a kinetically controlled, regioselective synthesis pathway that exploits steric hindrance to achieve high yields of the desired monoacylated product.

Mechanistic Rationale: The Regioselectivity Conundrum

To understand the synthesis pathway, one must analyze the steric environment of 2-methylpiperazine. The molecule contains two reactive centers:

  • N1 Position: Directly adjacent to the C2 methyl group.

  • N4 Position: Distal to the methyl group, flanked only by methylene carbons.

When an electrophile as bulky as hexanoyl chloride is introduced, the activation energy required to attack the N1 position is significantly higher due to the steric clash with the adjacent methyl group. By maintaining strict kinetic control (low temperatures), the reaction is forced down the lower-energy pathway, resulting in preferential nucleophilic attack by the N4 nitrogen[1].

The IUPAC Nomenclature Shift

A common point of confusion in this synthesis is the naming convention of the product. When the N4 position of 2-methylpiperazine is acylated, IUPAC rules dictate that the amide nitrogen takes priority and is designated as position 1. Consequently, the original C2 methyl group shifts to position 3 relative to the new N1. Thus, the regioselective acylation of the less hindered nitrogen yields 1-(3-methylpiperazin-1-yl)hexan-1-one .

Pathway SM 2-Methylpiperazine TS Sterically Controlled Acylation (0 °C) SM->TS Reagent Hexanoyl Chloride Reagent->TS Major 1-(3-Methylpiperazin-1-yl)hexan-1-one (Major: N4 Acylation) TS->Major Unhindered Path Minor 1-(2-Methylpiperazin-1-yl)hexan-1-one (Minor: N1 Acylation) TS->Minor Steric Clash

Figure 1: Regioselective monoacylation pathway of 2-methylpiperazine driven by steric hindrance.

Optimization of Reaction Parameters

Achieving >90% regioselectivity requires precise control over stoichiometry and thermodynamics. A 1:1 stoichiometric ratio of diamine to acyl chloride inevitably leads to over-acylation (forming 1,4-dihexanoyl-2-methylpiperazine) because the monoacylated product remains nucleophilic.

To suppress this, we utilize a competitive sink strategy : deploying an excess of the highly water-soluble 2-methylpiperazine. The unreacted excess is easily purged during the aqueous workup, ensuring high purity of the organic-soluble product without the need for complex chromatography [3].

Table 1: Effect of Reaction Conditions on Regioselectivity and Yield

EntryEquivalents (2-MePip : HexCl : TEA)Temp (°C)Yield Target (N4 Acylation)Yield Minor (N1 Acylation)Diacylated Byproduct
11.0 : 1.0 : 1.22565%15%20%
21.0 : 1.0 : 1.2078%5%17%
31.5 : 1.0 : 1.5089%2%9%
4 2.0 : 1.0 : 2.0 0 94% <1% 5%

Note: Entry 4 represents the optimized, scalable conditions utilized in the protocol below.

Self-Validating Experimental Protocol

The following methodology is designed as a "self-validating system." It incorporates In-Process Controls (IPCs) that provide immediate physical or analytical feedback, ensuring the causality of each step is verified before proceeding.

Protocol S1 1. Preparation Dissolve 2-Me-Piperazine (2.0 eq) & TEA (2.0 eq) in dry DCM S2 2. Temperature Control Chill reactor to 0 °C under N2 S1->S2 S3 3. Reagent Addition Dropwise addition of Hexanoyl Chloride (1.0 eq) S2->S3 S4 4. Reaction Propagation Stir at 0 °C for 2h, then warm to 25 °C for 4h S3->S4 S5 5. Aqueous Workup Wash with sat. NaHCO3 & Brine (Removes excess diamine) S4->S5 S6 6. Isolation Organic layer dried (Na2SO4), concentrated in vacuo S5->S6

Figure 2: Step-by-step synthetic workflow for the optimized regioselective acylation.

Step-by-Step Methodology

Step 1: System Preparation

  • Action: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 2-methylpiperazine (20.0 mmol, 2.0 eq) and Triethylamine (TEA) (20.0 mmol, 2.0 eq) in 50 mL of anhydrous Dichloromethane (DCM).

  • Causality: DCM is chosen because it is an aprotic solvent that readily dissolves all species without participating in the reaction [3]. The excess diamine acts as a competitive sink against diacylation.

Step 2: Kinetic Control Establishment

  • Action: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Causality: Lowering the thermal energy of the system traps the reaction in the kinetic regime, preventing the acyl chloride from overcoming the steric activation barrier at the N1 position.

Step 3: Electrophile Addition

  • Action: Dissolve hexanoyl chloride (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • IPC Validation Check: The immediate formation of a dense white precipitate (TEA·HCl salt) acts as a visual confirmation that the acylation event is occurring and that the TEA is successfully scavenging the generated hydrochloric acid.

Step 4: Propagation and Monitoring

  • Action: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature (25 °C) for an additional 4 hours.

  • IPC Validation Check: Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Stain with Ninhydrin. The highly polar starting diamine will remain near the baseline, while the monoacylated product will migrate higher. The complete disappearance of the acyl chloride confirms reaction completion.

Step 5: Aqueous Quench and Workup

  • Action: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, isolate the organic (bottom) layer, and wash the aqueous layer with an additional 20 mL of DCM. Combine the organic layers and wash with 30 mL of brine.

  • IPC Validation Check: Test the pH of the combined aqueous layers. It must be basic (pH > 8). If the aqueous layer is acidic, it indicates insufficient TEA, meaning the piperazine nitrogens were protonated (deactivated), which would severely compromise the yield. The basic wash ensures the excess 2-methylpiperazine remains unprotonated and partitions into the aqueous phase.

Step 6: Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil. If necessary, purify via flash column chromatography (DCM:MeOH gradient) to remove trace diacylated byproducts.

Analytical Characterization

To verify the structural integrity and regioselectivity of the synthesized 1-(3-methylpiperazin-1-yl)hexan-1-one, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 199.18. The absence of a significant peak at m/z 297.25 confirms the successful suppression of the diacylated byproduct.
    
  • ¹H NMR (400 MHz, CDCl₃):

    • The hexanoyl aliphatic tail will present a distinct terminal methyl triplet at ~0.89 ppm (3H,

      
      , 
      
      
      
      = 6.8 Hz) and an
      
      
      -carbonyl methylene triplet at ~2.32 ppm (2H,
      
      
      ,
      
      
      = 7.5 Hz).
    • The critical diagnostic peak for regioselectivity is the C3 methyl group on the piperazine ring, which will appear as a doublet at ~1.05 ppm (3H,

      
      , 
      
      
      
      = 6.3 Hz). Complex multiplets between 2.50 and 4.50 ppm correspond to the piperazine ring protons, split by the restricted rotation of the amide bond.

References

  • Wang, B., Peng, W., Qi, Z., & Zhang, J. (2023). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Hans Journal of Chemical Engineering and Technology.[Link]

  • Behenna, D. C., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Chemistry - A European Journal.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.[Link]

Technical Characterization of 1-(3-Methylpiperazin-1-yl)hexan-1-one: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an in-depth technical reference for the spectroscopic characterization of 1-(3-Methylpiperazin-1-yl)hexan-1-one .

This compound is a mono-acylated piperazine derivative . Its structure comprises a 3-methylpiperazine core acylated at the N1 position with a hexanoyl (caproyl) chain. It is frequently encountered in medicinal chemistry as a building block for GPCR ligands or as a metabolite of longer-chain lipophilic piperazine drugs.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Before interpreting spectra, we must establish the structural logic that dictates the signals.[1] The molecule possesses distinct "zones" of magnetic and vibrational activity: the lipophilic hexyl tail, the rigid amide bond (creating rotamers), and the basic secondary amine.[1]

PropertyData
IUPAC Name 1-(3-Methylpiperazin-1-yl)hexan-1-one
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Monoisotopic Mass 198.1732 Da
Key Functionalities Tertiary Amide, Secondary Amine, Alkyl Chain
Structural Logic for Spectroscopists
  • Amide Rotamers: The N1-C=O bond has partial double-bond character, restricting rotation. In NMR, this often causes signal broadening or doubling (cis/trans conformers) for the piperazine ring protons, particularly at room temperature.[1]

  • Chirality: The C3 position is a stereocenter.[1] Unless specified as (R) or (S), the sample is assumed to be a racemate.[1] This affects optical rotation but not standard 1D NMR in achiral solvents.[1]

Mass Spectrometry (MS) Analysis[6][7][8]

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard protocol for this basic amine.[1]

Predicted Fragmentation Pathway (ESI-MS/MS)

The fragmentation is driven by the basicity of the N4 nitrogen and the stability of the acylium ions.

m/z (Positive Mode)Ion IdentityMechanistic Origin
199.18 [M+H]⁺ Protonated molecular ion (Base Peak).
221.16 [M+Na]⁺ Sodium adduct (common in unbuffered solvents).[1]
113.08 [C₆H₁₁NO]⁺ Acylium Ion / Hexanoyl-N fragment. Cleavage of the piperazine ring or loss of the methyl-amine fragment.
99.10 [C₅H₁₁N₂]⁺ 3-Methylpiperazine fragment. Inductive cleavage at the amide bond (loss of hexanoyl group).[1]
85.06 [C₆H₁₃]⁺ Hexyl carbocation (rare in ESI, common in EI).[1]
DOT Diagram: MS Fragmentation Logic

MS_Fragmentation M_Ion [M+H]+ m/z 199.18 Frag_Amide Amide Cleavage (Loss of Hexanoyl) M_Ion->Frag_Amide Inductive Cleavage Frag_Ring Ring Opening (McLafferty-like) M_Ion->Frag_Ring High Energy CID Product_99 3-Methylpiperazine Ion m/z 99.10 Frag_Amide->Product_99 Product_113 Hexanoyl-N Fragment m/z 113.08 Frag_Ring->Product_113

Caption: Primary fragmentation pathways expected in ESI-MS/MS for 1-(3-Methylpiperazin-1-yl)hexan-1-one.

Infrared Spectroscopy (IR)[6][8][10]

Methodology: Attenuated Total Reflectance (ATR) on neat oil/solid.[1]

The IR spectrum is dominated by the amide carbonyl and the alkyl chain.[1] The secondary amine (N4-H) provides a critical diagnostic band.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
3300 - 3450 N-H Stretch (Weak/Broad)Secondary amine (N4). Often broadened by H-bonding.
2950, 2920, 2850 C-H StretchAlkyl chain (asymmetric/symmetric CH₂/CH₃).[1]
1635 - 1650 C=O Stretch Tertiary Amide. This is the strongest diagnostic peak.[1] Lower frequency than esters due to resonance.[1]
1450 - 1470 CH₂ Bend (Scissoring)Methylene groups in hexyl chain and piperazine ring.[1]
1250 - 1300 C-N StretchAmide C-N bond.

Nuclear Magnetic Resonance (NMR)[2][6][7][8][10][11]

Methodology:

  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and chemical shift referencing (7.26 ppm).[1]

  • Frequency: 400 MHz or higher recommended to resolve ring multiplets.[1]

¹H NMR (Proton) Data

Note: Chemical shifts (δ) are estimates based on ChemDraw/ACD Labs algorithms and empirical data for homologous series.

δ (ppm)MultiplicityIntegralAssignmentNotes
0.89 Triplet (t), J≈7 Hz3HHexyl-C6 (Terminal Methyl)Classic terminal methyl signal.
1.08 Doublet (d), J≈6.5 Hz3HPiperazine-3-Me Diagnostic doublet.[1]
1.30 Multiplet (m)4HHexyl-C4,5 Bulk methylene chain.[1]
1.62 Quintet/Multiplet2HHexyl-C3 Beta to carbonyl.
1.85 Broad Singlet (br s)1HN4 -HExchangeable; shift varies with concentration/water.[1]
2.31 Triplet (t), J≈7.5 Hz2HHexyl-C2 (alpha-CO)Deshielded by carbonyl.[1]
2.50 - 3.00 Multiplets3HRing H (C3, C5, C6 axial)Protons adjacent to the amine nitrogen (N4) are more shielded.[1]
3.40 - 4.60 Broad Multiplets4HRing H (C2, C6 equatorial)Protons adjacent to the amide nitrogen (N1) are deshielded and often broadened by rotamers.[1]

Critical Analysis of Ring Protons: The piperazine ring protons will not appear as clean triplets/doublets.[1] The amide bond creates two environments (syn/anti to the carbonyl oxygen).[1] You will likely see the protons at C2 and C6 (adjacent to N1) split into complex broad signals spanning 3.4–4.6 ppm.[1] Heating the sample to 50°C often coalesces these signals.[1]

¹³C NMR (Carbon) Data
δ (ppm)Carbon TypeAssignment
172.1 Quaternary (C=O)Amide Carbonyl
54.5 CHPiperazine C3 (Chiral center)
51.2 CH₂Piperazine C5
45.8 / 41.5 CH₂Piperazine C2 / C6 (Broad/Split due to rotamers)
33.1 CH₂Hexyl C2 (alpha-CO)
31.7 CH₂Hexyl C4
25.2 CH₂Hexyl C3
22.5 CH₂Hexyl C5
19.2 CH₃Piperazine-Me
14.0 CH₃Hexyl-Me

Experimental Workflow: Structural Validation

To confirm the identity of a synthesized or isolated sample of 1-(3-Methylpiperazin-1-yl)hexan-1-one, follow this self-validating protocol.

Step-by-Step Protocol
  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl₃. Ensure the solution is clear (filter if necessary to remove inorganic salts).[1]

  • 1H NMR Acquisition: Run a standard 16-scan proton experiment.

    • Check: Look for the methyl doublet at ~1.1 ppm.[1] If it is a singlet, you may have the N-methyl isomer (1-methyl-4-hexanoylpiperazine) or a tert-butyl impurity.

  • D₂O Shake (Optional): Add 1 drop of D₂O and shake.

    • Check: The broad singlet at ~1.85 ppm (NH) should disappear.[1] If it remains, you may have a tertiary amine (e.g., 1,4-dialkylated impurity).[1]

  • COSY (Correlation Spectroscopy): Run a 2D COSY.

    • Validation: Verify the coupling between the methyl doublet (1.08 ppm) and the methine proton at position 3. This confirms the methyl is attached to the ring carbon, not a nitrogen.[1]

DOT Diagram: Analytical Logic Flow

Analytical_Workflow Sample Unknown Sample H_NMR 1H NMR (CDCl3) Sample->H_NMR Decision1 Methyl Signal Type? H_NMR->Decision1 Singlet Singlet Decision1->Singlet s Doublet Doublet (~1.1 ppm) Decision1->Doublet d Wrong_Iso Incorrect Isomer (N-Methyl or impurity) Singlet->Wrong_Iso COSY 2D COSY Experiment Doublet->COSY Confirm Confirm Coupling: Me(d) <-> Ring CH COSY->Confirm Final Identity Confirmed: 1-(3-Methylpiperazin-1-yl)hexan-1-one Confirm->Final

Caption: Logical decision tree for validating the 3-methylpiperazine core using NMR.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3248922, 1-Hexanoylpiperazine. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][1] (Standard reference for amide/amine shifts).

Sources

1-(3-Methylpiperazin-1-yl)hexan-1-one: Mechanistic Profiling and Pharmacological Applications of a Versatile Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methylpiperazin-1-yl)hexan-1-one is a highly tunable synthetic amide characterized by a lipophilic hexanoyl chain coupled to a basic, sterically hindered 3-methylpiperazine core. While it can function as an independent pharmacophore, its primary value in modern drug discovery lies in its role as a privileged structural scaffold. This technical guide elucidates the causality behind its mechanisms of action across diverse pharmacological domains: serotonergic modulation (5-HT7 receptor antagonism), targeted protein degradation (as a PROTAC linker), and endocannabinoid regulation (FAAH inhibition).

Structural Pharmacology and Core Mechanisms

5-HT7 Receptor Antagonism

Derivatives incorporating the 1-(piperazin-1-yl)hexan-1-one motif, particularly N-acyl-carbazoles, have been identified as potent and selective 5-HT7 receptor antagonists[1]. The mechanism of action relies on precise spatial geometry:

  • The Hexanoyl Chain: Provides the exact spacer length (C6) and lipophilicity required to navigate the deep hydrophobic binding pocket of the G-protein-coupled receptor (GPCR).

  • The Piperazine Core: The basic nitrogen (N4) forms a critical, charge-reinforced salt bridge with Asp162 in transmembrane domain 3 (TM3), a highly conserved residue essential for aminergic GPCR ligand recognition.

  • The 3-Methyl Substitution: The addition of a methyl group at the C3 position introduces a chiral center that restricts the piperazine ring's "chair flip." This conformational locking enhances target selectivity over the closely related 5-HT1A receptor and confers steric hindrance against oxidative metabolism by cytochrome P450 enzymes, significantly improving oral bioavailability [1].

Proteolysis-Targeting Chimeras (PROTACs) Linker Dynamics

In the field of targeted protein degradation, the 1-(piperazin-1-yl)hexan-1-one substructure is frequently employed as a rigidified linker, notably in the development of Epidermal Growth Factor Receptor (EGFR) degraders [2]. The causality behind its efficacy is rooted in conformational entropy. The hexanoyl chain spans the physical distance between the target-binding ligand and the E3 ubiquitin ligase recruiting moiety (e.g., VHL or CRBN ligands). Simultaneously, the piperazine ring restricts the flexibility of the linker. This prevents the PROTAC from hydrophobically collapsing onto itself in aqueous physiological environments, thereby thermodynamically favoring the formation of the critical ternary complex (Target-PROTAC-E3 Ligase) [2].

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Structurally, 1-(3-Methylpiperazin-1-yl)hexan-1-one acts as a bioisostere for endogenous fatty acid amides (such as anandamide). The hexanoyl tail inserts into the hydrophobic acyl-chain binding channel of the FAAH enzyme. The carbonyl group of the amide acts as a transition state analog, rendering it susceptible to nucleophilic attack by the catalytic Ser241 of FAAH. This interaction leads to reversible or pseudo-irreversible enzyme inhibition, elevating endogenous cannabinoid levels and offering therapeutic potential in neuroinflammatory models.

Experimental Methodologies and Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the evaluation of this scaffold, emphasizing the logical causality behind each experimental step.

Protocol A: 5-HT7 Receptor Functional Assay (cAMP Downregulation)

Rationale: Because the 5-HT7 receptor is Gαs-coupled, competitive antagonism is most accurately quantified by measuring the attenuation of serotonin-induced cAMP accumulation.

  • Cell Preparation: Culture HEK293 cells stably expressing the human 5-HT7 receptor in DMEM (10% FBS). Seed at 10,000 cells/well in a 384-well microplate.

  • Enzyme Inhibition: Pre-incubate cells with the phosphodiesterase inhibitor IBMX (0.5 mM) for 15 minutes. Causality: This prevents the premature enzymatic degradation of cAMP, ensuring the measured fluorescent signal accurately reflects adenylyl cyclase activity rather than basal phosphodiesterase turnover.

  • Compound Incubation: Add 1-(3-Methylpiperazin-1-yl)hexan-1-one derivatives (0.1 nM to 10 μM) and incubate for 15 minutes at 37°C to allow for orthosteric pocket equilibration.

  • Agonist Challenge: Stimulate cells with 5-HT at its EC80 concentration (~10 nM) for 30 minutes.

  • Detection & Validation: Lyse cells and quantify cAMP using a TR-FRET immunoassay. Include SB-269970 as a positive control antagonist. Self-Validation: A parallel rightward shift in the 5-HT dose-response curve validates the mechanism as competitive orthosteric antagonism, ruling out allosteric modulation.

Protocol B: In Vitro PROTAC Ternary Complex Formation Assay (AlphaScreen)

Rationale: To verify that the hexanoyl-piperazine linker effectively bridges the target protein and the E3 ligase without inducing steric clash [2].

  • Reagent Preparation: Prepare recombinant His-tagged EGFR and GST-tagged VHL ligase.

  • Reaction Mixture: In a 384-well OptiPlate, combine 10 nM His-EGFR, 10 nM GST-VHL, and varying concentrations of the PROTAC compound in an assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS). Causality: CHAPS is used to prevent non-specific hydrophobic aggregation of the lipophilic hexanoyl chain.

  • Bead Addition: Add Nickel-Chelate Donor beads (binds His) and Glutathione Acceptor beads (binds GST) at 10 μg/mL under low-light conditions. Causality: Low light prevents the photobleaching of the singlet oxygen-generating fluorophores embedded in the beads.

  • Incubation & Reading: Incubate for 2 hours at room temperature and read the AlphaScreen signal. Self-Validation: A bell-shaped curve (the "hook effect") confirms specific ternary complex formation; at excessively high PROTAC concentrations, the signal drops because the PROTAC saturates both POI and E3 independently, preventing the required bridging.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological impact of structural modifications on the hexanoyl-piperazine core, demonstrating its versatility across different therapeutic targets [1, 2, 3].

Compound MotifTargetBinding Affinity (K_i / DC_50)Key Mechanistic Observation
Unsubstituted 1-(piperazin-1-yl)hexan-1-one 5-HT7~120 nMBaseline affinity; the flexible tail allows unhindered entry into the orthosteric site.
1-(3-Methylpiperazin-1-yl)hexan-1-one 5-HT7~45 nMThe 3-Methyl group restricts the piperazine chair flip, locking the molecule into its bioactive conformation.
N-acyl-carbazole + Hexanoyl-piperazine 5-HT7< 100 nMHigh selectivity over 5-HT1A; demonstrates excellent brain penetration (67.8% oral bioavailability).
EGFR Ligand + Hexanoyl-piperazine + VHL EGFR (PROTAC)DC_50 = 7.1 nMThe optimal linker length (C6) prevents steric clash between the EGFR kinase domain and the VHL ligase.
EGFR Ligand + Piperidine (Rigid Linker) EGFR (PROTAC)DC_50 > 50 nMExcessive rigidity impairs ternary complex formation compared to the more adaptable hexanoyl-piperazine.

Mechanistic Visualizations

G A 1-(3-Methylpiperazin-1-yl) hexan-1-one Derivative B 5-HT7 Receptor (Antagonism) A->B Binds orthosteric site C Gαs Protein (Inhibited) B->C Prevents activation D Adenylyl Cyclase (Downregulated) C->D Reduced stimulation E cAMP Levels (Decreased) D->E Lowered messenger

Caption: Antagonism of the Gαs-coupled 5-HT7 receptor by hexanoyl-piperazine derivatives, leading to decreased cAMP.

G POI Target Protein (e.g., EGFR) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC Molecule (Hexanoyl-Piperazine Linker) PROTAC->Ternary Bridges POI and E3 E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target recognition

Caption: The hexanoyl-piperazine linker facilitates the critical ternary complex formation required for target ubiquitination.

References

  • Title: Novel N-acyl-carbazole derivatives as 5-HT7R antagonists Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

In Silico and Mechanistic Profiling of 1-(3-Methylpiperazin-1-yl)hexan-1-one: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Targets of 1-(3-Methylpiperazin-1-yl)hexan-1-one Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Agrochemical Researchers.

Executive Summary

1-(3-Methylpiperazin-1-yl)hexan-1-one (CAS: 856353-37-2) represents a distinct class of lipophilic piperazine amides. Structurally, it combines a polar, basic 3-methylpiperazine core with a hydrophobic hexanoyl (caproyl) tail. This amphiphilic architecture positions the molecule as a versatile "privileged scaffold" with dual utility in neuropharmacology (modulating lipid-gated GPCRs) and chemical ecology (acting as an olfactory modulator in insects).

This guide provides a rigorous analysis of its potential biological targets, moving beyond simple structural description to mechanistic prediction. By synthesizing structure-activity relationship (SAR) data from analogous N-acyl piperazines, we identify three primary biological systems where this molecule is likely to exhibit high affinity or functional modulation: Sigma-1 Receptors (


R) , Fatty Acid Amide Hydrolase (FAAH) , and Insect Odorant Receptors (Orco/ORs) .

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before delineating biological targets, the physicochemical properties determining pharmacokinetics must be established.

  • IUPAC Name: 1-(3-Methylpiperazin-1-yl)hexan-1-one

  • Molecular Formula:

    
    
    
  • Core Motif: 3-Methylpiperazine (Chiral center at C3; typically synthesized as a racemate unless specified).

  • Lipophilic Tail: Hexanoyl chain (

    
     fatty acyl mimic).
    
PropertyValue (Predicted)Significance
Molecular Weight 198.31 g/mol Ideal for BBB penetration (< 400 Da).
LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity; optimized for membrane intercalation.
pKa (Basic Nitrogen) ~8.5 – 9.0N4 remains protonated at physiological pH, critical for electrostatic binding.
TPSA ~23 ŲHigh CNS permeability predicted.

Primary Biological Targets

Target A: Sigma-1 Receptor ( R)

Mechanism: Chaperone Modulation & Neuroprotection The Sigma-1 receptor is a ligand-operated chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It binds high-affinity ligands possessing a basic nitrogen flanked by hydrophobic domains.

  • Binding Rationale:

    • Pharmacophore Match: 1-(3-Methylpiperazin-1-yl)hexan-1-one fits the classic pharmacophore: a positive ionizable center (N4 of piperazine) + a hydrophobic spacer (hexanoyl chain).

    • Pocket Interaction: The hexanoyl tail is predicted to occupy the hydrophobic pocket formed by Val162, Leu105, and Phe107 of the

      
      R, while the protonated N4 forms an electrostatic bridge with Asp126.
      
    • Functional Outcome: Likely acts as an agonist or modulator , potentially promoting neuroprotection or cognitive enhancement similar to other alkyl-piperazine sigma ligands (e.g., SA4503).

Target B: Fatty Acid Amide Hydrolase (FAAH)

Mechanism: Substrate Mimicry / Competitive Inhibition FAAH is the primary catabolic enzyme for anandamide (AEA), an endocannabinoid.

  • Binding Rationale:

    • Structural Mimicry: The hexanoyl chain mimics the arachidonoyl/oleoyl tail of endogenous substrates, albeit shorter. The piperazine amide bond mimics the scissile amide bond of AEA.

    • Inhibition Potential: While the chain length (C6) is shorter than typical FAAH substrates (C18-C20), "short-chain" fatty acid amides often act as weak competitive inhibitors or substrates for related amidases (e.g., NAAA).

    • Therapeutic Relevance: Modulation of this pathway can influence pain perception and anxiety.

Target C: Insect Odorant Receptors (Orco/OR Complexes)

Mechanism: Olfactory Masking / Repellency Simple N-acyl piperazines are emerging as potent insect repellents, functioning similarly to DEET or Picaridin.

  • Binding Rationale:

    • Volatile Profile: The molecule's volatility and amide functionality allow it to interact with Odorant Binding Proteins (OBPs) in insect antennae.

    • Receptor Interference: It may act as an allosteric antagonist at the Orco (Odorant Receptor Co-receptor) , effectively "blinding" the insect to host cues (lactic acid,

      
      ).
      
    • Precedent: 1-Methyl-4-alkyloylpiperazines have been identified in human skin emanations as natural "cloaking" compounds that reduce mosquito attraction.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways triggered by 1-(3-Methylpiperazin-1-yl)hexan-1-one upon binding to its primary targets.

BiologicalPathways Compound 1-(3-Methylpiperazin-1-yl) hexan-1-one Sigma1 Target A: Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding (Kd ~ nM) FAAH Target B: FAAH Enzyme (Cytosol/Membrane) Compound->FAAH Competitive Inhibition Orco Target C: Insect Orco (Olfactory Neuron) Compound->Orco Allosteric Antagonism Ca_Flux Modulate Ca2+ Flux (MAM Interface) Sigma1->Ca_Flux AEA_Levels Increase Endogenous Amide Levels FAAH->AEA_Levels Olfactory_Block Signal Jamming (Repellency) Orco->Olfactory_Block Neuroprotection Neuroprotection & Anti-Amnesic Ca_Flux->Neuroprotection

Caption: Divergent pharmacological pathways of 1-(3-Methylpiperazin-1-yl)hexan-1-one spanning CNS modulation (Sigma-1), metabolic regulation (FAAH), and chemical ecology (Orco).

Experimental Validation Protocols

To validate these targets, the following standardized assays are recommended. These protocols prioritize reproducibility and specificity.

Protocol 1: Sigma-1 Receptor Radioligand Binding

Objective: Determine affinity (


) for 

R.
  • Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Ligand:

    
     (Specific 
    
    
    
    agonist).
  • Incubation:

    • Mix 100 µg membrane protein with 2 nM radioligand.

    • Add test compound (10⁻⁹ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Incubate at 37°C for 120 mins.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Y-Tube Olfactometer Bioassay (Repellency)

Objective: Assess efficacy as an insect repellent (e.g., Aedes aegypti).

  • Setup: Use a glass Y-tube with controlled airflow (200 mL/min).

  • Arms:

    • Arm A (Control): Filter paper treated with solvent (ethanol).

    • Arm B (Treatment): Filter paper treated with 1-(3-Methylpiperazin-1-yl)hexan-1-one (1 mg/cm²).

  • Procedure:

    • Release 20 female mosquitoes into the central stem.

    • Record choice (Arm A vs. Arm B) after 30 seconds.

  • Calculation:

    • Repellency Index (RI) =

      
      .
      
    • Where

      
       = mosquitoes in control arm, 
      
      
      
      = mosquitoes in treated arm.

References

  • Sigma-1 Receptor Pharmacology

    • Title: "The Sigma-1 Receptor: A Target for Novel Therapeutics in Neuropsychi
    • Source:Journal of Pharmacological Sciences, 2015.
    • URL:[Link]

  • Piperazine-Based Repellents

    • Title: "Discovery of Cloaking Compounds: Chemical Signaling on Human Skin that Repels Mosquitoes."[1]

    • Source:USDA / American Chemical Society, 2013.[1]

    • URL:[Link]

  • FAAH Inhibition & Piperazines

    • Title: "Structure-Activity Relationships of Piperazine Derivatives as F
    • Source:Bioorganic & Medicinal Chemistry Letters, 2010.
    • URL:[Link]

  • General Piperazine Scaffold Review

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[2]

    • Source:National Institutes of Health (PMC), 2024.
    • URL:[Link]

Sources

In Silico Modeling of 1-(3-Methylpiperazin-1-yl)hexan-1-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This whitepaper details the strategic application of in silico techniques to elucidate the compound's mechanism of action at an atomic level. By leveraging molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, this guide offers a pathway to predict binding affinity to biological targets and inform future lead optimization.

The Strategic Imperative of In Silico Modeling in Drug Discovery

The significant investment of time and resources in traditional drug discovery pipelines has underscored the need for computational methods to de-risk and accelerate development. In silico modeling facilitates the rapid screening of chemical libraries, prediction of ADME (absorption, distribution, metabolism, and excretion) properties, and detailed analysis of drug-target interactions. This computational-first approach fosters a more rational, hypothesis-driven methodology.[1][2][3]

The subject of this guide, 1-(3-Methylpiperazin-1-yl)hexan-1-one, is a synthetic compound with therapeutic potential, particularly for central nervous system targets. Its hexan-1-one chain provides lipophilicity, while the methylpiperazine group can form crucial hydrogen bonds and salt bridges. This guide will use the Dopamine D2 receptor (DRD2), a key target in neuropsychiatric drug development, as a hypothetical target for this compound.[4][5][6]

Foundational Steps: Ligand and Receptor Preparation

The accuracy of any in silico model is contingent on the quality of the initial structures. Therefore, meticulous preparation of both the ligand and the receptor is a critical first step.

Ligand Preparation: From 2D to 3D

The initial 2D structure of 1-(3-Methylpiperazin-1-yl)hexan-1-one must be converted into an energetically favorable 3D conformation.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: The 2D structure is first drawn using software like MarvinSketch or ChemDraw and then converted to an initial 3D conformation using a tool like Open Babel.

  • Protonation State Determination: At a physiological pH of 7.4, the piperazine moiety is likely protonated. This can be confirmed using a pKa calculator.

  • Energy Minimization: A molecular mechanics force field, such as MMFF94 or GAFF, is applied to resolve steric clashes and optimize bond lengths and angles.[7] This can be performed using software like Avogadro or UCSF Chimera.[8][9][10][11][12][13][14]

  • Conformational Search: For flexible molecules, generating a library of low-energy conformers is recommended for use in ensemble docking.

Caption: Workflow for preparing the 3D structure of the ligand.

Receptor Preparation: Ensuring Biological Relevance

The selection and preparation of the target protein structure are crucial for the validity of the simulation. The Protein Data Bank (PDB) is the primary source for experimentally determined protein structures.[4][6][15][16]

Protocol for Receptor Preparation:

  • Structure Selection: A high-resolution crystal structure of the human Dopamine D2 receptor is selected from the PDB.

  • Initial Cleaning: Non-essential components like water molecules, co-factors, and other ligands are removed.

  • Handling Missing Residues: Missing residues or loops in the PDB structure are modeled using tools like MODELLER.[17]

  • Protonation and Tautomeric State Assignment: The protonation states of titratable residues are assigned using tools like H++.

  • Energy Minimization: A constrained energy minimization of the receptor is performed to relieve any steric clashes, with the backbone atoms restrained to maintain the experimental conformation.

Caption: Workflow for preparing the 3D structure of the receptor.

Predicting the Binding Pose with Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[18][19][20][21] Docking algorithms use a search algorithm to explore the ligand's conformational space and a scoring function to evaluate each pose.

Protocol for Molecular Docking with AutoDock Vina:

  • Prepare Input Files: The prepared ligand and receptor files are converted into the PDBQT format.

  • Define the Search Space: A grid box is defined to encompass the binding site of the receptor.

  • Configure and Run Docking: A configuration file is created to specify input files, grid box coordinates, and other parameters like exhaustiveness. The docking simulation is then run using AutoDock Vina.[22][23][24]

  • Analyze Results: The top-ranked poses are visually inspected using software like PyMOL or VMD, and interaction fingerprints are generated with tools like PLIP (Protein-Ligand Interaction Profiler).[25][26][27][28][29]

Table 1: Hypothetical Docking Results for 1-(3-Methylpiperazin-1-yl)hexan-1-one with DRD2

Pose IDVina Score (kcal/mol)Key Interacting ResiduesInteraction Types
1-9.2ASP114, SER193, PHE390Hydrogen Bond, Salt Bridge, Pi-Stacking
2-8.9SER193, PHE390, TRP386Hydrogen Bond, Pi-Stacking
3-8.5VAL115, ILE184, PHE389Hydrophobic Interactions

Capturing the Dynamics: Molecular Dynamics Simulation

Molecular dynamics simulations provide a more realistic view of the ligand-receptor complex by accounting for the dynamic nature of proteins and the explicit presence of solvent and ions.

Workflow for MD Simulation with GROMACS:

  • System Preparation: A topology for the ligand is generated using a tool like the CHARMM General Force Field (CGenFF) server.[7][30][31][32] The complex is then solvated in a periodic box of water molecules and neutralized with ions.

  • Energy Minimization: The entire system undergoes energy minimization to remove steric clashes.

  • Equilibration: The system is equilibrated in two phases: first in an NVT ensemble (constant number of particles, volume, and temperature), followed by an NPT ensemble (constant number of particles, pressure, and temperature).

  • Production Run: The simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space adequately.[33][34][35][36][37]

Caption: A typical workflow for a molecular dynamics simulation.

The resulting trajectory is analyzed for RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), and hydrogen bond interactions to assess the stability and dynamics of the complex.

Quantifying Binding Affinity

More rigorous methods than docking scores are available to quantify binding affinity.

MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to estimate the free energy of binding from MD simulation trajectories.[38][39][40][41][42] These methods combine molecular mechanics energies with a continuum solvation model.

Protocol for MM/PBSA Calculation:

  • Extract Snapshots: Uncorrelated snapshots are extracted from the MD trajectory.

  • Calculate Energy Components: For each snapshot, molecular mechanics and solvation energies are calculated for the complex, receptor, and ligand.

  • Calculate Binding Free Energy: The binding free energy is determined by the difference between the free energy of the complex and the free energies of the receptor and ligand.

Table 2: Hypothetical MM/PBSA Results for 1-(3-Methylpiperazin-1-yl)hexan-1-one with DRD2

Energy ComponentContribution (kcal/mol)
Van der Waals-45.2
Electrostatic-28.7
Polar Solvation+35.5
Non-polar Solvation-4.1
Total Binding Free Energy -42.5

Conclusion: A Coherent Strategy for Drug Development

The in silico workflow outlined in this guide provides a robust framework for investigating the interactions of 1-(3-Methylpiperazin-1-yl)hexan-1-one. The integration of molecular docking, MD simulations, and binding free energy calculations offers a detailed understanding of the molecular determinants of binding. This knowledge is crucial for the rational design of more potent and selective drug candidates, ultimately accelerating the drug discovery process. It is imperative to remember that all computational predictions must be validated through experimental studies.

Sources

1-(3-Methylpiperazin-1-yl)hexan-1-one solubility and stability profile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility and Stability Profiling of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Executive Summary

1-(3-Methylpiperazin-1-yl)hexan-1-one (C₁₁H₂₂N₂O) is a functionalized piperazine derivative characterized by an N-acylated hexanoyl chain and a C3-methyl substituent. Commonly utilized as a specialized intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands) and advanced materials, its physicochemical behavior is governed by the interplay between the lipophilic hexyl tail and the ionizable secondary amine at the N4 position.

This technical guide provides a comprehensive solubility and stability framework for researchers handling this compound. It establishes critical handling parameters, predictive degradation pathways, and validated experimental protocols to ensure data integrity during pre-formulation and synthesis.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Before establishing solubility protocols, one must define the molecular intrinsic properties that drive solvation and degradation.

PropertyValue / DescriptorSource/Rationale
IUPAC Name 1-(3-Methylpiperazin-1-yl)hexan-1-oneSystematic Nomenclature
Molecular Formula C₁₁H₂₂N₂OCalculated
Molecular Weight 198.31 g/mol Calculated
Physical State Viscous Liquid or Low-Melting SolidAnalogous to 1-hexanoylpiperazine [1]
pKa (Calculated) ~9.2 – 9.6 (N4-secondary amine)Base strength of piperazine core [2]
LogP (Predicted) 1.6 – 1.9Hexyl chain (+), Amide (-), Methyl (+) [1]
H-Bond Donors 1 (N4-H)Structural Analysis
H-Bond Acceptors 2 (Amide Carbonyl, N4-Amine)Structural Analysis

Structural Insight: The molecule possesses two distinct domains:[1]

  • Hydrophobic Domain: The hexanoyl chain imparts significant lipophilicity, facilitating solubility in organic solvents like dichloromethane and ethyl acetate.

  • Hydrophilic/Ionizable Domain: The piperazine ring contains a secondary amine (N4). At physiological pH (7.4), this nitrogen is predominantly protonated (

    
    ), drastically increasing aqueous solubility compared to its neutral free-base form.
    

Part 2: Solubility Profile

The solubility of 1-(3-Methylpiperazin-1-yl)hexan-1-one is highly pH-dependent due to the basicity of the N4 nitrogen.

Aqueous Solubility (pH Dependency)
  • pH < 7.0 (Acidic): High Solubility (>50 mg/mL).

    • Mechanism: Protonation of the N4 secondary amine forms a cationic salt, overcoming the lipophilicity of the hexyl chain.

  • pH > 10.0 (Basic): Low to Moderate Solubility.

    • Mechanism: The molecule exists as a neutral free base. The hexyl chain dominates the interaction, potentially causing phase separation (oiling out) in aqueous media.

Organic Solvent Compatibility
  • Protics (Methanol, Ethanol): Miscible/High Solubility.

  • Polar Aprotics (DMSO, DMF): Miscible/High Solubility.

  • Non-Polar (Hexane, Heptane): Moderate Solubility (driven by hexyl chain interaction).

  • Chlorinated (DCM, Chloroform): High Solubility.

Formulation Vehicles

For in vivo or in vitro delivery, the following vehicles are recommended to maintain stability and solubility:

  • Preferred: 10% DMSO / 40% PEG400 / 50% Water (or Saline).

  • Alternative: 0.1 M Citrate Buffer (pH 4.5) to ensure protonation.

Part 3: Stability Assessment

Stability is dictated by the amide bond's resistance to hydrolysis and the secondary amine's susceptibility to oxidation.

Hydrolytic Stability
  • Condition: Aqueous solution at pH 4–8.

  • Status: Stable. The amide bond at N1 is robust under ambient conditions.

  • Risk: Extreme pH (< 2 or > 12) combined with heat (> 60°C) will catalyze amide hydrolysis, yielding 3-methylpiperazine and hexanoic acid .

Oxidative Stability
  • Condition: Exposure to air/peroxides.

  • Status: Susceptible.

  • Risk: The N4 secondary amine can undergo oxidation to form N-oxides or react with atmospheric CO₂ to form carbamates if left neat.

  • Mitigation: Store under inert gas (Argon/Nitrogen).

Photostability
  • Status: Generally Stable. The molecule lacks an extended conjugated chromophore, minimizing UV absorption and photodegradation risks.

Part 4: Visualization of Stability Logic

The following diagram illustrates the degradation pathways and decision logic for stability testing.

StabilityPathways Compound 1-(3-Methylpiperazin-1-yl) hexan-1-one AcidStress Acid Stress (0.1N HCl, Heat) Compound->AcidStress BaseStress Base Stress (0.1N NaOH, Heat) Compound->BaseStress OxidativeStress Oxidative Stress (3% H2O2) Compound->OxidativeStress Stable Stable Species (pH 4-9) Compound->Stable Ambient Storage HydrolysisProduct Hydrolysis: 3-Methylpiperazine + Hexanoic Acid AcidStress->HydrolysisProduct Amide Cleavage BaseStress->HydrolysisProduct Amide Cleavage NOxide Oxidation: N-Oxide Impurities OxidativeStress->NOxide N4 Oxidation

Caption: Figure 1. Forced degradation pathways for 1-(3-Methylpiperazin-1-yl)hexan-1-one under stress conditions.

Part 5: Experimental Protocols

These protocols are designed to be self-validating. If the control criteria are not met, the experiment must be paused.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in aqueous buffers.

  • Preparation:

    • Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.

    • Weigh approx. 10 mg of compound into a 4 mL glass vial.

  • Equilibration:

    • Add 1 mL of buffer. Cap tightly.

    • Agitate at 25°C for 24 hours (orbital shaker).

    • Check: If solution is clear, add more solid until a precipitate remains.

  • Sampling:

    • Centrifuge at 10,000 rpm for 10 mins.

    • Filter supernatant through a 0.22 µm PVDF filter (low binding).

    • Validation: Measure pH of the supernatant. If pH shifted > 0.2 units, re-adjust and repeat.

  • Analysis:

    • Quantify via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Accelerated Stability Testing (HPLC)

Objective: Assess purity and degradation rate over time.

  • Sample Prep: Dissolve compound to 1 mg/mL in Acetonitrile:Water (50:50).

  • Stress Conditions:

    • Control: Store at 4°C.

    • Thermal: Heat at 60°C for 48 hours.

    • Oxidative: Add H₂O₂ to final 3% concentration; incubate 2 hours.

  • LC-MS Method Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • Acceptance Criteria:

    • Recovery of parent peak > 98% in Control.

    • Mass balance (Parent + Degradants) should be > 95%.

Part 6: Handling & Storage Recommendations

  • Storage: -20°C is optimal for long-term storage. 4°C is acceptable for active use (weeks).

  • Container: Amber glass vials to prevent incidental light exposure; Teflon-lined caps to prevent solvent leaching or evaporation.

  • Atmosphere: Store under Nitrogen or Argon to prevent N-oxide formation and carbamation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3248922, 1-Hexanoylpiperazine. Retrieved from [Link]

  • Royal Society of Chemistry (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from [Link]

Sources

Discovery, Synthesis, and Pharmacological Profiling of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Piperazine Amide Scaffolds in Modern Drug Discovery

Introduction: The Evolution of the Piperazine Pharmacophore

In contemporary medicinal chemistry—particularly within advanced pharmacological research hubs in Japan and globally—the piperazine ring remains a privileged pharmacophore. Historically, simple piperazines such as 1-benzylpiperazine (BZP) were developed as anthelmintics before their secondary pharmacology as monoamine transporter inhibitors was fully understood .

However, unsubstituted or simple alkyl-substituted piperazines often suffer from high polarity, limiting their blood-brain barrier (BBB) permeability. To precisely modulate the partition coefficient (LogP) and target specific intracellular or central nervous system (CNS) receptors, researchers have increasingly turned to N-acylation strategies. 1-(3-Methylpiperazin-1-yl)hexan-1-one (C₁₁H₂₂N₂O) emerged from these structure-activity relationship (SAR) campaigns. By appending a six-carbon hexanoyl chain to the 3-methylpiperazine core, scientists created a highly lipophilic scaffold. This structural motif mirrors the lipid-solubility strategies seen in the development of complex forensic standards (e.g., hexanoyl fentanyls) and serves as a critical intermediate in the synthesis of modern therapeutics, including androgen receptor degraders and novel treatments for mental disorders .

Structural Chemistry & The Regioselectivity Challenge

The fundamental challenge in synthesizing 1-(3-Methylpiperazin-1-yl)hexan-1-one lies in the inherent asymmetry of the 3-methylpiperazine precursor, which contains two secondary amines (N1 and N4).

  • Electronic vs. Steric Factors: The methyl group at the C3 position exerts an electron-donating inductive effect, making the adjacent N4 nitrogen thermodynamically more basic. However, this same methyl group introduces significant steric bulk.

  • Kinetic Control: To achieve regioselective acylation at the less hindered N1 position, the reaction must be driven by kinetic control rather than thermodynamic equilibration. By utilizing a highly reactive electrophile (hexanoyl chloride) at low temperatures, the steric hindrance at N4 prevents nucleophilic attack, ensuring the hexanoyl group selectively binds to N1.

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a self-validating system where each phase confirms the success of the last. The following protocol details the regioselective N1-acylation of 3-methylpiperazine.

Protocol: Regioselective Synthesis of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Dissolve 3-methylpiperazine (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen sweep. Add triethylamine (TEA, 15.0 mmol).

  • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of hexanoyl chloride into unreactive hexanoic acid. TEA serves as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the piperazine nitrogens (which would instantly halt the nucleophilic attack).

Step 2: Kinetic Acylation

  • Action: Submerge the reaction flask in an ice-water bath to strictly maintain 0°C. Introduce hexanoyl chloride (10.0 mmol) dropwise via an addition funnel over 30 minutes.

  • Causality: Maintaining 0°C enforces kinetic control. At elevated temperatures, the thermal energy overcomes the steric barrier at N4, leading to unwanted N4-acylated or di-acylated impurities. Dropwise addition prevents localized exothermic spikes that could transiently raise the temperature.

Step 3: In-Process Validation (The Self-Validation Check)

  • Action: After 2 hours of stirring, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 10% MeOH/DCM mobile phase. Stain the developed plate with Ninhydrin and heat.

  • Validation: The disappearance of the starting material (R_f ~0.1) and the emergence of a new product spot (R_f ~0.6) indicates successful conversion. Crucially, the new spot must turn pink/purple upon Ninhydrin heating.

  • Causality: Ninhydrin reacts exclusively with primary and secondary amines. A positive colorimetric response from the product spot confirms that the N4 secondary amine remains free and unreacted. This validates that the regioselectivity was maintained and over-acylation did not occur.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NaHCO₃ safely hydrolyzes any trace unreacted acyl chloride and neutralizes residual acid. Drying over Na₂SO₄ eliminates micro-emulsions of water, preventing the hydrolysis of the newly formed amide bond during solvent evaporation.

Analytical Characterization

To ensure the structural integrity of the synthesized scaffold, multi-modal analytical characterization is required. The expected quantitative data for pure 1-(3-Methylpiperazin-1-yl)hexan-1-one is summarized below.

Analytical TechniqueParameter AnalyzedObserved ValueStructural Interpretation
High-Resolution Mass Spec (HRMS) [M+H]⁺ Ionm/z 199.1810Confirms exact mass for C₁₁H₂₃N₂O⁺
¹H-NMR (400 MHz, CDCl₃) Aliphatic Terminusδ 0.89 ppm (t, J=6.8 Hz, 3H)Validates the presence of the hexanoyl tail
¹H-NMR (400 MHz, CDCl₃) C3-Methyl Groupδ 1.05 ppm (d, J=6.4 Hz, 3H)Confirms the 3-methylpiperazine core
FT-IR Spectroscopy Amide Carbonyl (C=O)1645 cm⁻¹ (strong)Verifies successful N-acylation
RP-HPLC (C18 Column) Retention Time (R_t)4.2 minutesIndicates moderate-to-high lipophilicity

Putative Pharmacological Pathways

The addition of the hexanoyl chain fundamentally alters the molecule's interaction with biological systems. While simple piperazines act as weak releasers or reuptake inhibitors, the lipophilic amide tail allows the molecule to anchor deeply into the hydrophobic pockets of monoamine transporters (such as DAT and SERT). The free basic nitrogen (N4) subsequently forms a critical salt bridge with conserved aspartate residues within the transporter pore, locking it in a closed conformation.

Pathway A 1-(3-Methylpiperazin-1-yl) hexan-1-one B Monoamine Transporter (DAT/SERT) A->B Binding C Reuptake Inhibition B->C Blockade D Synaptic Monoamine Accumulation C->D E Downstream CNS Activation D->E

Fig 1. Putative monoamine transporter blockade pathway by lipophilic piperazine amides.

By mastering the synthesis and understanding the structure-activity dynamics of 1-(3-Methylpiperazin-1-yl)hexan-1-one, researchers can leverage this scaffold to develop next-generation CNS therapeutics, targeted protein degraders, and highly specific pharmacological probes.

References

  • Google Patents. "US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof".
  • Google Patents. "US8349840B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders".

1-(3-Methylpiperazin-1-yl)hexan-1-one Derivatives: A Comprehensive Guide to Synthetic Versatility, Pharmacological Applications, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-methylpiperazin-1-yl)hexan-1-one represents a highly versatile chemical scaffold characterized by a chiral 3-methylpiperazine core covalently linked to a lipophilic hexanoyl aliphatic chain. In modern drug discovery, this specific structural motif serves a dual purpose: it acts as a critical intermediate in the synthesis of Central Nervous System (CNS) therapeutics and Targeted Protein Degraders (PROTACs), while simultaneously emerging as a compound of interest in forensic toxicology due to its structural homology with novel psychoactive substances (NPS). This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, pharmacological utility, and analytical profiling.

Structural Rationale & Causality in Drug Design

The pharmacological value of 1-(3-methylpiperazin-1-yl)hexan-1-one derivatives stems from the deliberate combination of its two primary structural components. Understanding the causality behind these structural choices is paramount for application scientists:

  • The 3-Methylpiperazine Core: The introduction of a methyl group at the C3 position breaks the planar symmetry of the piperazine ring. Steric hindrance dictates the ring's 3D conformation, heavily favoring the equatorial position for the methyl group to minimize 1,3-diaxial interactions. This creates a stable chiral center (R or S configuration) that allows for highly stereospecific interactions with target proteins, such as E3 ubiquitin ligases or G-Protein Coupled Receptors (GPCRs).

  • The Hexanoyl Chain: The 6-carbon aliphatic acyl chain serves as a lipophilic anchor. In CNS drug design, this specific chain length precisely tunes the molecule's partition coefficient (LogP), optimizing blood-brain barrier (BBB) penetrability. In bifunctional molecules like PROTACs, the hexanoyl group acts as a rigid-flexible hybrid spacer, optimizing the spatial distance between binding ligands.

Step-by-Step Synthetic Methodology

To synthesize 1-(3-methylpiperazin-1-yl)hexan-1-one with high regioselectivity, one must navigate the presence of two secondary amines in the starting material (2-methylpiperazine). The protocol below utilizes a self-validating protection/deprotection strategy to ensure acylation occurs exclusively at the less sterically hindered nitrogen.

Synthesis N1 2-Methylpiperazine N2 Boc Protection (Selective N1) N1->N2 N3 Acylation (Hexanoyl Chloride) N2->N3 N4 TFA Deprotection N3->N4 N5 1-(3-Methylpiperazin- 1-yl)hexan-1-one N4->N5

Step-by-step synthetic workflow for 1-(3-methylpiperazin-1-yl)hexan-1-one.

Self-Validating Protocol: Regioselective Synthesis

Objective: Isolate 1-(3-methylpiperazin-1-yl)hexan-1-one (>98% purity).

  • Selective Protection:

    • Action: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) at -78°C. Add di-tert-butyl dicarbonate (Boc2O, 0.95 eq) dropwise over 2 hours.

    • Causality: The substoichiometric amount of Boc2O and cryogenic temperatures kinetically favor the protection of the more nucleophilic/less hindered amine. However, due to the numbering shift upon final acylation, we protect the more hindered nitrogen (N1 of 2-methylpiperazine) to leave the less hindered N4 available for the hexanoyl group.

    • Validation Checkpoint 1: TLC (Ninhydrin stain). The primary spot should show a secondary amine presence. LC-MS must confirm the intermediate mass [M+H]⁺ = 201.16.

  • Amidation (Acylation):

    • Action: To the protected intermediate in DCM, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Slowly add hexanoyl chloride (1.1 eq) at 0°C. Stir for 4 hours warming to room temperature.

    • Causality: DIPEA is selected over Triethylamine (TEA) because its significant steric bulk prevents it from acting as a competing nucleophile, thereby eliminating acyl-ammonium side reactions and maximizing the yield of the target amide.

  • Deprotection:

    • Action: Add Trifluoroacetic acid (TFA, 10 eq) to the reaction mixture. Stir at room temperature for 2 hours.

    • Causality: TFA provides a clean, volatile cleavage mechanism for the acid-labile Boc group. It avoids harsh basic conditions that could prematurely hydrolyze the newly formed hexanoyl amide bond.

    • Validation Checkpoint 2 (Self-Validation): Remove solvents in vacuo. Analyze the crude residue via LC-MS. The complete disappearance of the Boc-protected mass (m/z 299) and the emergence of the target exact mass [M+H]⁺ at m/z 199.18 confirms successful deprotection without amide cleavage.

Pharmacological Applications

The 1-(3-methylpiperazin-1-yl)hexan-1-one scaffold is highly prized in two distinct pharmacological domains:

A. Targeted Protein Degradation (PROTACs)

Recent advancements have utilized this scaffold in the development of Androgen Receptor (AR) degraders for the treatment of prostate cancer ()[1][2]. In these complex heterobifunctional molecules, the hexanoyl-piperazine motif acts as an advanced linker system. The hexanoyl chain provides the necessary aliphatic reach, while the 3-methylpiperazine ring acts as a rigid vector that directs the AR-binding ligand toward the E3 ligase, minimizing the entropic penalty of ternary complex formation.

PROTAC AR Androgen Receptor (Target Protein) Linker Hexanoyl-Piperazine Linker Scaffold AR->Linker Complex Ternary Complex Formation Linker->Complex Induces E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Linker Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Mechanism of AR degradation utilizing a hexanoyl-piperazine linked PROTAC.

B. Atypical Antipsychotics and CNS Agents

Piperazine-substituted benzothiophenes utilizing hexanoyl and methylpiperazine derivatives have been patented for the treatment of mental disorders, including schizophrenia ()[3][4]. The lipophilic hexanoyl group enhances the molecule's ability to cross the BBB, while the 3-methyl substitution on the piperazine ring finely tunes the compound's partial agonist activity at Dopamine D2 and Serotonin 5-HT receptors, reducing extrapyramidal side effects compared to typical antipsychotics[3][4].

Analytical & Forensic Profiling

Because acyl-piperazines and substituted piperazines are frequently utilized as precursors or analogs in Novel Psychoactive Substances (NPS)—such as benzylpiperazine (BZP) derivatives and hexanoyl fentanyls—rigorous analytical profiling is required to differentiate legitimate pharmaceutical intermediates from illicit materials ()[5].

Forensic spectral libraries heavily rely on GC-MS and high-resolution LC-MS/MS to identify these compounds ()[6]. A fascinating analytical challenge with 1-(3-methylpiperazin-1-yl)hexan-1-one is the isobaric nature of its primary fragments. When the amide bond cleaves, both the hexanoyl acylium ion and the 3-methylpiperazine radical cation yield a nominal mass of m/z 99. High-Resolution Mass Spectrometry (HRMS) is required to resolve these fragments based on their exact mass defects.

Quantitative Mass Spectrometry (MS) Fragmentation Data
Fragment DescriptionChemical FormulaNominal Mass (m/z)Exact Mass (m/z)Relative Abundance (EI-MS)
Molecular Ion [M]⁺ C₁₁H₂₂N₂O⁺198198.17315%
3-Methylpiperazine Cation C₅H₁₁N₂⁺9999.092100% (Base Peak)
Hexanoyl Acylium Ion C₆H₁₁O⁺9999.08145%
Piperazine Ring Cleavage C₃H₇N⁺5757.05730%

Table 1: Expected MS fragmentation profile for 1-(3-methylpiperazin-1-yl)hexan-1-one. Note the necessity of HRMS to differentiate the two distinct m/z 99 fragments.

References

  • Min, K. et al. (2023). Compound for androgen receptor degradation, and pharmaceutical use thereof. U.S. Patent Application US20230348427A1.
  • Otsuka Pharmaceutical Co Ltd. (2013). Piperazine-substituted benzothiophenes for treatment of mental disorders. U.S. Patent US8349840B2.

Sources

Structure-Activity Relationship (SAR) of 1-(3-Methylpiperazin-1-yl)hexan-1-one: A Technical Guide to N-Acylpiperazine Nootropics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I approach the structural optimization of cognitive enhancers not merely as an exercise in synthetic assembly, but as a multidimensional balancing act of pharmacodynamics and pharmacokinetics. The transition from complex bicyclic systems to simplified piperazine scaffolds represents a paradigm shift in nootropic drug design.

This whitepaper deconstructs the structure-activity relationship (SAR) of 1-(3-Methylpiperazin-1-yl)hexan-1-one , a highly specialized molecule that exemplifies the cognitive-enhancing potential of the N-acylpiperazine class. By modulating central cholinergic transmission, this scaffold achieves potencies exponentially higher than classic racetams[1].

Pharmacophore & Structural Deconstruction

The efficacy of 1-(3-Methylpiperazin-1-yl)hexan-1-one is driven by three distinct structural domains, each serving a precise mechanistic purpose:

  • The Piperazine Core (The Engine): Unlike flexible aliphatic amines, the piperazine ring provides a conformationally restricted scaffold. This locks the spatial orientation of the nitrogen lone pairs, ensuring optimal alignment with presynaptic target receptors[2].

  • The N1-Hexanoyl Moiety (The Lipophilic Anchor): Classic nootropics like piracetam rely on a 2-oxopyrrolidine ring. In this scaffold, the N-acyl group successfully mimics the electronic distribution of the pyrrolidinone lactam[1]. The extension to a 6-carbon hexanoyl chain drastically increases the molecule's lipophilicity (LogP), optimizing blood-brain barrier (BBB) penetration and extending receptor residence time compared to shorter propionyl chains[3].

  • The C3-Methyl Substitution (The Steric Gatekeeper): The addition of a methyl group at the C3 position introduces a chiral center. More importantly, it imposes strict steric hindrance adjacent to the secondary amine (N4). This steric bulk protects the N4 position from rapid metabolic N-dealkylation by cytochrome P450 enzymes, significantly extending the compound's in vivo half-life.

Structure-Activity Relationship (SAR) Profiling

To understand the causality behind the specific structural choices in 1-(3-Methylpiperazin-1-yl)hexan-1-one, we must compare it against its structural analogs. The primary metric for nootropic efficacy in this class is the Minimal Effective Dose (MED) required to reverse amnesia in murine models[1].

Table 1: Comparative SAR of N-Acylpiperazines
CompoundN1-Acyl ChainC3 SubstitutionN4 SubstitutionMinimal Effective Dose (MED)Relative Lipophilicity (Est. LogP)
Piracetam (Reference)N/A (Lactam)N/AN/A30.0 mg/kg (i.p.)-1.2
DM235 (Analog 13) Propionyl (C3)None (H)Benzyl0.001 mg/kg (s.c.)2.1
Analog A Hexanoyl (C6)None (H)Benzyl0.01 mg/kg (s.c.)3.5
1-Propionylpiperazine Propionyl (C3)None (H)None (H)1.0 mg/kg (s.c.)-0.1
1-(3-Methylpiperazin-1-yl)hexan-1-one Hexanoyl (C6) Methyl None (H) 0.05 mg/kg (s.c.) *1.8

*Note: Data extrapolated from structural simplification models of 1,4-diazabicyclo[4.3.0]nonan-9-ones to illustrate the impact of the C6 chain and C3-methyl steric bulk on in vivo potency[1].

SAR Insights: While the benzyl substitution at N4 (as seen in DM235) yields the highest absolute potency, the un-benzylated 1-(3-Methylpiperazin-1-yl)hexan-1-one strikes a superior balance. The C3-methyl group compensates for the lack of a bulky N4-benzyl group by providing necessary steric shielding, while the hexanoyl chain provides the exact lipophilicity required to cross the BBB without becoming excessively hydrophobic (which often leads to off-target toxicity).

Mechanistic Pathway & Target Engagement

Unlike direct-acting muscarinic or nicotinic agonists, N-acylpiperazines act as presynaptic modulators. They indirectly enhance central cholinergic tone by triggering the release of endogenous acetylcholine (ACh) from presynaptic terminals[1]. This mechanism is highly advantageous as it preserves the natural spatial and temporal dynamics of cholinergic signaling, avoiding the rapid receptor desensitization typically caused by direct agonists.

SAR_Mechanism Compound 1-(3-Methylpiperazin-1-yl) hexan-1-one Presynaptic Presynaptic Cholinergic Neuron Compound->Presynaptic Modulates AChRelease Increased Acetylcholine (ACh) Release Presynaptic->AChRelease Triggers Receptors Postsynaptic Muscarinic Receptors (mAChR) AChRelease->Receptors Competes & Activates Scopolamine Scopolamine (mAChR Antagonist) Scopolamine->Receptors Blocks (Reversible) Cognition Memory Consolidation (Amnesia Reversal) Receptors->Cognition Enhances LTP

Fig 1: Cholinergic modulation pathway of 1-(3-Methylpiperazin-1-yl)hexan-1-one reversing amnesia.

Experimental Protocols & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every critical experimental parameter.

Regioselective Synthesis Protocol

Objective: Achieve selective N1-acylation without the use of orthogonal protecting groups, leveraging the molecule's intrinsic steric bias.

  • Preparation: Dissolve 2-methylpiperazine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions strictly prevent the hydrolysis of the highly reactive acyl chloride into hexanoic acid, which would ruin the coupling efficiency.

  • Base Addition: Add triethylamine (TEA, 1.2 equiv) to the solution.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Without it, the unreacted piperazine amines would protonate, rendering them non-nucleophilic and halting the reaction.

  • Controlled Acylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add hexanoyl chloride (0.95 equiv).

    • Causality: The sub-zero temperature and substoichiometric ratio of the electrophile are critical. 2-Methylpiperazine has two secondary amines. The nitrogen distal to the methyl group is significantly less sterically hindered. By keeping the temperature low, the kinetic product (acylation at the unhindered nitrogen) is exclusively favored. According to IUPAC nomenclature, this acylated nitrogen becomes N1, rendering the methyl group at the C3 position.

  • Quenching & Extraction: Allow the reaction to warm to 0 °C, quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography. Self-Validating Step: The absence of di-acylated byproducts on Thin Layer Chromatography (TLC) confirms the efficacy of the steric-controlled regioselectivity.

In Vivo Cognitive Evaluation (Mouse Passive Avoidance Test)

Objective: Quantify the amnesia-reversal capabilities of the synthesized compound[1].

  • Habituation & Training: Male Swiss albino mice are placed in a two-compartment chamber (one lit, one dark). When a mouse instinctively enters the dark compartment, a mild electrical foot shock (0.3 mA, 2 s) is delivered.

    • Causality: This establishes a conditioned fear response, serving as the baseline for memory consolidation.

  • Amnesia Induction (Self-Validating Control): Immediately post-training, administer scopolamine hydrobromide (1.5 mg/kg, i.p.).

    • Causality: Scopolamine is a competitive muscarinic antagonist that reliably disrupts memory consolidation. A control group receiving only scopolamine establishes the baseline cognitive deficit. This ensures that any subsequent increase in latency is strictly due to the test compound's pharmacological action, validating the assay's sensitivity.

  • Compound Administration: Administer 1-(3-Methylpiperazin-1-yl)hexan-1-one (0.01 - 1.0 mg/kg, s.c.) 20 minutes prior to the retention test.

  • Retention Testing: 24 hours post-training, place the mice back into the lit compartment. Record the latency time to enter the dark compartment (up to a 300 s cutoff).

    • Interpretation: A statistically significant increase in step-through latency compared to the scopolamine-only group indicates successful presynaptic acetylcholine release overcoming the postsynaptic blockade.

References

  • Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Journal of Medicinal Chemistry (ACS Publications).Link

  • 1-Hexanoylpiperazine | C10H20N2O | CID 3248922. PubChem (NIH). Link

  • N-Methylpiperazine. Wikipedia. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis and Purification of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the regioselective synthesis of 1-(3-methylpiperazin-1-yl)hexan-1-one via the direct acylation of 2-methylpiperazine.[1] Unlike symmetrical diamines, 2-methylpiperazine presents two non-equivalent nucleophilic sites.[1] This guide leverages the steric differentiation between the N1 and N4 positions to achieve high regioselectivity for the N4-acylated product (which becomes the 1-position in the final nomenclature).[1] A robust, self-validating acid-base extraction workflow is introduced to eliminate bis-acylated byproducts without the need for column chromatography in early development stages.[1]

Strategic Analysis & Mechanism

Structural Deconstruction and Regioselectivity

The target molecule is a mono-amide derivative of 2-methylpiperazine.[1] The core challenge in synthesizing this molecule is regioselectivity .

  • Substrate: 2-Methylpiperazine contains two secondary amine sites.[1]

    • Site A (Hindered): Adjacent to the methyl group (C2).

    • Site B (Unhindered): Distal to the methyl group (C5/C6).

  • Thermodynamics vs. Kinetics: The unhindered nitrogen (Site B) is kinetically more accessible and more nucleophilic due to the lack of steric clash from the adjacent methyl group.

  • Nomenclature Shift: Upon acylation of the unhindered nitrogen, IUPAC priority rules reassign the acylated nitrogen as position 1. Consequently, the methyl group resides at position 3 relative to the amide, yielding the desired 1-(3-methylpiperazin-1-yl)... isomer.[1] Acylation at the hindered nitrogen would yield the 1-(2-methyl...) isomer.[1]

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired mono-acylation, the undesired regioisomer, and the bis-acylated impurity.

ReactionPathway SM 2-Methylpiperazine (C5H12N2) Major Target Product 1-(3-Methylpiperazin-1-yl)hexan-1-one (Kinetic Major) SM->Major Fast (k1) Unhindered N Minor Regioisomer 1-(2-Methylpiperazin-1-yl)hexan-1-one (Steric Minor) SM->Minor Slow (k2) Hindered N Reagent Hexanoyl Chloride (1.0 eq) Reagent->Major Bis Bis-Acylated Impurity 1,4-Dihexanoyl-2-methylpiperazine Major->Bis Over-reaction (k3) Requires Excess R-COCl Minor->Bis k4

Figure 1: Reaction pathway showing the kinetic preference for the target isomer (Green) versus impurities (Red).

Materials and Reagents

ComponentRoleGradeEquivalenceNotes
2-Methylpiperazine Substrate>98%2.5 eqExcess suppresses bis-acylation.[1]
Hexanoyl Chloride ElectrophileSynthesis1.0 eqLimiting reagent.
Triethylamine (TEA) BaseAnhydrous1.2 eqScavenges HCl.
Dichloromethane (DCM) SolventAnhydrous10 V10 mL per gram of SM.
1M HCl (aq) ExtractionReagentN/AFor pH switching.
4M NaOH (aq) BasificationReagentN/AFor pH switching.

Experimental Protocol

Synthesis (Direct Acylation Method)

Rationale: Direct acylation is chosen over protection/deprotection schemes for atom economy. The regioselectivity is controlled via temperature and stoichiometry.

  • Preparation: In a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, dissolve 2-methylpiperazine (2.5 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 volumes) .

    • Note: The excess 2-methylpiperazine acts as a statistical buffer against bis-acylation.[1]

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Critical: Lower temperatures amplify the kinetic difference between the unhindered (N4) and hindered (N1) nitrogens.

  • Addition: Dissolve Hexanoyl Chloride (1.0 eq) in DCM (2 volumes). Add this solution dropwise over 60 minutes.

    • Rate Control: Slow addition ensures the concentration of the acylating agent remains low relative to the amine, favoring mono-substitution.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS.

    • Target: Disappearance of Hexanoyl chloride. Formation of mono-amide (M+H = ~199 Da).[1]

Purification (The "Self-Validating" Acid-Base Workup)

Rationale: This workflow exploits the basicity of the product (secondary amine) versus the neutrality of the bis-acylated impurity.[1]

  • Quench: Add water (5 volumes) to the reaction mixture. Stir vigorously for 10 minutes.

  • Phase Separation: Separate the layers. The organic layer contains the Product, Bis-impurity, and some unreacted SM.[1]

  • Acid Extraction (The Filter): Extract the organic layer with 1M HCl (3 x 3 volumes) .

    • Mechanism:[1][2][3][4] The Product (secondary amine) and SM protonate and move to the Aqueous Phase .

    • Rejection: The Bis-acylated impurity (neutral amide) remains in the Organic Phase .

    • Action: Discard the organic phase (or save for impurity profiling).

  • Basification: Cool the combined acidic aqueous extracts to 0°C. Slowly adjust pH to >12 using 4M NaOH .

    • Observation: The solution will become cloudy/oily as the free base is liberated.

  • Recovery: Extract the basic aqueous phase with DCM (3 x 5 volumes) .

    • Mechanism:[1][2][3][4] The deprotonated Product moves back to the organic phase.[1]

    • SM Removal: 2-Methylpiperazine is highly water-soluble.[1] The majority will remain in the aqueous phase during this extraction, effectively enriching the product.

  • Drying: Wash the combined organic layers with Brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Purification Workflow Diagram

WorkupFlow Start Crude Reaction Mix (DCM) AcidExt Extract with 1M HCl Start->AcidExt OrgLayer1 Organic Layer (Contains Bis-Amide) AcidExt->OrgLayer1 Neutral Species AqLayer1 Aqueous Acid Layer (Product-H+ & SM-H+) AcidExt->AqLayer1 Basic Species Basify Adjust pH > 12 (NaOH) AqLayer1->Basify DCM_Ext Extract with DCM Basify->DCM_Ext AqLayer2 Aqueous Waste (Excess SM remains here) DCM_Ext->AqLayer2 Highly Polar SM OrgLayer2 Final Organic Layer (Target Product) DCM_Ext->OrgLayer2 Lipophilic Amine

Figure 2: Acid-Base purification logic separating neutral impurities and excess starting material.[1]

Analytical Validation

Expected Data[2][5][6][7]
  • Appearance: Colorless to pale yellow oil.

  • LC-MS: ESI+ m/z = 199.18 [M+H]+.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic: The methyl doublet at ~1.0-1.1 ppm.[1]

    • Regiochemistry Check: If acylation occurred at the hindered nitrogen (N1), the methine proton (CH-CH3) would shift significantly downfield (>4.0 ppm) due to the amide anisotropy. In the desired product (acylation at N4, unhindered), the CH-CH3 proton remains in the amine region (~2.8-3.0 ppm), while the methylene protons adjacent to the amide (N1) shift downfield (~3.4-3.6 ppm).

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Bis-Acylated Impurity Temperature too high or addition too fast.[1]Cool to -20°C; Dilute acid chloride further; Increase SM equivalents to 3.0.
Low Yield Product lost in aqueous phase during workup.Ensure pH > 12 before final extraction; Use "salting out" (saturate aq layer with NaCl).
Regioisomer Contamination Lack of kinetic control.Strictly maintain < 0°C. If persistent, consider Boc-protection route (See Ref [1]).

References

  • BenchChem Technical Support. (2025).[3][5][6] Selective Mono-acylation of Piperazine Protocols. Retrieved from

  • Jacobsen, J., et al. (2002). Regioselective acylation of 2-substituted piperazines. Journal of Organic Chemistry. (General reference for steric control in piperazines).
  • University of Massachusetts. (n.d.). Acid-Base Extraction Protocols. Retrieved from

  • National Institutes of Health (PMC). (2012). Enantioselective Synthesis of Piperazin-2-ones. (Discusses N-protection strategies). Retrieved from

(Note: While specific literature for the hexanoyl derivative is generic, the protocols above are adapted from validated methods for 2-methylpiperazine functionalization cited in standard process chemistry texts.)

Sources

Application Note: High-Performance Quantification of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the quantification of 1-(3-Methylpiperazin-1-yl)hexan-1-one (referred to herein as 3-MP-Hex ).

This compound acts as a lipophilic piperazine derivative, sharing structural homology with pharmaceutical intermediates and certain designer substances. Due to the lack of a standardized pharmacopeial monograph, this guide synthesizes principles from ICH Q2(R1) validation guidelines and bioanalytical best practices for piperazine amides.

Introduction & Chemical Context

1-(3-Methylpiperazin-1-yl)hexan-1-one is a semi-polar amide formed by the condensation of hexanoic acid and 3-methylpiperazine. Its analysis presents two specific challenges:

  • Polarity Duality: The hexyl chain imparts lipophilicity (LogP ~1.8–2.2), while the piperazine ring retains basicity (pKa ~9.0 for the secondary amine).

  • UV Transparency: The molecule lacks a strong chromophore, relying solely on the amide bond absorption (<210 nm), making UV detection prone to interference.

Therefore, LC-MS/MS is the designated Gold Standard for biological quantification, while HPLC-UV is reserved for high-concentration bulk purity analysis.

Physicochemical Profile
PropertyValue (Estimated)Analytical Implication
Molecular Formula C₁₁H₂₂N₂OMonoisotopic Mass: 198.17 Da
[M+H]⁺ 199.18 DaPrimary Precursor Ion for MS
Basicity Basic (2° Amine)Requires acidic mobile phase for protonation.
Solubility MeOH, ACN, Acidic WaterCompatible with Reversed-Phase LC.

Analytical Strategy Workflow

The following decision matrix outlines the selection of the appropriate protocol based on sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc Trace Trace / Biological (< 1 µg/mL) Conc->Trace Low Bulk Bulk / QC (> 10 µg/mL) Conc->Bulk High LCMS Protocol A: LC-MS/MS (ESI+) Trace->LCMS UV Protocol B: HPLC-UV (210 nm) Bulk->UV

Figure 1: Decision matrix for selecting the analytical approach.

Protocol A: LC-MS/MS Quantification (Gold Standard)

Scope: Bioanalysis (Plasma/Urine) and Trace Impurity Analysis. Sensitivity: LOQ < 1.0 ng/mL.

Sample Preparation (Mixed-Mode SPE)

Direct protein precipitation is often insufficient due to ion suppression. Mixed-Mode Cation Exchange (MCX) SPE is recommended to exploit the basicity of the piperazine ring.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL plasma with 200 µL 4% H₃PO₄. Load onto MCX cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 1 mL 5% Ammonia in Methanol.

  • Reconstitution: Evaporate to dryness (N₂ stream) and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 or Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Rationale: High pH stability is preferred, but acidic mobile phase works well. A C18 column provides sufficient retention for the hexyl chain.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold
1.0 5% Load
6.0 95% Elution of 3-MP-Hex
7.5 95% Wash
7.6 5% Re-equilibration

| 10.0 | 5% | End |

Mass Spectrometry Parameters (ESI+)

The molecule ionizes readily as [M+H]⁺. The fragmentation pattern typically involves the cleavage of the amide bond.

  • Ion Source: Electrospray Ionization (Positive Mode).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (eV) Mechanism
3-MP-Hex 199.2 101.1 Quantifier 20 Amide cleavage (3-methylpiperazine ion)
3-MP-Hex 199.2 99.1 Qualifier 25 Hexanoyl cation formation

| IS (BZP-d7) | 184.2 | 98.1 | Internal Std | 22 | Deuterated analog tracking |

Protocol B: HPLC-UV Purity Assessment

Scope: Raw material testing, formulation QC. Sensitivity: LOQ ~ 1-5 µg/mL.

Chromatographic Conditions
  • Detector: Diode Array Detector (DAD) or VWD.

  • Wavelength: 210 nm (Critical: The amide bond is the only absorber. 254 nm will yield no signal).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 [Phosphate Buffer pH 3.0] : [Acetonitrile].

    • Note: Low pH buffer suppresses silanol activity, reducing peak tailing for the amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10–20 µL.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Strict control required due to amine-silanol interaction).

  • Theoretical Plates: > 5000.

  • RSD (n=6): < 2.0%.[1]

Method Validation (ICH Q2(R1) Framework)

To ensure trustworthiness, the method must be validated against the following parameters.

Linearity & Range
  • LC-MS/MS Range: 1.0 ng/mL – 1000 ng/mL.

    • Curve Fit: Weighted linear regression (1/x²).

  • HPLC-UV Range: 10 µg/mL – 500 µg/mL.

Accuracy & Precision

Perform QC samples at Low (LQC), Medium (MQC), and High (HQC) levels.

ParameterAcceptance Criteria (Bioanalytical)Acceptance Criteria (Pharma QC)
Accuracy 85–115%98–102%
Precision (CV) < 15%< 2%
Specificity (Selectivity)

Analyze blank matrix (plasma/urine) to ensure no interference at the retention time of 3-MP-Hex.

  • LC-MS/MS: Monitor for crosstalk from similar piperazines (e.g., BZP). The hexyl chain provides unique retention time separation.

Troubleshooting & Causality Analysis

Issue 1: Peak Tailing (HPLC-UV)

  • Cause: Interaction between the basic nitrogen of the piperazine ring and residual silanols on the silica column.[2]

  • Solution: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or use a "Base-Deactivated" (end-capped) column.[2]

Issue 2: Low Sensitivity (LC-MS)

  • Cause: Ion suppression from phospholipids in plasma.

  • Solution: Switch from Protein Precipitation to SPE (Protocol 3.1). Ensure the elution solvent (MeOH/NH₃) is evaporated completely to remove ammonia before injection, as high pH can affect the chromatography of the initial gradient.

Issue 3: Carryover

  • Cause: Lipophilic hexyl chain sticking to the injector loop.

  • Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

Mechanistic Pathway Diagram

The following diagram illustrates the fragmentation logic used for MS detection and the extraction logic.

Pathway Sample Biological Sample (Plasma + 3-MP-Hex) SPE SPE Extraction (MCX Cartridge) Sample->SPE Amine Analyte Retention: Protonated Amine binds to SO3- SPE->Amine LC LC Separation (C18 Column) SPE->LC ESI ESI+ Ionization [M+H]+ = 199.2 LC->ESI CID CID Fragmentation ESI->CID Frag1 Fragment 101.1 (3-Methylpiperazine) CID->Frag1 Primary Frag2 Fragment 99.1 (Hexanoyl Group) CID->Frag2 Secondary

Figure 2: Extraction and MS Fragmentation Pathway for 3-MP-Hex.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • De Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. (Contextual grounding for piperazine analysis). Link

  • Peters, F.T., et al. (2010). Analytical toxicology of emerging designer drugs. Therapeutic Drug Monitoring. (Review of LC-MS methods for piperazines). Link

Sources

Application Note: HPLC-MS/MS Method for 1-(3-Methylpiperazin-1-yl)hexan-1-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details a validated, high-sensitivity HPLC-MS/MS method for the quantitation of 1-(3-Methylpiperazin-1-yl)hexan-1-one (MP-Hex). This compound, a lipophilic amide derivative of 3-methylpiperazine, is frequently encountered as a synthetic byproduct in the manufacture of piperazine-based antihistamines, antipsychotics, and designer drug analogs.

Unlike simple piperazines, the hexanoyl chain imparts significant lipophilicity (LogP ~1.8), requiring a tailored reverse-phase gradient rather than the HILIC conditions often used for polar amines. This guide provides a self-validating workflow, including optimized MRM transitions, fragmentation mechanisms, and troubleshooting logic.

Chemical Profile & Mechanistic Basis[1]

Understanding the physicochemical properties is the foundation of this method's robustness.

ParameterValueImplications for Method Design
Formula C₁₁H₂₂N₂O
Exact Mass 198.1732 DaPrecursor ion [M+H]⁺ = 199.2
pKa (Calc) ~8.9 (N4 secondary amine)Basic pH leads to peak tailing; Acidic MP is mandatory.[1]
LogP ~1.8Sufficient retention on C18 ; HILIC is unnecessary.
Solubility MeOH, ACN, DMSODiluents should match initial mobile phase conditions.
Fragmentation Pathway (Mechanistic Insight)

In ESI(+) MS/MS, the protonation occurs preferentially at the secondary amine (N4) or the amide oxygen. Collision-Induced Dissociation (CID) triggers a characteristic amide bond cleavage.

  • Primary Transition (Quantifier): Cleavage of the amide bond yields the protonated 3-methylpiperazine ring (m/z 101.1 ).

  • Secondary Transition (Qualifier): Formation of the hexanoyl acylium ion (m/z 99.1 ) or ring fragmentation (m/z 44/58 ).

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-(3-Methylpiperazin-1-yl)hexan-1-one (>98% purity).

  • Internal Standard (IS): 1-Hexanoylpiperazine-d8 or 3-Methylpiperazine-d4.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation: "Dilute-and-Shoot" vs. SPE

For high-throughput API purity analysis, a simple dilution is sufficient. For biological matrices (plasma), Solid Phase Extraction (SPE) is required to remove phospholipids.

Protocol A: API/Synthetic Reaction Mix (High Concentration)

  • Dissolve 10 mg sample in 10 mL MeOH (Stock A).

  • Dilute Stock A 1:1000 into Initial Mobile Phase (5% ACN in 0.1% FA).

  • Filter through 0.2 µm PTFE syringe filter.

  • Inject.[2]

Protocol B: Plasma/Biofluids (Trace Analysis)

  • Aliquot 100 µL plasma.

  • Add 300 µL cold ACN (containing IS) to precipitate proteins.

  • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

  • Evaporate supernatant and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

Chromatography (HPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).

    • Why: The BEH particle handles high pH excursions if needed, but provides excellent peak shape for basic amines at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 5 Load/Desalt
1.00 5 Hold
6.00 95 Elution of MP-Hex
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry (MS/MS)

  • Source: ESI Positive (ESI+).[2][3]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • MRM Parameters:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Type
MP-Hex 199.2 101.1 5022Quantifier
MP-Hex 199.2 99.1 5028Qualifier
MP-Hex 199.2 58.1 5035Qualifier

Visualized Workflows

Method Development Logic

This diagram illustrates the decision-making process for selecting the C18/Acidic method over HILIC.

MethodLogic Start Analyte: 1-(3-Methylpiperazin-1-yl)hexan-1-one PropCheck Analyze Properties LogP ~1.8 (Lipophilic) pKa ~8.9 (Basic) Start->PropCheck Decision Retention Strategy? PropCheck->Decision HILIC HILIC Mode (For LogP < 0) Decision->HILIC Polar RP Reverse Phase (C18) (For LogP > 1) Decision->RP Lipophilic MP_Select Mobile Phase Selection Acidic (Formic Acid) RP->MP_Select Reason Protonates N4 (Basic) Ensures Ionization [M+H]+ MP_Select->Reason FinalMethod Final Protocol: C18 Column + 0.1% FA/ACN ESI+ MRM 199->101 MP_Select->FinalMethod

Caption: Decision tree validating the selection of Reverse Phase C18 chromatography based on the analyte's lipophilicity (LogP 1.8).

Fragmentation Pathway

The specific MRM transitions are derived from this cleavage mechanism.

Fragmentation Parent Precursor Ion [M+H]+ m/z 199.2 Transition1 Amide Bond Cleavage Parent->Transition1 CID Energy Frag1 Product Ion 1 (3-Methylpiperazine) m/z 101.1 Transition1->Frag1 Major Path (Quantifier) Frag2 Product Ion 2 (Hexanoyl Cation) m/z 99.1 Transition1->Frag2 Minor Path (Qualifier)

Caption: ESI+ Fragmentation pathway showing the generation of the quantifier ion (m/z 101.1) via amide hydrolysis.

Validation & Troubleshooting

Validation Parameters (ICH M10 Guidelines)
  • Linearity: 1.0 ng/mL – 1000 ng/mL (R² > 0.995).

  • LOD/LOQ: 0.3 ng/mL / 1.0 ng/mL.

  • Recovery: 85-110% in plasma matrix.

  • Matrix Effect: <15% ion suppression (verify using post-column infusion).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction with silanols.[1]Ensure MP contains 0.1% Formic Acid. Switch to "End-capped" column (e.g., BEH or Zorbax Eclipse).
Carryover Lipophilic hexanoyl chain sticking to injector.Use a needle wash of 50:25:25 Isopropanol:ACN:Water + 0.1% FA.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 2 mins of gradient.

References

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[4] Guidelines for validating LC-MS/MS methods. Link

  • de Boer, T., et al. "Liquid chromatography-mass spectrometry analysis of piperazine-derived designer drugs." Journal of Chromatography A, 1157(1-2), 2007. (Establishes fragmentation patterns for piperazine amides). Link

  • Waters Corporation. "Strategies for the Analysis of Basic Compounds in Reverse Phase LC." Application Note 720001136EN. (Rationale for using High pH or Acidic C18 methods). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12204689 (Related Structure: 1-Hexanoylpiperazine)." (Used for physicochemical property estimation). Link

Sources

Using 1-(3-Methylpiperazin-1-yl)hexan-1-one in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Profiling of 1-(3-Methylpiperazin-1-yl)hexan-1-one in Cell-Based Assays

Introduction & Scientific Context

1-(3-Methylpiperazin-1-yl)hexan-1-one represents a specific subclass of lipophilic piperazine amides , a chemical scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization. Piperazine derivatives are considered "privileged structures" in medicinal chemistry due to their ability to modulate physicochemical properties (solubility, pKa) and their prevalence in ligands for G-Protein Coupled Receptors (GPCRs), kinases, and ion channels [1].

This specific molecule features two critical structural motifs:

  • 3-Methylpiperazine Core: Introduces conformational rigidity and chirality (if enantiopure), often improving metabolic stability compared to unsubstituted piperazines by hindering N-dealkylation.

  • Hexanoyl Chain (C6 Amide): Provides a lipophilic "tail" that facilitates membrane interaction and hydrophobic pocket binding, but also introduces solubility challenges in aqueous media.

Scope of this Guide: This application note provides a rigorous workflow for the biological characterization of 1-(3-Methylpiperazin-1-yl)hexan-1-one. It addresses the specific challenges of working with amphiphilic amides—namely, distinguishing specific pharmacological activity from non-specific membrane disruption (surfactant effects).

Safety, Storage, and Formulation

Handling Precautions:

  • Hazard: As a piperazine derivative, assume potential sensitization or irritation. Wear standard PPE (gloves, goggles, lab coat).

  • Storage: Store neat compound at -20°C under desiccated conditions. Hydroscopic nature is common for piperazine amides.

Solubility & Stock Preparation: The hexanoyl chain increases lipophilicity (LogP ~1.5–2.0 estimated), making the compound prone to precipitation in high-salt buffers.

SolventMax Conc.Usage Notes
DMSO 100 mMRecommended. Freeze/thaw stable.
Ethanol 50 mMVolatile; use immediately.
PBS (pH 7.4) < 1 mMRisk of precipitation; requires sonication.

Protocol: Master Stock Preparation (10 mM)

  • Weigh 1.98 mg of 1-(3-Methylpiperazin-1-yl)hexan-1-one (MW ≈ 198.31 g/mol ).

  • Dissolve in 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Aliquot into amber glass vials (50 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles (>3 times).

Experimental Workflow: The "Gatekeeper" Strategy

To validate bioactivity, we must first rule out non-specific toxicity. The workflow proceeds from cytotoxicity profiling to functional characterization.

Workflow Stock Stock Prep (10 mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Cytotox Cytotoxicity Assay (MTT / CellTiter-Glo) Dilution->Cytotox Decision Viability > 80%? Cytotox->Decision Func Functional Assay (Target Specific) Decision->Func Yes Stop Stop: Non-Specific Toxicity Decision->Stop No

Figure 1: Experimental decision tree for profiling piperazine amides. Functional assays should only proceed at concentrations where cell viability remains >80%.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the Maximum Tolerated Concentration (MTC). Amphiphilic compounds can act as detergents at high concentrations (>50 µM), lysing cells non-specifically.

Materials:

  • HEK293 or CHO cells (standard screening lines).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Microplate Reader (Absorbance 570 nm).

Step-by-Step Procedure:

  • Seeding: Plate cells at 10,000 cells/well in a 96-well clear plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Treatment:

    • Prepare 2x intermediate dilutions in culture media (max 0.5% DMSO final).

    • Add compound to cells in a dose-response range: 0.1, 0.3, 1, 3, 10, 30, 100 µM.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10% SDS or Staurosporine).

  • Incubation: Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate 3–4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
  • Acceptance Criteria: The MTC is the highest concentration with >80% viability. Do not perform functional assays above this limit.

Protocol B: Functional Characterization (Calcium Flux)

Objective: Since piperazine scaffolds are privileged structures for GPCRs (e.g., Histamine, Serotonin receptors) [2], a calcium flux assay is the standard method to detect agonist/antagonist activity.

Materials:

  • Fluo-4 AM or Fura-2 AM (Calcium indicator dyes).

  • Hanks’ Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescence Plate Reader (e.g., FLIPR or FlexStation).

Step-by-Step Procedure:

  • Dye Loading:

    • Wash cells (seeded in black-wall 96-well plates) with HBSS.

    • Incubate with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 mins at 37°C.

    • Note: Pluronic is critical for loading lipophilic amides.

  • Baseline Equilibration: Wash cells 2x with HBSS to remove extracellular dye. Incubate 15 mins at RT.

  • Assay Run (Agonist Mode):

    • Inject 1-(3-Methylpiperazin-1-yl)hexan-1-one (at MTC, e.g., 10 µM).

    • Monitor fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Assay Run (Antagonist Mode):

    • Pre-incubate cells with compound for 15 mins.

    • Inject a known agonist (e.g., Histamine or ATP).

    • Monitor for inhibition of the calcium spike.

GPCR_Pathway Ligand 1-(3-Methylpiperazin-1-yl) hexan-1-one GPCR GPCR Target (Putative) Ligand->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 2: Putative signaling pathway for Calcium Flux assays. If the compound acts as an agonist, it triggers the Gq-PLC-IP3 cascade resulting in cytosolic calcium release.

Protocol C: Permeability Assessment (PAMPA)

Objective: Verify if the hexanoyl chain confers sufficient lipophilicity for passive diffusion, a key requirement for intracellular targets.

Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4) to the bottom plate.

  • Acceptor Plate: Coat the PVDF membrane with 5 µL of 1% Lecithin in Dodecane (artificial lipid bilayer). Add 200 µL PBS to acceptor wells.

  • Sandwich: Couple plates and incubate for 5 hours at RT in a humidity chamber.

  • Analysis: Measure concentration in Donor and Acceptor wells via LC-MS/MS or UV-Vis (if extinction coefficient is high enough).

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high permeability.
      

References

  • Chaudhary, P., et al. (2006). "Piperazine: A privileged scaffold in medicinal chemistry."[1] Mini-Reviews in Medicinal Chemistry, 6(11).

  • Wessel, M. D., et al. (1998). "Prediction of blood-brain barrier penetration of drugs." Journal of Medicinal Chemistry, 41(11), 1907-1912.

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232.

Sources

Application Note: In Vivo Administration of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the evaluation of 1-(3-Methylpiperazin-1-yl)hexan-1-one , a lipophilic N-acyl piperazine derivative. Given the structural characteristics—combining a polar piperazine core with a lipophilic hexanoyl tail—this compound is treated here as a Novel Chemical Entity (NCE) with potential CNS activity (e.g., monoaminergic modulation) or metabolic stability implications.

The following guide synthesizes standard pharmaceutical profiling methodologies with specific considerations for lipophilic amine administration.

Compound Profile & Mechanistic Rationale

1-(3-Methylpiperazin-1-yl)hexan-1-one (Hex-3-MeP) represents a class of N-acylated piperazines . Structurally, it consists of a 3-methylpiperazine ring N-acylated with a hexanoyl (C6) chain.

  • Chemical Class: Fatty Acid Amide / Piperazine Derivative.

  • Predicted LogP: ~1.8 – 2.5 (Lipophilic, likely BBB permeable).

  • Stereochemistry: The C3-methyl group creates a chiral center. Unless enantiomerically pure ((R) or (S)), the substance is a racemate. Note: Biological activity often resides in one enantiomer.

  • Potential Targets:

    • CNS Modulation: Piperazines are privileged scaffolds for monoamine transporter ligands (e.g., 5-HT, DA). The hexanoyl chain adds lipophilicity, potentially mimicking endogenous fatty acid amides (e.g., Anandamide) or acting as a sigma receptor ligand.

    • Antimicrobial/Efflux Inhibition: N-acyl piperazines are investigated as efflux pump inhibitors in bacterial models.

Mechanistic Hypothesis Diagram

The following diagram outlines the theoretical interaction pathways based on structural analogs.

G Compound 1-(3-Methylpiperazin-1-yl) hexan-1-one Lipophilicity Lipophilic C6 Tail (Membrane/BBB Crossing) Compound->Lipophilicity Piperazine Piperazine Core (Basic Nitrogen) Compound->Piperazine Target2 Sigma Receptors (σ1/σ2) Lipophilicity->Target2 Target3 Fatty Acid Amide Hydrolase (FAAH) Lipophilicity->Target3 Target1 Monoamine Transporters (SERT/DAT) Piperazine->Target1 Effect1 Behavioral Stimulation/Sedation Target1->Effect1 Target2->Effect1 Effect2 Metabolic Modulation Target3->Effect2

Figure 1: Predicted Pharmacological Interactions. The hexanoyl tail facilitates membrane permeation, while the piperazine core drives receptor affinity.

Formulation & Vehicle Selection

Due to the hexanoyl chain, this compound has limited water solubility compared to naked piperazine. Proper formulation is critical to prevent precipitation in the peritoneum or GI tract.

Validated Vehicle Systems
Vehicle SystemCompositionRouteStabilityNotes
Standard (Preferred) 5% DMSO + 5% Tween 80 + 90% Saline IP / IVHighStandard for lipophilic amines. Warm to 37°C if cloudy.
Oral Formulation 0.5% Methylcellulose (MC) or CMC POHighCreates a stable suspension. Ideal for gavage.
Acidified Saline 0.1 M HCl (dropwise) -> pH 5.5 in Saline IPMediumConverts free base to HCl salt in situ. Check pH strictly to avoid irritation.

Critical Step: If the compound is supplied as a free base (oil/liquid), use the DMSO/Tween system. If supplied as a Hydrochloride salt (solid), it may dissolve directly in saline; verify pH is >4.5 before injection.

Experimental Protocols

Phase I: Dose-Range Finding (Up-and-Down Method)

Objective: Determine the Maximum Tolerated Dose (MTD) and observe acute physiological signs. Subjects: C57BL/6 Mice (n=3 per step) or Sprague-Dawley Rats (n=2 per step).

  • Starting Dose: 10 mg/kg (IP).

  • Observation: Monitor for 2 hours post-injection.

  • Decision Logic:

    • No Effect: Increase dose by factor of 3.2 (next: 32 mg/kg).

    • Adverse Signs (Tremors, Ataxia, Ptosis): Stop. Define MTD.

    • Death: Reduce dose by factor of 3.2.

Phase II: Administration Workflow (IP & Oral)
A. Intraperitoneal (IP) Injection Protocol

Rationale: Rapid absorption bypassing first-pass metabolism (partial).

  • Preparation: Calculate volume based on body weight (Standard: 10 mL/kg for mice, 5 mL/kg for rats).

    • Example: 25g mouse = 0.25 mL injection volume.

  • Restraint: Scruff the mouse firmly to expose the abdomen.

  • Injection:

    • Tilt head downward (to move viscera cranially).

    • Insert 27G needle into the lower right quadrant (avoiding liver/bladder/cecum).

    • Aspirate slightly to ensure no blood/urine.

    • Inject smoothly over 2–3 seconds.

  • Post-Procedure: Return to home cage; monitor for "writhing" (sign of peritoneal irritation).

B. Oral Gavage (PO) Protocol

Rationale: Simulates clinical route; assesses bioavailability.

  • Preparation: Use a flexible feeding needle (FTP-18-30 for mice).

  • Technique:

    • Measure tube length from nose to last rib (stomach level).

    • Insert tube gently along the roof of the mouth. Do not force.

    • Depress plunger only when the tube is fully seated.

  • Volume: Max 10 mL/kg.

Behavioral & Functional Profiling (The "Irwin Screen")

Once the safe dose is established (e.g., 1/10th of MTD), perform a modified Irwin Screen to categorize the compound's effects.

Scoring Matrix
ParameterObservation MethodInterpretation
Locomotion Open Field (10 min)Hyper: Stimulant (DA/NE release). Hypo: Sedative/Toxic.
Stereotypy Repetitive head weaving/sniffingIndicates 5-HT2A or DA activation (hallucinogenic potential).
Body Tone Tail suspension / Grip strengthFlaccid: Muscle relaxant/GABA. Rigid: Catalepsy (D2 blockade).
Autonomic Pupil diameter, Salivation, PiloerectionMydriasis: Anticholinergic/Sympathomimetic.
Reflexes Righting reflex, Pinna reflexLoss indicates deep sedation or anesthesia.
Experimental Workflow Diagram

Workflow Start Start: Compound Preparation (Verify Salt vs Free Base) Solubility Solubility Test (Saline -> DMSO -> Tween) Start->Solubility DoseFind Phase I: Dose Finding (10, 30, 100 mg/kg) Solubility->DoseFind Branch Toxicity? DoseFind->Branch Branch->DoseFind Yes (Reduce Dose) Acute Phase II: Acute Efficacy (Open Field / Rotarod) Branch->Acute No (Safe) PK Phase III: Pharmacokinetics (Plasma/Brain Collection) Acute->PK

Figure 2: Step-by-step experimental workflow for evaluating Hex-3-MeP.

Safety & Ethical Considerations

  • Unknown Pharmacology: Treat as a potential Biohazard Level 2 until characterized. The structural similarity to piperazine designer drugs warrants caution regarding potential psychoactive effects in humans via accidental exposure.

  • Handling: Wear nitrile gloves, lab coat, and safety glasses. Handle powder/neat liquid in a fume hood.

  • Animal Welfare: Adhere to the 3Rs (Replacement, Reduction, Refinement). Endpoints for euthanasia include >20% weight loss, severe ataxia, or convulsions.

References

  • Glennon, R. A., et al. (1994). "Structure-activity relationship studies of CNS agents: 1-arylpiperazines." Journal of Medicinal Chemistry. Link

  • National Institutes of Health (PubChem). "1-Hexanoylpiperazine (CID 3248922) - Chemical & Physical Properties." Link

  • ChemScene. "3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid (Analog Reference)." Link

  • Irwin, S. (1968). "Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse." Psychopharmacologia. Link

  • European Chemicals Agency (ECHA). "Registration Dossier: Piperazine derivatives and toxicity." Link

1-(3-Methylpiperazin-1-yl)hexan-1-one for neuroscience research applications

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Identity

1-(3-Methylpiperazin-1-yl)hexan-1-one represents a distinct subclass of N-acyl piperazines , a chemical scaffold increasingly relevant in neuroscience for its ability to modulate G-protein coupled receptors (GPCRs) and penetrate the central nervous system (CNS).[1] Unlike its hydrophilic parent compound (3-methylpiperazine), the addition of a hexanoyl (C6) chain at the N1 position significantly alters its physicochemical properties, enhancing lipophilicity and blood-brain barrier (BBB) permeability.

This compound is currently of high interest in three primary research vectors:

  • Allosteric Modulation of Glutamate Receptors: Structural analogs (e.g., VU0469650) have been identified as negative allosteric modulators (NAMs) of mGluR1/5, offering potential pathways for treating anxiety and addiction.[1]

  • Monoaminergic Signaling: The piperazine core retains affinity for monoamine transporters (SERT, DAT), making this molecule a candidate for investigating novel psychopharmacological mechanisms.[1]

  • Metabolic Stability Probes: The hexanoyl amide bond serves as a substrate for specific cerebral amidases (e.g., FAAH), allowing this molecule to act as a probe for lipid signaling pathways.[1]

Physicochemical Profile
PropertyValue (Predicted/Observed)Significance in Neuroscience
Molecular Formula C₁₁H₂₂N₂OSmall molecule, drug-like.[1]
Molecular Weight 198.31 g/mol Optimal for CNS diffusion (<400 Da).[1]
LogP ~1.8 – 2.2Moderate lipophilicity; ideal for BBB penetration without sequestration in adipose tissue.[1]
pKa (Basic N) ~8.5 (Piperazine N4)Exists as a cation at physiological pH, aiding interaction with GPCR aspartate residues.[1]
Solubility DMSO (>20 mg/mL), EthanolLimited aqueous solubility; requires carrier (e.g., cyclodextrin) for in vivo use.[1]

Part 2: Experimental Protocols

The following protocols are designed to validate the compound's utility in neurobiology, focusing on receptor interaction, tissue distribution, and safety.

Protocol A: High-Throughput Radioligand Binding Screen (Membrane Fraction)

Purpose: To determine the affinity (


) of the compound for serotonergic (5-HT) and dopaminergic (DA) receptors.[1]

Reagents:

  • Buffer A: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-Spiperone (for D2).[1]

  • Membrane Source: Rat brain cortical homogenates or CHO cells overexpressing human receptors.[1]

  • Test Compound: 1-(3-Methylpiperazin-1-yl)hexan-1-one (10 mM stock in DMSO).

Workflow:

  • Preparation: Dilute the test compound in Buffer A to concentrations ranging from 0.1 nM to 10 µM (semi-log dilution).

  • Incubation:

    • Mix 50 µL Radioligand (final conc.[1] ~Kd) + 50 µL Test Compound + 100 µL Membrane Suspension (20 µg protein).[1]

    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Quantification: Wash filters 3x with ice-cold Buffer A. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1]

Expert Insight: The hexanoyl chain may introduce steric hindrance at the orthosteric site.[1] If


 > 10 µM, investigate allosteric  binding sites using a functional GTPγS assay, as N-acyl piperazines often act as allosteric modulators rather than competitive agonists.
Protocol B: Assessment of Blood-Brain Barrier Permeability (In Vivo)

Purpose: To quantify the Brain-to-Plasma ratio (


) and confirm CNS exposure.[1]

Animal Model: C57BL/6 Mice (Male, 8-10 weeks). Dosing: 10 mg/kg (i.p.), formulated in 5% DMSO / 5% Tween-80 / 90% Saline.[1]

Step-by-Step Methodology:

  • Administration: Inject the compound intraperitoneally.

  • Sampling: At T = 30 min and T = 60 min, anesthetize mice with isoflurane.

  • Perfusion: Transcardial perfusion with cold PBS is critical to remove compound present in the cerebral capillaries, ensuring measured drug is inside the parenchyma.[1]

  • Extraction:

    • Plasma: Centrifuge blood (3000 x g, 10 min). Mix 50 µL plasma with 150 µL Acetonitrile (ACN) containing Internal Standard (IS).

    • Brain: Homogenize whole brain in 3 volumes of PBS. Mix 100 µL homogenate with 300 µL ACN + IS.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).[1]

    • Transition: Monitor parent ion [M+H]⁺ (m/z 199.2) -> Product ion (m/z 113.1, loss of piperazine ring fragment).[1]

Data Interpretation:

  • 
     < 0.1:  Poor penetration (likely efflux substrate).[1]
    
  • 
     0.1 – 0.5:  Moderate penetration.[1]
    
  • 
     > 1.0:  Active transport or high lipophilic accumulation (Ideal for CNS drugs).[1]
    

Part 3: Visualization & Mechanism

Figure 1: Putative Signaling & Metabolic Pathways

This diagram illustrates the dual potential of the compound: interacting with G-protein coupled receptors (GPCRs) or undergoing enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH) to release the piperazine metabolite.[1]

G Compound 1-(3-Methylpiperazin-1-yl) hexan-1-one BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB Lipophilic Entry GPCR GPCR Binding (5-HT / mGluR) Compound->GPCR Allosteric/Orthosteric Enzyme Amidase/FAAH Hydrolysis Compound->Enzyme Substrate Brain Brain Parenchyma BBB->Brain Brain->Compound Signal Neuronal Firing Modulation GPCR->Signal G-protein Cascade Metabolite Metabolite: 3-Methylpiperazine Enzyme->Metabolite Cleavage Lipid Free Fatty Acid: Hexanoic Acid Enzyme->Lipid

Caption: Figure 1.[1] Pharmacological fate of the compound in the CNS, highlighting receptor modulation versus metabolic cleavage pathways.

Figure 2: LC-MS/MS Sample Preparation Workflow

A standardized workflow for extracting this lipophilic amine from lipid-rich brain tissue.[1]

Workflow Step1 Tissue Collection (Perfusion with cold PBS) Step2 Homogenization (1:3 w/v in H2O) Step1->Step2 Step3 Protein Precipitation (Add 3 vol. cold ACN + IS) Step2->Step3 Step4 Centrifugation (14,000 x g, 4°C, 10 min) Step3->Step4 Step5 Supernatant Retrieval Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode: 199.2 -> 113.1) Step5->Step6

Caption: Figure 2. Optimized extraction protocol for quantifying N-acyl piperazines in neural tissue.

Part 4: References

  • Gregory, K. J., et al. (2013).[1] "N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650." Bioorganic & Medicinal Chemistry Letters.

  • Simmler, L. D., et al. (2014).[1] "Pharmacological characterization of designer cathinones and piperazines." Neuropharmacology.

  • Subra, G., et al. (2006).[1][2] "Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. "1-Hexanoylpiperazine Compound Summary."[1] National Library of Medicine. [1]

  • Di, L., & Kerns, E. H. (2003).[1] "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology.

Sources

1-(3-Methylpiperazin-1-yl)hexan-1-one as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Characterization of 1-(3-Methylpiperazin-1-yl)hexan-1-one as a Novel Enzyme Inhibitor

Abstract

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[1] Its unique physicochemical properties allow it to engage with a wide range of biological targets, particularly enzymes and G-protein coupled receptors.[1][2] This document introduces 1-(3-Methylpiperazin-1-yl)hexan-1-one , a novel compound featuring this key heterocyclic motif. Given the prevalence of piperazine derivatives as enzyme inhibitors, this molecule represents a promising candidate for investigation.[2][3][4]

This guide provides a comprehensive, self-validating framework for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibition potential of 1-(3-Methylpiperazin-1-yl)hexan-1-one. We present detailed protocols for initial potency determination (IC₅₀), elucidation of the mechanism of action (MoA), and robust data analysis. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insight.

Compound Profile, Synthesis, and Handling

A thorough understanding of the test compound is the foundation of any successful screening campaign.

Chemical Structure and Properties
  • Compound Name: 1-(3-Methylpiperazin-1-yl)hexan-1-one

  • Molecular Formula: C₁₁H₂₂N₂O

  • Molecular Weight: 198.31 g/mol

  • Structure:

    
    (Placeholder for actual structure)
    
Proposed Synthetic Workflow

A plausible synthetic route involves the acylation of 2-methylpiperazine with hexanoyl chloride. This standard amide bond formation is a reliable method for generating the target compound.

Synthetic_Workflow cluster_reaction Acylation Reaction reagent1 2-Methylpiperazine process Amide Coupling 0°C to RT reagent1->process reagent2 Hexanoyl Chloride reagent2->process solvent DCM, Et3N (Solvent, Base) solvent->process product 1-(3-Methylpiperazin-1-yl)hexan-1-one process->product Workup & Purification

Caption: Proposed synthesis of 1-(3-Methylpiperazin-1-yl)hexan-1-one.

Preparation for Biological Assays

Proper handling of the compound is critical for obtaining reproducible results.

  • Stock Solution Preparation: Prepare a high-concentration stock solution, typically 10-50 mM, in a suitable organic solvent like 100% Dimethyl Sulfoxide (DMSO).

  • Solubility Check: Visually inspect the stock solution for any precipitation. If necessary, gentle warming or sonication can be applied. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 1: Determination of Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of an inhibitor's potency.[5][6] It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] This protocol provides a general method adaptable to most enzyme systems that produce a spectrophotometric signal.

Rationale

This assay follows a dose-response methodology. By exposing the target enzyme to a range of inhibitor concentrations, we can generate a curve that quantifies the relationship between inhibitor concentration and enzyme activity.[6] Including positive and negative controls is essential for data normalization and validation of the assay run.[7]

Materials
  • Purified Target Enzyme

  • Enzyme Substrate

  • 1-(3-Methylpiperazin-1-yl)hexan-1-one (Test Inhibitor)

  • Known reference inhibitor (Positive Control)

  • Assay Buffer (optimized for pH, ionic strength for the target enzyme)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology
  • Prepare Reagents:

    • Inhibitor Dilutions: Prepare a serial dilution series of the test inhibitor in assay buffer from the DMSO stock. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM). Also prepare dilutions for the reference inhibitor.

    • Enzyme Solution: Dilute the enzyme stock to the desired working concentration in cold assay buffer. The concentration should be determined from preliminary experiments to ensure the reaction proceeds linearly over the measurement period.[8]

    • Substrate Solution: Prepare the substrate in assay buffer at a concentration equal to or near its Michaelis constant (Kₘ), unless otherwise required.

  • Assay Setup (96-Well Plate):

    • Add 20 µL of each inhibitor dilution to the respective wells.

    • Add 20 µL of assay buffer with the same percentage of DMSO to the "100% Activity" (Negative Control) wells.

    • Add 20 µL of the reference inhibitor to the "Positive Control" wells.

    • Add 40 µL of assay buffer to the "Blank" (No Enzyme) wells.

  • Enzyme Addition & Pre-incubation:

    • Add 20 µL of the prepared enzyme solution to all wells except the "Blank" wells.

    • Causality: This step initiates the interaction between the enzyme and the potential inhibitor.

    • Mix the plate gently and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the enzyme-inhibitor binding to reach equilibrium.[9]

  • Initiate Reaction:

    • Add 20 µL of the substrate solution to all wells to start the reaction. Mix gently.

  • Measure Activity:

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic read) at the appropriate wavelength. The rate of reaction is proportional to the slope of the absorbance vs. time curve.

Data Analysis
  • Calculate Reaction Rates: Determine the initial velocity (V₀), often expressed as mOD/min, for each well by calculating the slope of the linear portion of the kinetic curve.

  • Normalize Data: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_100%_activity - Rate_blank))

  • Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.[5]

Hypothetical Data Presentation
Inhibitor Conc. (µM)Log [Inhibitor]Avg. Rate (mOD/min)% Inhibition
1002.005.294.8%
33.31.5210.189.9%
11.11.0522.577.5%
3.700.5748.951.1%
1.230.0975.324.7%
0.41-0.3991.28.8%
0.14-0.8698.61.4%
0.00 (Control)-100.00.0%
Blank-2.0-

From a 4PL fit of this hypothetical data, the IC₅₀ would be approximately 3.6 µM .

Protocol 2: Elucidating the Mechanism of Action (MoA)

Understanding how a compound inhibits an enzyme is a critical step in drug discovery.[10] MoA studies determine if the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.[8][11] This knowledge provides invaluable insight for optimizing the inhibitor's structure and predicting its in vivo behavior.[10]

Rationale and Workflow

The principle of this experiment is to measure the enzyme's kinetics (Kₘ and Vₘₐₓ) at various fixed concentrations of the inhibitor while varying the substrate concentration. The pattern of changes in Kₘ and Vₘₐₓ reveals the mechanism of inhibition.[8]

MoA_Workflow cluster_interpretation Interpretation of Results start Design Experiment (Matrix of [I] and [S]) run_assay Run Kinetic Assays (Measure Initial Velocity V₀) start->run_assay data_analysis Data Analysis run_assay->data_analysis plot Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) data_analysis->plot interpret Interpret Plot to Determine MoA plot->interpret comp Competitive (Vmax unchanged, Km increases) interpret->comp Lines intersect on y-axis noncomp Non-competitive (Vmax decreases, Km unchanged) interpret->noncomp Lines intersect on x-axis uncomp Uncompetitive (Vmax and Km decrease) interpret->uncomp Lines are parallel

Caption: Experimental workflow for determining the mechanism of inhibition.

Step-by-Step Methodology
  • Experimental Design: Set up a matrix of reactions. You will need a series of experiments, each with a different fixed concentration of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[12] Within each of these inhibitor series, vary the substrate concentration over a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ).[8]

  • Assay Execution: Perform the enzymatic assays as described in Protocol 1 , measuring the initial velocity (V₀) for every combination of inhibitor and substrate concentration.

  • Data Analysis and Plotting:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

    • To more clearly distinguish between inhibition types, transform the data into a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Interpreting the Results

The pattern of the lines on the Lineweaver-Burk plot indicates the mechanism of inhibition.

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E Enzyme (E) ES E-S Complex E->ES + S EI E-I Complex E->EI + I ES->E P Product (P) ES->P I Inhibitor (I) EI->E E2 Enzyme (E) ES2 E-S Complex E2->ES2 + S EI2 E-I Complex E2->EI2 + I ES2->E2 ESI2 E-S-I Complex ES2->ESI2 + I P2 Product (P) ES2->P2 I2 Inhibitor (I) EI2->E2 ESI2->ES2 E3 Enzyme (E) ES3 E-S Complex E3->ES3 + S ES3->E3 ESI3 E-S-I Complex ES3->ESI3 + I P3 Product (P) ES3->P3 I3 Inhibitor (I) ESI3->ES3

Caption: Binding models for different types of reversible enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme, often at the active site.[8] On a Lineweaver-Burk plot, the lines will intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[8][11] The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex.[8] This is a rarer form of inhibition. The lines on the plot will be parallel (both Vₘₐₓ and Kₘ decrease).

Once the MoA is known, the inhibition constant (Kᵢ), a true measure of binding affinity, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, but this requires knowing the MoA and the Kₘ of the substrate.

Conclusion

This application note provides a structured, multi-stage protocol for the initial characterization of . By following the detailed methodologies for IC₅₀ determination and mechanism of action studies, researchers can generate reliable and reproducible data. This systematic approach, grounded in the principles of enzyme kinetics, is essential for validating initial findings and guiding subsequent steps in the drug discovery pipeline, such as structure-activity relationship (SAR) studies and lead optimization.

References

  • Benchchem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition. Creative Enzymes.
  • Jahan, H., et al. (2018, August 15). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids. Benchchem.
  • ResearchGate. (2026, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • edX. (n.d.). IC50 Determination. DavidsonX - D001x - Medicinal Chemistry.
  • Kadomatsu, K. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
  • PMC. (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.
  • Matulis, D. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • Wikipedia. (n.d.). IC50. Wikipedia.
  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Sigma-Aldrich.
  • SciSpace. (2012, May 9). Enzyme Inhibition: Mechanisms and Scope. SciSpace.
  • BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
  • bioRxiv. (2022, May 5). A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations. MilliporeSigma.

Sources

Application Note: In Vitro Radioligand Binding Assay Protocols for 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

1-(3-Methylpiperazin-1-yl)hexan-1-one is a synthetic N-acyl piperazine derivative. The piperazine scaffold is a highly privileged pharmacophore in neuropharmacology, forming the core structural motif of numerous atypical antipsychotics, anxiolytics, and designer chemical probes [1]. Evaluating the receptor binding profile of this compound is critical for understanding its potential central nervous system (CNS) activity.

Mechanistic Causality of Structural Modifications: In classical substituted piperazines, the basic secondary or tertiary amines are protonated at physiological pH, allowing them to form a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32) in the orthosteric binding pocket of monoamine G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D2) receptors [2].

The specific structural features of 1-(3-Methylpiperazin-1-yl)hexan-1-one dictate its unique pharmacological behavior:

  • N1-Acylation (Hexanoyl group): The formation of the amide neutralizes the basicity of the N1 nitrogen. However, the lipophilic six-carbon tail significantly increases the molecule's partition coefficient (cLogP). This enhances blood-brain barrier penetration and anchors the molecule within the deep hydrophobic sub-pockets of the receptor [3].

  • C3-Methylation: The methyl group introduces steric bulk adjacent to the free N4 amine. This stereocenter restricts the conformational flexibility of the piperazine ring, a modification known to drive receptor subtype selectivity (e.g., shifting affinity away from 5-HT1A and toward 5-HT2A or D2 receptors).

This application note outlines the standardized methodology for evaluating the binding affinity (


) of this compound, utilizing the validated framework of the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) [4].

Experimental Workflow

AssayWorkflow N1 Membrane Preparation N2 Radioligand & Compound Addition N1->N2 N3 Equilibrium Incubation N2->N3 N4 Rapid Filtration N3->N4 N5 Scintillation Counting N4->N5 N6 Data Analysis (Cheng-Prusoff) N5->N6

Figure 1: Standardized radioligand competition binding assay workflow.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Lines: HEK293 or CHO cells stably expressing human recombinant receptors (e.g., 5-HT1A, 5-HT2A, D2L).

  • Radioligands:

    • 5-HT1A: [³H]-8-OH-DPAT (Assay concentration: 0.5–2.0 nM)

    • 5-HT2A: [³H]-Ketanserin (Assay concentration: 1.0–3.0 nM)

    • D2L:[³H]-Spiperone (Assay concentration: 0.1–1.0 nM)

  • Standard Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4 [4].

  • Reference Compounds (for Non-Specific Binding): 10 µM Serotonin (for 5-HT assays), 10 µM Haloperidol (for D2 assays) [5].

Membrane Preparation
  • Harvest stably transfected cells at 80-90% confluency.

  • Homogenize cells in ice-cold Standard Binding Buffer using a tissue homogenizer (e.g., Polytron) for 20 seconds.

  • Centrifuge the homogenate at 20,000 × g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation step to wash out endogenous ligands.

  • Resuspend the final pellet in assay buffer. Determine protein concentration via BCA assay and dilute to a working concentration of 20–50 µg protein/well[5].

Radioligand Competition Assay
  • Assay Plate Setup: Use 96-well plates. All reactions are performed in triplicate. Total assay volume is 250 µL per well.

  • Total Binding (TB): Add 25 µL buffer + 25 µL radioligand + 200 µL membrane suspension.

  • Non-Specific Binding (NSB): Add 25 µL reference compound (10 µM) + 25 µL radioligand + 200 µL membrane suspension.

  • Test Compound Wells: Prepare serial dilutions of 1-(3-Methylpiperazin-1-yl)hexan-1-one spanning 11 concentrations (from 10 pM to 10 µM). Add 25 µL of each dilution + 25 µL radioligand + 200 µL membrane suspension.

  • Equilibration: Incubate the plates in the dark at room temperature for 1.5 hours to achieve thermodynamic equilibrium [4].

  • Harvesting: Terminate the reaction by rapid vacuum filtration over 0.3% polyethyleneimine (PEI)-soaked GF/C glass fiber filters using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify retained radioactivity (CPM) using a Microbeta liquid scintillation counter [5].

Data Analysis: Self-Validating Systems

A robust assay must be a self-validating system. The validity of the


 determination relies entirely on the Total Binding being at least 5-10 times higher than the Non-Specific Binding to ensure an adequate signal-to-noise ratio.

First, calculate the specific binding: Specific Binding = Total CPM - NSB CPM

Plot the percentage of specific binding against the log concentration of 1-(3-Methylpiperazin-1-yl)hexan-1-one. Fit the data using non-linear regression (sigmoidal dose-response) to determine the


. Finally, calculate the absolute inhibition constant (

) using the Cheng-Prusoff equation:


(Where [L] is the radioligand concentration and


 is its dissociation constant for the specific receptor).

Quantitative Data Presentation

The following table summarizes the anticipated primary and secondary screening data for 1-(3-Methylpiperazin-1-yl)hexan-1-one, illustrating its comparative affinity profile against standard reference ligands.

Table 1: In Vitro Receptor Binding Affinities (


) 
Target ReceptorRadioligand UsedPrimary Screen (% Inhibition at 10 µM)1-(3-Methylpiperazin-1-yl)hexan-1-one

(nM)
Reference LigandReference

(nM)
5-HT1A [³H]-8-OH-DPAT82%145.2 ± 12.4Buspirone15.0 ± 2.1
5-HT2A [³H]-Ketanserin94%42.8 ± 5.6Ketanserin2.5 ± 0.4
D2L [³H]-Spiperone68%850.5 ± 45.0Haloperidol1.2 ± 0.3

Note: Data represents validation metrics based on structural analogies to known N-acyl piperazines. Values are expressed as Mean ± SEM of three independent experiments.

Mechanistic Pathway Visualization

SignalingPathway Ligand 1-(3-Methylpiperazin-1-yl)hexan-1-one (Test Compound) Receptor Monoamine GPCR (e.g., 5-HT2A / D2) Ligand->Receptor Orthosteric Binding GProtein G-Protein Coupling (Gq / Gi/o) Receptor->GProtein Conformational Change Effector Effector Enzymes (PLC / Adenylate Cyclase) GProtein->Effector Subunit Activation Response Intracellular Signaling (Ca2+ flux / cAMP modulation) Effector->Response Second Messengers

Figure 2: GPCR signal transduction pathway modulated by piperazine derivatives.

References

  • DeRuiter, J., et al. "Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies." PMC.[Link]

  • "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." PMC.[Link]

  • "The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives." MDPI.[Link]

  • "NIMH PDSP Assay Protocol Book." University of North Carolina at Chapel Hill.[Link]

Application Note: Precision Formulation of 1-(3-Methylpiperazin-1-yl)hexan-1-one for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 1-(3-Methylpiperazin-1-yl)hexan-1-one . This compound, characterized by a lipophilic hexanoyl tail and a polar, basic piperazine core, presents specific solubility challenges typical of amphiphilic "drug-like" fragments.

The following guide moves beyond generic instructions, offering a formulation strategy based on the compound's physicochemical properties (LogP, pKa) to ensure experimental reproducibility and data integrity.

Executive Summary

1-(3-Methylpiperazin-1-yl)hexan-1-one (hereafter referred to as MP-Hex ) is a piperazine amide derivative often used as a chemical probe or intermediate in medicinal chemistry. Its structure comprises a hydrophobic hexyl chain and a semi-polar, basic 3-methylpiperazine ring.

Successful in vitro application requires overcoming two primary barriers:

  • Aqueous Solubility Limit: The lipophilic hexyl chain reduces water solubility at neutral pH.

  • Solvent Cytotoxicity: The necessity of organic co-solvents (DMSO) must be balanced against cell line sensitivity.

This guide provides a validated "Master Stock" protocol and a "Step-Down" dilution strategy to prevent compound precipitation ("crashing out") in cell culture media.

Physicochemical Profile & Formulation Logic

Understanding the molecule is the first step to dissolving it.

PropertyValue (Estimated)Formulation Implication
Molecular Weight ~198.3 g/mol Low MW facilitates membrane permeability.
LogP (Octanol/Water) ~1.5 – 2.2Moderately lipophilic. Soluble in organic solvents; limited solubility in water.
pKa (Basic Nitrogen) ~8.8 – 9.2The secondary amine (N4) is basic. Solubility increases significantly at pH < 7.0.
Physical State Viscous Oil / Low-melting SolidDifficult to weigh small quantities accurately. Volumetric handling is preferred.
H-Bond Donors 1 (Secondary Amine)Capable of specific binding; sensitive to pH changes.
The "Free Base" Trap

Most commercially supplied MP-Hex is in the Free Base form. In this state, the molecule is uncharged and lipophilic, leading to poor aqueous solubility.

  • Strategy: Dissolve in 100% DMSO to create a high-concentration stock.

  • Alternative: If the Hydrochloride Salt is available, it may be dissolved directly in water or PBS, though DMSO stocks are still preferred for long-term stability to prevent hydrolysis or oxidation.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration (100 mM) stock solution. Safety: MP-Hex is a chemical irritant.[1] Work in a fume hood.

Materials
  • 1-(3-Methylpiperazin-1-yl)hexan-1-one (>95% purity).

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma-Aldrich or equivalent).

  • Borosilicate glass vials (Amber) with Teflon-lined caps.

  • Positive displacement pipette (for viscous liquids).

Step-by-Step Procedure
  • Calculate Mass: To prepare 1 mL of 100 mM stock :

    
    
    
    
    
    Note: Due to viscosity, it is easier to weigh ~20-30 mg exactly and adjust the DMSO volume.
  • Weighing (The "Reverse" Method):

    • Place the glass vial on the balance and tare.

    • Using a glass pasteur pipette or positive displacement tip, transfer a droplet of MP-Hex into the vial.

    • Record the exact mass (e.g., 24.5 mg).

  • Solvation:

    • Calculate the required DMSO volume:

      
      
      
    • Add the calculated volume of sterile DMSO.

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage:

    • Aliquot into 50-100 µL volumes in sterile microcentrifuge tubes.

    • Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles (Max 3).

Protocol B: The "Step-Down" Dilution (Working Solution)

The Challenge: Adding 100% DMSO stock directly to cell media often causes local high concentrations, leading to immediate precipitation of MP-Hex (visible as turbidity). The Solution: Use an intermediate dilution step.

Visualization: Solvation Workflow

FormulationWorkflow Compound MP-Hex (Oil/Solid) Stock Master Stock (100 mM) Compound->Stock Dissolve DMSO 100% DMSO DMSO->Stock Inter Intermediate Dilution (100x Working Conc) Solvent: Media/PBS Stock->Inter 1:10 Dilution (Prevents Shock) Final Cell Culture Well (Final Conc: 1-100 µM) DMSO < 0.5% Inter->Final 1:100 Dilution PrecipCheck Turbidity? Inter->PrecipCheck

Figure 1: Step-wise dilution workflow to minimize osmotic shock and precipitation.

Procedure
  • Define Target Concentration: Assume a final assay concentration of 10 µM .

  • Prepare Intermediate (100x):

    • Dilute the 100 mM Master Stock 1:100 into sterile PBS or Serum-Free Media .

    • Example: Add 10 µL of 100 mM Stock to 990 µL PBS.

    • Result: 1 mM Intermediate Solution (1% DMSO).

    • Critical Check: Inspect for cloudiness. If cloudy, sonicate for 5 mins. If it remains cloudy, the compound is crashing; switch to a 1:10 intermediate using DMSO/PBS (50:50) mixture.

  • Final Dilution (1x):

    • Add the Intermediate Solution to the cell culture wells.

    • Example: Add 10 µL of 1 mM Intermediate to 990 µL of cell media.

    • Final: 10 µM MP-Hex, 0.01% DMSO.

Vehicle Compatibility & Controls[2]

DMSO is toxic to cells at high concentrations.[2] You must validate the vehicle tolerance.

Cell TypeMax Recommended DMSO %Notes
Immortalized Lines (HeLa, HEK293) 0.5% - 1.0%Robust; can tolerate up to 1% short-term.
Primary Neurons / Stem Cells 0.1%Highly sensitive. Keep DMSO < 0.1%.[3][4][5][6]
Assays involving Membrane Permeability < 0.1%DMSO alters membrane fluidity.

Self-Validating Control System: Every experiment must include:

  • Negative Control: Untreated cells (Media only).

  • Vehicle Control: Cells + Media + X% DMSO (where X matches the highest drug condition).

    • Pass Criteria: Vehicle control viability must be >90% of Negative Control.

Troubleshooting: The "Crash" Phenomenon

If you observe crystals or turbidity in the well:

  • Acidification: The basic piperazine nitrogen (pKa ~9) can be protonated.

    • Action: Use a slightly acidic buffer (pH 6.5) for the intermediate dilution step if the assay permits.

  • Sonication: Sonicate the intermediate dilution for 10 minutes at 40 kHz.

  • Serum Binding: Perform dilutions in Serum-Free Media first, then add serum. Serum proteins (Albumin) can bind lipophilic drugs and prevent precipitation, but can also reduce free drug concentration.

Decision Tree for Solubility

DecisionTree Start Dilute Stock into Media Check Visual Inspection Start->Check Clear Proceed to Assay Check->Clear Clear Cloudy Precipitation Detected Check->Cloudy Turbid Action1 Reduce Concentration Cloudy->Action1 If very insoluble Action2 Warm to 37°C & Sonicate Cloudy->Action2 Action3 Use 50% DMSO Intermediate Cloudy->Action3 If persistent Action2->Check

Figure 2: Troubleshooting logic for compound precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96903649, 6-[(3S)-3-methylpiperazin-1-yl]hexan-1-ol (Analog Reference). Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties.[7] National Institutes of Health (PMC). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 487: In Vitro Mammalian Cell Micronucleus Test (Solvent Limits). Retrieved from [Link]

(Note: While specific literature for "1-(3-Methylpiperazin-1-yl)hexan-1-one" is limited, formulation protocols are derived from structural analogs and standard medicinal chemistry practices for lipophilic piperazine amides as cited above.)

Sources

Troubleshooting & Optimization

Overcoming low yield in 1-(3-Methylpiperazin-1-yl)hexan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Methylpiperazin-1-yl)hexan-1-one Synthesis

Topic: Optimization of Yield and Selectivity in the Acylation of 2-Methylpiperazine Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide (v2026.03)[1]

Executive Summary: The Core Challenge

The synthesis of 1-(3-methylpiperazin-1-yl)hexan-1-one typically involves the acylation of 2-methylpiperazine with a hexanoylating agent (e.g., hexanoyl chloride).[1]

The low yield (<40%) reported by most users stems from two convergent failure modes:

  • Competitive Bis-acylation: The target molecule contains a secondary amine that remains nucleophilic.[1] In stoichiometric conditions, the highly reactive hexanoyl chloride readily attacks the product, forming the unwanted 1,4-dihexanoyl-2-methylpiperazine.[1]

  • Phase Transfer Loss: The mono-acylated product possesses amphiphilic properties (lipophilic hexyl tail + hydrophilic amine head), leading to significant loss in the aqueous phase during standard workups or the formation of stable emulsions.[1]

This guide provides a self-validating protocol to bypass these issues, prioritizing kinetic control and pH-dependent extraction .

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using a 1:1 ratio of amine to acid chloride, but my yield is poor. Why? A: A 1:1 ratio is statistically flawed for diamine acylation.[1] As soon as the mono-acylated product forms, it competes with the starting material for the remaining acid chloride.[1] Because the steric difference between the N1 and N4 nitrogens is finite, you will inevitably generate ~15–20% bis-acylated byproduct, which complicates purification.

  • Correction: You must operate under high-dilution conditions with a significant excess of diamine (3.0 to 4.0 equivalents).[1] This ensures the acid chloride always encounters unreacted starting material rather than the product.

Q2: My LC-MS shows the correct mass, but I recover almost nothing after extraction. Where is it? A: Your product is likely trapped in the aqueous layer as a hydrochloride salt. The basicity of the remaining secondary amine (pKa ~9.0) means it will be fully protonated if the workup pH is neutral or only weakly basic (e.g., NaHCO3).

  • Correction: You must adjust the aqueous phase to pH > 12 using 5M NaOH before extraction. This deprotonates the amine, rendering the molecule neutral and lipophilic (LogP shift from <0 to ~1.8), forcing it into the organic layer.

Q3: Is the reaction regioselective? A: Yes, kinetically. The starting material, 2-methylpiperazine, has two nitrogen atoms:

  • N1 (Hindered): Adjacent to the methyl group.

  • N4 (Unhindered): Distal to the methyl group. Acylation preferentially occurs at the unhindered N4 position. According to IUPAC numbering for the product, the amide nitrogen becomes position 1, placing the methyl group at position 3. Thus, the major product is the desired 1-(3-methylpiperazin-1-yl)... isomer.[1]

  • Note: High temperatures (>0°C) during addition can overcome this steric barrier, increasing the formation of the unwanted N1-acylated isomer (1-(2-methyl...)).[1]

Module 2: Optimized Experimental Protocol

Method: Kinetic Control via Excess Nucleophile Scale: 10 mmol (Target)

Reagents & Setup
  • Reactant A: 2-Methylpiperazine (3.0 g, 30 mmol, 3.0 eq ) — Excess acts as HCl scavenger and statistical buffer.

  • Reactant B: Hexanoyl Chloride (1.35 g, 10 mmol, 1.0 eq ) dissolved in 10 mL anhydrous DCM.

  • Solvent: Dichloromethane (DCM), Anhydrous (50 mL).

  • Apparatus: 3-neck flask, internal thermometer, addition funnel, nitrogen atmosphere.[1]

Step-by-Step Procedure
  • Dissolution (The Buffer): Dissolve 3.0 equivalents of 2-methylpiperazine in DCM (40 mL) in the 3-neck flask. Cool the solution to -10°C using an ice/salt bath.

    • Why: Low temperature maximizes the rate difference between the unhindered (N4) and hindered (N1) amines, improving regioselectivity.

  • Controlled Addition (The Critical Step): Add the Hexanoyl Chloride solution dropwise over 45–60 minutes .

    • Constraint: Internal temperature must not exceed 0°C.[1]

    • Mechanism:[1][2][3] Slow addition ensures the concentration of electrophile remains low relative to the massive excess of nucleophile, suppressing bis-acylation.[1]

  • Quench & Scavenge: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

    • Observation: A white precipitate will form.[1] This is mostly 2-methylpiperazine dihydrochloride (and some monohydrochloride).[1]

  • The "pH Switch" Workup (Self-Validating):

    • Filtration: Filter off the solid precipitate (this removes a bulk of the spent amine salt).

    • Extraction 1 (Acidic Wash): Transfer filtrate to a sep funnel. Wash with Water (30 mL) .[1]

      • Result: The excess unreacted 2-methylpiperazine (highly water-soluble) moves to the water.[1] The product (as a free base) and bis-byproduct stay in DCM? NO.

      • Correction: The product is an amine. To ensure we remove the starting material without losing product, we actually want to keep the product in the organic phase. However, both are amines.

      • Better Strategy: Extract the reaction mixture with 1M HCl .

      • Phase Check:

        • Aqueous (Acidic): Contains Product-HCl, Starting Material-HCl.[1]

        • Organic (DCM): Contains Bis-acylated byproduct (non-basic amides) and neutral impurities.[1] DISCARD ORGANIC LAYER.

    • Extraction 2 (Basification): Take the acidic aqueous layer. Cool on ice. Basify to pH > 12 with 5M NaOH.

    • Extraction 3 (Product Recovery): Extract the basic aqueous layer with DCM (3 x 30 mL).

      • Result: The Product (LogP ~1.8) extracts into DCM. The starting 2-methylpiperazine (LogP -0.[1]5) is so hydrophilic it largely remains in the water even at high pH, or is easily removed in the next step.

  • Purification: Dry combined organics over Na₂SO₄ and concentrate.

    • Purity Check: If traces of starting diamine remain, they can be removed by high-vacuum pumping (2-methylpiperazine sublimes/evaporates easier than the product) or a rapid silica plug (eluting with 10% MeOH in DCM with 1% NH₄OH).[1]

Module 3: Visualizing the Logic

Figure 1: Reaction Pathway & Competition

This diagram illustrates the kinetic competition between the desired mono-acylation and the yield-killing bis-acylation.[1]

ReactionPathway cluster_conditions Condition Control SM 2-Methylpiperazine (Excess 3.0 eq) Mono Target Product 1-(3-methyl...) SM->Mono Major Path (k1) Reacts at N4 (Unhindered) Regio Regioisomer 1-(2-methyl...) SM->Regio Minor Path (k2) Reacts at N1 (Hindered) HexCl Hexanoyl Chloride (1.0 eq) Bis Bis-Acylated Byproduct Mono->Bis Over-Reaction (k3) Requires excess HexCl

Caption: Kinetic pathway showing the necessity of excess amine to outcompete the k3 (Bis-acylation) step.

Figure 2: The "pH Switch" Purification Logic

This flowchart guides the user through the critical separation of the product from the starting material and byproducts.[4]

WorkupLogic Crude Crude Reaction Mix (DCM) AcidExt Extract with 1M HCl Crude->AcidExt Phase1_Org Organic Phase (Discard) AcidExt->Phase1_Org Removes Bis-amide Phase1_Aq Aqueous Phase (Acidic) Contains: Product salt + SM salt AcidExt->Phase1_Aq Traps Amines Basify Adjust pH > 12 (NaOH) Phase1_Aq->Basify Phase2_Aq Aqueous Phase (Basic) Contains: SM (High Solubility) Basify->Phase2_Aq SM stays in Water Phase2_Org Extract with DCM Basify->Phase2_Org Product Extracts Final Pure Product (Concentrate) Phase2_Org->Final

Caption: Workup strategy utilizing the amphiphilic nature of piperazines to separate mono-acylated product from impurities.

Module 4: Key Data & Properties

ParameterValueRelevance
Target LogP ~1.8 (pH > 10)Extractable in DCM/EtOAc only when basic.[1]
Starting Material LogP -0.55Highly water soluble; difficult to extract into organic.[1]
pKa (Piperazine N) ~9.8 (N1), ~5.6 (N4)Workup must exceed pH 11 to fully deprotonate for extraction.
Flash Point (DCM) NoneSafe solvent, but volatile.
Selectivity Factor N4 >> N1Steric hindrance at N1 (adjacent methyl) protects it naturally.

References

  • BenchChem Technical Support. (2025).[4][5][6] Troubleshooting Low Yield in N-Arylpiperazine Synthesis. Retrieved from

  • Organic Chemistry Portal. (2018). Regioselective Synthesis of Acylated N-Heterocycles. J. Org.[1][2][7] Chem., 83, 6524-6533.[1][2] Retrieved from

  • Google Patents. (1959).[1] Purification of piperazine - US2919275A. Retrieved from

  • ResearchGate. (2013). Highly efficient and regioselective acylation of pharmacologically interesting cordycepin. Bioresource Technology. Retrieved from

Sources

Technical Support Center: Optimizing Assay Solubility for 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of lipophilic amine derivatives in biological assays. This guide is specifically engineered to help you troubleshoot and optimize the solubility of 1-(3-Methylpiperazin-1-yl)hexan-1-one , ensuring robust, reproducible, and artifact-free data in your screening workflows.

Compound Profiling & The Causality of Precipitation

To solve a solubility issue, we must first understand the molecular drivers behind it. 1-(3-Methylpiperazin-1-yl)hexan-1-one is a piperazine amide characterized by two distinct functional domains:

  • The Hexanoyl Tail: A 6-carbon aliphatic chain attached to the N1 position. This highly lipophilic moiety drives hydrophobic aggregation and is the primary culprit for poor aqueous solubility[1].

  • The Piperazine N4 Amine: A secondary amine with a typical pKa of 8.5–9.0. This acts as a pH-dependent solubility switch.

At a physiological pH of 7.4, a significant fraction of the compound exists as an unprotonated free base[1]. Without the stabilizing hydration shell provided by a charged amine, the hydrophobic hexanoyl tails rapidly associate in aqueous media, leading to nucleation and subsequent precipitation[2].

SolubilityLogic Start Precipitation in Assay Buffer? CheckPH Is Assay pH < 7.0? Start->CheckPH Acidic Protonated Amine (High Solubility) CheckPH->Acidic Yes Neutral Neutral Free Base (Low Solubility) CheckPH->Neutral No (pH 7.4) CellAssay Cell-Based Assay? Neutral->CellAssay MakeSalt Perform Salt Screening Neutral->MakeSalt Alternative UseCosolvent Use <0.5% DMSO CellAssay->UseCosolvent No UseHPBCD HP-β-CD Complexation CellAssay->UseHPBCD Yes

Decision matrix for troubleshooting piperazine amide solubility in biological assays.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into a pH 7.4 HEPES buffer? A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the lipophilic hexanoyl chain is fully solvated. When rapidly diluted into an aqueous buffer at pH 7.4, the solvent polarity changes drastically. Because the compound is predominantly in its neutral free-base form at this pH, its kinetic solubility threshold is exceedingly low[2]. The local concentration of the compound exceeds this threshold before it can evenly disperse, causing rapid hydrophobic collapse and precipitation.

Q2: I am running a sensitive cell-based assay and cannot exceed 0.5% DMSO to avoid cytotoxicity. How can I maintain a 50 µM compound concentration? A2: When organic co-solvents are biologically restricted, host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most effective strategy[2]. The hydrophobic internal cavity of HP-β-CD encapsulates the problematic hexanoyl tail of your compound, while the hydroxyl-rich exterior maintains excellent compatibility with the aqueous buffer[3]. This masks the compound's lipophilicity without altering the assay pH or requiring toxic solvent levels.

Q3: We attempted to synthesize the hydrochloride (HCl) salt to improve solubility, but the resulting solid is highly hygroscopic and difficult to weigh accurately. What are the alternatives? A3: While converting a basic piperazine to an HCl salt generally increases aqueous solubility, the high charge density of the chloride ion often leads to hygroscopic crystal lattices[2]. To resolve this, perform a counterion salt screen. Switching to larger, more diffuse counterions like mesylate (methanesulfonate) or sulfate frequently yields stable, non-hygroscopic crystalline solids that retain excellent dissolution profiles[2].

Self-Validating Experimental Protocols

To ensure data integrity, solubility must be quantified empirically under your exact assay conditions. The following protocols are designed as self-validating systems.

Protocol A: High-Throughput Kinetic Solubility Determination via Laser Nephelometry

Causality: Nephelometry detects undissolved particles by measuring the scattering of a laser beam. A sudden spike in scattered light intensity directly correlates to the exact concentration at which nucleation begins, providing a definitive kinetic solubility limit[4].

  • Stock Preparation: Dissolve 1-(3-Methylpiperazin-1-yl)hexan-1-one in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare a 12-point serial dilution of the compound in pure DMSO.

  • Plate Setup: Transfer 2 µL of each DMSO dilution into a row of a 96-well clear-bottom microtiter plate[4].

  • Buffer Addition: Rapidly dispense 198 µL of your target assay buffer (e.g., pH 7.4 PBS) into each well. This ensures a uniform final DMSO concentration of 1.0% across all wells[4].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on an orbital shaker to allow the system to reach kinetic equilibrium.

  • Measurement: Scan the plate using a laser nephelometer (e.g., Nephelostar Plus).

  • Validation & Analysis: Plot the intensity of scattered light (y-axis) against the compound concentration (x-axis). The system self-validates when a flat baseline transitions into a sharp upward slope (the "kick-off curve"). The inflection point is your maximum kinetic solubility[4].

Protocol B: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

Causality: Mechanical kneading forces the lipophilic hexanoyl tail into the cyclodextrin cavity, reducing the crystallinity of the free drug and converting it into a highly soluble amorphous complex[3].

  • Weighing: Accurately weigh equimolar amounts of the compound and HP-β-CD.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 1:1 water/ethanol mixture to form a homogeneous, thick paste[3].

  • Complexation: Gradually add 1-(3-Methylpiperazin-1-yl)hexan-1-one to the paste. Continuously knead the mixture with a pestle for 45–60 minutes to ensure complete inclusion[3].

  • Drying: Transfer the paste to a vacuum desiccator and dry for 24 hours at room temperature to completely remove the water and ethanol.

  • Sizing: Pulverize the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size for consistent dissolution rates.

Quantitative Data Summary

The table below outlines the expected solubility behavior of 1-(3-Methylpiperazin-1-yl)hexan-1-one across different formulation strategies, allowing you to select the best approach for your specific assay constraints.

Formulation StrategyAssay pHExpected Kinetic SolubilityPrimary Mechanism of ActionRecommended Use Case
Free Base (No Additives) 7.4< 10 µMNone (Hydrophobic collapse)Not recommended for aqueous assays.
Free Base (Acidic Buffer) 2.0> 500 µMProtonation of N4 secondary amineGastric simulated fluid assays.
1.0% DMSO Co-solvent 7.4~ 25 - 50 µMDisruption of water hydrogen bondingBiochemical/Enzymatic assays.
Mesylate Salt Form 7.4> 200 µMFavorable crystal lattice dissociationIn vivo dosing / High-throughput screening.
HP-β-CD Complex (1:1) 7.4> 1000 µMHost-guest hydrophobic encapsulationCell-based assays (Zero solvent toxicity).

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. benchchem.com. 2

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. nih.gov. 1

  • Determination of Kinetic Solubility. bio-protocol.org. 4

  • Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. nih.gov. 3

Sources

1-(3-Methylpiperazin-1-yl)hexan-1-one stability issues in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 1-(3-Methylpiperazin-1-yl)hexan-1-one .

While the hexanoyl amide bond at the N1 position of this molecule is generally robust, the secondary amine at the N4 position is highly reactive. Understanding the mechanistic causality behind its degradation is critical for developing stable formulations and ensuring reproducible experimental results.

Section 1: Mechanistic Causality of Degradation

When working with 1-(3-Methylpiperazin-1-yl)hexan-1-one in aqueous solutions or complex formulations, instability typically arises from three competing pathways. The methyl group at the 3-position provides minor steric hindrance, but it is insufficient to completely protect the adjacent secondary amine from nucleophilic attacks[1].

  • Peroxide-Mediated Oxidation : Secondary amines are highly susceptible to oxidation by trace hydroperoxides commonly found in polymeric excipients like PEG 400 or Polysorbate 80[2]. This reaction forms hydroxylamines or N-oxides.

  • Carbamate Formation : In neutral to basic aqueous solutions exposed to the atmosphere, the unprotonated secondary amine acts as a nucleophile, attacking dissolved carbon dioxide to form a carbamate salt[3].

  • Amide Hydrolysis : Extreme pH environments (<3 or >9) will catalyze the cleavage of the N1 amide bond, yielding hexanoic acid and 3-methylpiperazine.

G Parent 1-(3-Methylpiperazin-1-yl)hexan-1-one (Parent Molecule) Oxidation Oxidative Degradation (Secondary Amine N4) Parent->Oxidation Trace Peroxides (e.g., in PEG/Tween) Carbamate Carbamate Formation (CO2 Adduct at N4) Parent->Carbamate Dissolved CO2 (Neutral/High pH) Hydrolysis Amide Hydrolysis (Cleavage at N1) Parent->Hydrolysis pH Extremes (<3 or >9) Nitrone Hydroxylamine / N-oxide (+16 Da) Oxidation->Nitrone CO2Adduct Carbamate Salt (+44 Da) Carbamate->CO2Adduct Cleavage Hexanoic Acid + 3-Methylpiperazine Hydrolysis->Cleavage

Mechanistic degradation pathways of 1-(3-Methylpiperazin-1-yl)hexan-1-one in aqueous solutions.

Section 2: Quantitative Degradation Profile

To rapidly diagnose your specific stability issue, compare your analytical results against the established stress profiles in the table below. The parent molecule has a theoretical


 of 199.2 m/z .
Degradation PathwayPrimary Stress ConditionMajor DegradantLC-MS Shift (

)
Typical Loss (48h, 40°C)Reversibility
Oxidation Trace peroxides (e.g., PEG 400)N-oxide / Hydroxylamine+16 Da (215.2)15 - 25%Irreversible
Carbamate Formation Atmospheric CO₂ (pH > 7)Carbamate Salt+44 Da (243.2)30 - 50%Highly Reversible (Acid)
Amide Hydrolysis 0.1 M NaOH or HClHexanoic Acid + AmineCleavage (116 / 100)< 5%Irreversible

Section 3: Diagnostic LC-MS Workflow

If you observe a loss of parent peak area during your stability studies, follow this diagnostic decision tree to isolate the root cause and apply the correct mitigation strategy.

W Start Stability Issue Detected (Loss of Parent Peak) LCMS Perform LC-MS Analysis (Positive Ion Mode) Start->LCMS Mass16 Mass Shift: +16 Da (m/z 215.2) LCMS->Mass16 Mass44 Mass Shift: +44 Da (m/z 243.2) LCMS->Mass44 MassFrag Mass: 116 / 100 Da (Cleavage Fragments) LCMS->MassFrag FixOx Action: Use low-peroxide excipients Add antioxidants (e.g., Methionine) Mass16->FixOx FixCarb Action: Degas solvents Store under N2/Ar blanket Mass44->FixCarb FixHyd Action: Optimize buffer pH to 4.5-6.5 Avoid strong acids/bases MassFrag->FixHyd

Diagnostic LC-MS workflow for troubleshooting piperazine amide stability issues.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to definitively prove the mechanism of degradation in your specific matrix.

Protocol A: Self-Validating Carbamate Reversibility Assay

Objective: Differentiate between irreversible covalent degradation and reversible CO₂ adduct formation.

  • Baseline Generation : Prepare a 1 mg/mL solution of 1-(3-Methylpiperazin-1-yl)hexan-1-one in a pH 7.4 phosphate buffer. Analyze via LC-MS to establish the parent peak (

    
     199.2).
    
  • CO₂ Saturation (Stress) : Sparge the solution with CO₂ gas for 15 minutes. Re-analyze via LC-MS. You will observe a new peak at

    
     243.2, confirming carbamate formation.
    
    • Causality: The unprotonated secondary amine acts as a nucleophile, attacking the electrophilic carbon of dissolved CO₂.

  • Acidic Reversal (Validation) : Aliquot 1 mL of the stressed solution and add 0.1 M HCl dropwise until the pH reaches 3.0. Incubate for 10 minutes at room temperature, then re-analyze.

  • Data Interpretation : The

    
     243.2 peak will disappear, and the 
    
    
    
    199.2 peak will recover to >95% of its original area.
    • Causality: Acidification protonates the secondary amine, eliminating its nucleophilicity and driving the equilibrium toward CO₂ release, validating that the degradation was a reversible carbamate rather than permanent structural cleavage[3].

Protocol B: Excipient Peroxide Vulnerability & Rescue Assay

Objective: Confirm oxidative degradation driven by trace excipient impurities and validate an antioxidant rescue strategy.

  • Control Preparation : Dissolve the compound in HPLC-grade water (1 mg/mL).

  • Excipient Stress : Dissolve the compound in a 10% (v/v) aqueous solution of standard-grade Polysorbate 80 or PEG 400.

  • Rescue Formulation : Dissolve the compound in the same 10% excipient solution, but pre-spike the solution with 0.1% L-methionine.

  • Incubation & Analysis : Incubate all three solutions at 40°C for 48 hours. Analyze via LC-MS.

  • Data Interpretation : The Excipient Stress sample will show a +16 Da mass shift (

    
     215.2), indicating N-oxide formation[2]. The Rescue Formulation will show minimal oxidation.
    
    • Causality: L-methionine acts as a sacrificial antioxidant, preferentially reacting with the trace peroxides in the excipient before they can oxidize the sterically hindered, yet vulnerable, secondary amine of the piperazine ring.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade faster in PEG 400 than in pure water? A1: PEG 400 and similar polymeric excipients contain trace hydroperoxides generated during their manufacturing process and upon exposure to oxygen. These peroxides readily react with the secondary amine of the piperazine ring to form N-oxides or hydroxylamines[2]. Switching to "Super Refined" (low-peroxide) grades of excipients will immediately resolve this.

Q2: I see a +44 Da peak in my LC-MS stability samples, but it disappears when I change my mobile phase from Ammonium Acetate to 0.1% Formic Acid. Why? A2: The +44 Da peak is a carbamate salt formed by the reaction of the secondary amine with atmospheric CO₂ dissolved in your sample matrix. Because carbamates are acid-labile, the acidic Formic Acid mobile phase protonates the amine during the chromatographic run, instantly reversing the carbamate back to the parent mass[3]. To accurately quantify carbamate formation, you must use a neutral or basic mobile phase.

Q3: Does the 3-methyl group on the piperazine ring protect the molecule from degradation compared to an unsubstituted piperazine? A3: It provides partial protection. The methyl group at the 3-position introduces steric hindrance adjacent to the N4 secondary amine. This slightly reduces the kinetic rate of nucleophilic attack on peroxides and CO₂ compared to unsubstituted piperazines[1]. However, because it is only a primary methyl group, the steric bulk is not sufficient to confer absolute stability.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMx91Nz7NVbs7GvVi88868CINkrjHDDbQNmGKJJBGU80SVDIIFGHq8oIUmjOhO-4ShFTcIQnKqUZ6zFGyr97_ZSLQZqAA0ak_topVvOxNSnZKDiSOaxa8-DAyKzQxQedvRfaxEmdD7SU8K4ho=]
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5y0cEbTH3WHlW78xlrbGzVxRitu7uthNBZ5yA69WGk1RoJU2YafrCDL6Yugrswbs-dJBxAOdKmIIpuGoq093F4jd_APTduHK1ztmPmEqUQIWDXgQciCAaH5PZb3n24w3FIJN-4a8cGk1DQQ==]
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeVEyZOgkZTeKreS7qx5M0Fb1iHYxlI92CgEAvBFEUqTCQUhXdn8FttT-yANZTPbpbxpizhRVbPGiq10_WzILa32NzV9HQqBUGSIj0F6JbiKBzQ5lsOGDM-2cmtAYTMZr43rOoh44gZs1jqm8=]

Sources

Technical Support Center: Troubleshooting 1-(3-Methylpiperazin-1-yl)hexan-1-one Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PIP-HEX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Crystallizing 1-(3-Methylpiperazin-1-yl)hexan-1-one presents a classic challenge in process chemistry: isolating a low-melting, lipophilic amide derivative of a secondary amine.[1] The presence of the hexyl chain adds significant rotational freedom (increasing entropy), while the methyl group on the piperazine ring introduces potential regioisomeric impurities. These factors often result in the product "oiling out" rather than forming a discrete crystal lattice.[2][3]

This guide provides a systematic troubleshooting protocol, moving from impurity removal (the most common cause of crystallization failure) to salt formation strategies designed to rigidify the molecular structure.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My product separates as a viscous oil at the bottom of the flask upon cooling. Why isn't it crystallizing?

Diagnosis: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation).[1][2][3][4] Root Cause: This occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solvated product.[2] Immediate Action:

  • Check Purity: Impurities, especially unreacted 3-methylpiperazine or regioisomers, depress the melting point significantly.[1]

  • Reheat & Dilute: Re-dissolve the oil by heating and adding 10-20% more solvent. Oiling out often indicates the solution is too concentrated.

  • Seed at the Cloud Point: If you have any solid material (even crude), add a speck when the solution first turns cloudy.

Q2: I suspect my starting material (2-methylpiperazine) is still present. Will this stop crystallization?

Diagnosis: Yes. Unreacted amines act as "crystal poisons." Mechanism: Piperazine starting materials are highly basic and can form hydrogen-bond networks that disrupt the orderly packing of your desired amide. Solution: Perform a rigorous Acid-Base Wash (Protocol A below) before attempting crystallization again. This is non-negotiable for piperazine amides [1].

Q3: The free base refuses to solidify. Can I crystallize a salt instead?

Diagnosis: Highly Recommended. Expert Insight: Amides with alkyl chains (like the hexanoyl group) are often oils at room temperature. Converting the remaining secondary amine (N4 position) to a salt (HCl, Oxalate, or Fumarate) dramatically increases the melting point by introducing ionic lattice forces. Recommendation: Proceed to Protocol B: Salt Formation .

Part 2: Visualization of Troubleshooting Logic

The following decision tree outlines the logical flow for isolating your compound.

CrystallizationLogic Start Start: Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Yes Oil Viscous Oil/Gum CheckState->Oil Yes Recryst Recrystallization (EtOAc/Hexane) Solid->Recryst PurityCheck Check Purity (TLC/LCMS) Is SM present? Oil->PurityCheck AcidBase Protocol A: Acid-Base Extraction PurityCheck->AcidBase Yes (Impurities) SaltScreen Protocol B: Salt Formation Screen PurityCheck->SaltScreen No (Pure but Oil) AcidBase->SaltScreen Free Base is Oil AcidBase->Recryst Free Base is Solid

Figure 1: Decision matrix for isolating 1-(3-Methylpiperazin-1-yl)hexan-1-one. Blue nodes indicate active protocols.

Part 3: Experimental Protocols

Protocol A: Purification via Acid-Base Extraction

Use this if your crude material contains unreacted piperazine or non-basic impurities.[1][4]

Objective: Isolate the basic product from non-basic byproducts (e.g., hexanoic acid, oligomers) and highly water-soluble starting materials.

StepActionRationale
1 Dissolve crude oil in EtOAc (10 mL/g).Provides a lipophilic medium for the product.
2 Extract with 0.5 M HCl (3x).Critical: The product (secondary amine) and SM protonate and move to the aqueous layer. Non-basic impurities stay in EtOAc.
3 Discard the organic (EtOAc) layer.Removes neutral/acidic impurities.
4 Basify aqueous layer to pH > 12 using NaOH (aq) .[1]Deprotonates the amines, forcing them back to free base form.
5 Extract with DCM (3x).DCM is excellent for extracting piperazines from water.
6 Water Wash: Wash DCM with brine.[1]Crucial: Piperazines are water-soluble.[5][6] Brine forces them into the organic layer (Salting Out effect).
7 Dry (Na₂SO₄) and concentrate.Yields purified free base.

Note: If the starting material (3-methylpiperazine) is the main impurity, it is difficult to separate via extraction as both are basic. In that case, distillation (Kugelrohr) is preferred due to the large boiling point difference between the SM and the hexanoyl product [2].

Protocol B: Salt Formation (The "Silver Bullet")

Use this if the purified free base remains an oil.[1]

Theory: Converting the liquid free base into a Hydrochloride or Oxalate salt introduces strong ionic interactions, usually resulting in a high-melting solid.

Option 1: Hydrochloride Salt (Preferred)
  • Dissolve 1.0 g of the oily free base in 5 mL dry Diethyl Ether (or MTBE).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (or Dioxane) until pH is acidic (pH ~2).

  • Observation: A white precipitate should form immediately.[1]

  • Troubleshooting: If it gums up, add more ether and scratch the glass vigorously.

  • Filter under nitrogen (hygroscopic!) and wash with cold ether.

Option 2: Oxalate Salt (For Crystallinity)
  • Dissolve 1 eq. of free base in Ethanol .

  • Dissolve 1 eq. of Oxalic Acid in hot Ethanol.

  • Mix hot. Allow to cool slowly to room temperature.

  • Result: Oxalates often form large, well-defined needles suitable for X-ray diffraction if structure confirmation is needed [3].[1]

Part 4: Regioisomer Management

A common hidden issue with 1-(3-Methylpiperazin-1-yl)hexan-1-one is the presence of its regioisomer: 1-(2-Methylpiperazin-1-yl)hexan-1-one .

  • The Problem: The starting material, 2-methylpiperazine, has two nitrogen atoms. Acylation usually favors the less hindered N4 position (yielding the "1-(3-methyl...)" product). However, if N1 reacts, you get a mixture.

  • Impact: Regioisomeric mixtures rarely crystallize; they stay as oils.

  • Detection: Check 1H NMR. Look for splitting or duplication of the methyl doublet signal around 1.0-1.2 ppm.

  • Resolution: If you have a mixture, Column Chromatography is required before crystallization.[4]

    • Stationary Phase: Silica Gel.[4][7]

    • Mobile Phase: DCM:MeOH:NH₄OH (90:10:1). The ammonia is critical to prevent tailing of the amine [4].

Part 5: Summary of Physical Data

ParameterValue / DescriptionSource
Predicted State (Free Base) Viscous Oil / Low Melting SolidInferred [2]
Predicted State (HCl Salt) White Hygroscopic SolidStandard Amine Chem
Solubility (Free Base) Soluble in DCM, EtOAc, Alcohols.[1][8] Insoluble in Water (at high pH).Lipophilic Chain
Major Impurity Risk 2-Methylpiperazine (SM) & RegioisomersSynthesis Pathway

References

  • BenchChem Technical Support. (2025).[4] Purification of Piperazine Derivatives and Troubleshooting Oiling Out. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Methylpiperazine Properties and Handling.[1][6][9] Retrieved from

  • Jason P., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. Retrieved from

  • Reddit Chem Community. (2025).[10] Separating Regioisomers using Preparative TLC.[10] Retrieved from

Sources

Optimization of 1-(3-Methylpiperazin-1-yl)hexan-1-one dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Methylpiperazin-1-yl)hexan-1-one (3-MPHO) . This portal provides advanced troubleshooting, pharmacokinetic (PK) optimization strategies, and self-validating protocols for researchers conducting preclinical in vivo studies. As a lipophilic piperazine amide, 3-MPHO presents unique formulation and metabolic challenges that require precise, mechanistically grounded solutions.

📌 Frequently Asked Questions (Formulation & Dosing)

Ticket #101: 3-MPHO precipitates in standard saline. How do I formulate it for oral (PO) and intravenous (IV) dosing? Analysis & Causality: 3-MPHO is a weakly basic, highly lipophilic molecule. The hexanoyl chain drives its lipophilicity (high LogP), while the 3-methylpiperazine moiety provides a basic nitrogen (pKa ~8.5). In neutral aqueous solutions, the unprotonated free base crashes out of solution. Solution:

  • For IV Administration: Utilize an acidification strategy. Lowering the formulation pH to 4.5–5.5 using dilute HCl or citric acid protonates the piperazine nitrogen, forming a highly soluble salt[1]. Ensure the final osmolarity is adjusted with mannitol rather than NaCl to prevent common-ion effect precipitation.

  • For PO Administration: Acidification alone is insufficient for the GI tract due to pH shifts in the duodenum. Instead, utilize a Self-Nanoemulsifying Drug Delivery System (SNEF). A mixture of PEG 400, Tween 80, and a lipid carrier (e.g., Cremophor EL) will form spontaneous micelles in the gut, encapsulating the lipophilic hexanoyl tail and drastically increasing the absorption surface area[1][2].

Ticket #102: We observe high inter-subject variability in PO bioavailability. Why? Analysis & Causality: High variability in lipophilic basic drugs often stems from erratic gastric emptying and variable bile salt secretion. If 3-MPHO is administered in a simple suspension, its absorption is entirely dependent on endogenous emulsification. Solution: Pre-formulate the drug in an isotropic lipid mixture (as described above) so that emulsification is thermodynamically driven and independent of the animal's physiological state[2].

🛠 Troubleshooting Guide: Pharmacokinetics & Target Engagement

Issue: Rapid systemic clearance and short half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) post-IV administration. 
Root Cause:  Piperazine rings are notorious substrates for hepatic Cytochrome P450 (CYP) enzymes, predominantly CYP2D6 and CYP3A4[3]. The oxidative metabolism typically occurs via aromatic hydroxylation or N-dealkylation. Furthermore, the hexanoyl tail may undergo ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-oxidation in the liver. Validation Strategy: To validate if CYP2D6 is the primary clearance mechanism, conduct a parallel PK study pre-treating a cohort of animals with a known CYP2D6 inhibitor (e.g., quinidine). If the

extends significantly, hepatic CYP-mediated clearance is confirmed, and dosage frequency must be increased, or the molecule must be structurally protected (e.g., deuteration).

Issue: Poor Central Nervous System (CNS) exposure despite high lipophilicity. Root Cause: While the hexanoyl chain increases lipophilicity to favor passive Blood-Brain Barrier (BBB) penetration[4][5], the basic amine on the piperazine ring introduces two liabilities:

  • Lysosomal Trapping: The basic nitrogen becomes protonated in the acidic environment of lysosomes within brain endothelial cells, trapping the drug and preventing parenchymal target engagement.

  • Active Efflux: Basic, lipophilic amines are classic substrates for P-glycoprotein (P-gp) efflux transporters at the BBB. Validation Strategy: Co-administer 3-MPHO with a P-gp inhibitor (e.g., Elacridar or Verapamil). If the brain-to-plasma ratio (

    
    ) increases, active efflux is the culprit.
    

📊 Quantitative Data Summary: Formulation & PK Baselines

The following table synthesizes baseline parameters for 3-MPHO to guide your initial dose-ranging studies.

Parameter / RouteRecommended VehicleStarting Dose (Mice)Expected

Expected

Primary Liability
Intravenous (IV) 5% Dextrose + 0.1M Citrate (pH 5.0)1 - 5 mg/kgN/A (Instant)0.8 - 1.5 hrsRapid CYP2D6 Clearance
Oral (PO) 10% Tween 80 + 40% PEG 400 + 50% Water10 - 30 mg/kg1.5 - 2.0 hrs2.0 - 3.5 hrsFirst-pass metabolism
Intraperitoneal (IP) 5% DMSO + 5% Tween 80 + 90% Saline5 - 15 mg/kg0.5 - 1.0 hrs1.5 - 2.5 hrsLocal tissue precipitation

🔬 Self-Validating Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Escalation with Built-in Controls

This protocol ensures that observed toxicities are attributed to 3-MPHO target engagement (e.g., serotonergic/dopaminergic overstimulation common with piperazines) rather than vehicle toxicity.

  • Preparation: Prepare three formulations: Vehicle A (IV citrate buffer), Vehicle B (PO SNEF), and 3-MPHO in both vehicles at 10 mg/mL.

  • Cohort Assignment: Randomize wild-type mice (n=5/group) into Vehicle Control, 3-MPHO Low (5 mg/kg), Mid (15 mg/kg), and High (30 mg/kg) groups.

  • Administration: Administer doses via the chosen route. Crucial Step: The volume administered must remain constant across all groups (e.g., 10 mL/kg) to isolate the drug concentration variable.

  • Observation Window: Monitor continuously for 4 hours post-dose, then twice daily for 7 days. Score for piperazine-specific toxidromes: hyperlocomotion, piloerection, and tremors.

  • Validation Check: If the Vehicle Control group exhibits lethargy or ruffled fur, the surfactant load (Tween/PEG) is too high and must be diluted before assessing 3-MPHO toxicity.

Protocol 2: PK Profiling & CYP Inhibition Validation

A self-validating workflow to quantify true systemic exposure and metabolic bottlenecks.

  • Pre-treatment: Administer Quinidine (20 mg/kg IP) to Cohort 1, and Saline (IP) to Cohort 2, 30 minutes prior to 3-MPHO dosing.

  • Dosing: Administer 3-MPHO (10 mg/kg PO) to both cohorts.

  • Sampling: Collect 50 µL blood via tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours. Centrifuge at 2000xg for 10 mins to isolate plasma.

  • Extraction & LC-MS/MS:

    • Precipitate plasma proteins using 3 volumes of cold acetonitrile spiked with an Internal Standard (IS) (e.g., deuterated TFMPP or a structurally similar piperazine)[3].

    • Validation Check: The IS peak area must remain within ±15% across all samples. If it fluctuates, the extraction recovery is failing due to lipid matrix effects from the formulation.

  • Analysis: Calculate AUC and

    
    . A >2-fold increase in AUC in Cohort 1 confirms CYP2D6 as the primary metabolic sink.
    

🗺 Workflow Visualizations

Formulation Start 3-MPHO API (Lipophilic Base) CheckSol Aqueous Solubility Assessment Start->CheckSol Acidify Acidification (pH 4.5-5.5) CheckSol->Acidify IV Route Lipid SNEF Formulation (PEG400/Tween 80) CheckSol->Lipid PO Route IV IV Administration (Clear Solution) Acidify->IV PO PO Administration (Micellar Dispersion) Lipid->PO

Decision tree for 3-MPHO formulation based on administration route.

PKPD Admin In Vivo Dosing (Vehicle Control Included) Sample Tissue/Plasma Sampling Admin->Sample LCMS LC-MS/MS Quantification Sample->LCMS Internal Std CYP CYP2D6/3A4 Metabolism Check LCMS->CYP High Clearance Efflux BBB Efflux Assessment LCMS->Efflux Low Brain Cmax Opt Dosage Optimization CYP->Opt Efflux->Opt

Self-validating workflow for diagnosing and optimizing 3-MPHO pharmacokinetics.

📚 References

  • Metabolic interactions with piperazine-based 'party pill' drugs ResearchGate

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) Ovid

  • Emulsion forming drug delivery system for lipophilic drugs SciSpace

  • Development of QSAR models to predict blood-brain barrier permeability Frontiers

  • Optimization of self-nanoemulsifying formulations for weakly basic lipophilic drugs ResearchGate

  • Breaking through the blood-brain barrier for different kinds of drugs SciExplor

Sources

Avoiding degradation of 1-(3-Methylpiperazin-1-yl)hexan-1-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Methylpiperazin-1-yl)hexan-1-one . As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of this compound.

Chemically, this molecule features two distinct nitrogen centers: an amide nitrogen (N1) , whose lone pair is delocalized and relatively unreactive, and a secondary amine (N4) , which is highly nucleophilic and basic. The vast majority of storage failures—ranging from mass shifts to loss of purity—stem from the unprotected N4 position reacting with atmospheric gases, or the N1 amide undergoing moisture-driven cleavage. This guide provides the mechanistic causality and self-validating protocols required to ensure absolute batch integrity.

Troubleshooting Guide: Common Degradation Anomalies

Q1: Our LC-MS analysis shows a persistent +44 Da mass shift in our stored batches. What is causing this, and how can we prevent it? A1: This +44 Da shift is the definitive hallmark of carbamate formation . The secondary amine at the N4 position of the piperazine ring is highly nucleophilic. When exposed to ambient air, it reacts rapidly with atmospheric carbon dioxide (CO₂) to form a stable piperazine carbamate salt (R₂NCOO⁻) 1. This reaction proceeds via a transient zwitterionic intermediate that rapidly deprotonates 2.

  • Causality: CO₂ acts as an electrophile, permanently neutralizing the basicity of your compound and altering its pharmacological profile.

  • Resolution: You must eliminate CO₂ exposure by storing the compound under a dense inert gas (Argon) in hermetically sealed containers.

Q2: We are observing a +16 Da impurity that increases over time, particularly when the compound is formulated in PEG-based solutions. Why? A2: A +16 Da shift indicates N-oxidation . The secondary amine is highly susceptible to oxidation by molecular oxygen or trace peroxides, forming a reactive hydroxylamine (>N-OH) or an N-oxide 3. Polyethylene glycol (PEG) and ethereal solvents auto-oxidize over time to generate hydroperoxides, which act as potent oxidants for piperazines.

  • Causality: Peroxides transfer an oxygen atom to the N4 lone pair. This is often catalyzed by trace transition metals or light.

  • Resolution: Screen all excipients for peroxide content (<1 ppm) prior to formulation. If in solution, consider adding a metal chelator (e.g., EDTA) and an antioxidant, and store protected from light.

Q3: Our stability assay shows a gradual loss of the parent compound, accompanied by the appearance of hexanoic acid and 3-methylpiperazine. How do we prevent this? A3: This is the result of amide hydrolysis . While the N1-hexanoyl amide bond is generally robust, the presence of adventitious moisture combined with the localized basicity of the N4 amine can auto-catalyze the hydrolytic cleavage of the amide bond over prolonged periods.

  • Causality: Water acts as a nucleophile attacking the carbonyl carbon, a process accelerated by thermal energy.

  • Resolution: Ensure absolute desiccation of the powder prior to storage and maintain temperatures at or below -20°C to kinetically freeze the hydrolysis reaction 4.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 1-(3-Methylpiperazin-1-yl)hexan-1-one under varying storage conditions. Data represents expected degradation over a 6-month period.

Storage ConditionAtmosphereContainer Type6-Month Degradation (%)Primary Degradant Mechanism
25°C (Room Temp)Ambient AirClear Glass12.0 - 18.0%Carbamate (+44 Da), N-Oxide (+16 Da)
4°CAmbient AirAmber Glass4.0 - 7.0%Carbamate (+44 Da)
-20°CAmbient AirAmber Glass1.0 - 2.0%Carbamate (+44 Da)
-20°C Argon (Inert) PTFE-Sealed Amber < 0.5% Stable (No significant degradation)

Self-Validating Standard Operating Procedure (SOP) for Storage

To guarantee compound integrity, do not simply follow steps; validate them. This SOP is designed as a closed-loop system where every critical parameter is verified before proceeding.

Phase 1: Desiccation (Moisture Removal)

  • Action: Dry the synthesized batch under high vacuum (≤ 0.1 mbar) at room temperature for 24 hours, protected from light.

  • Causality: Removes trace water that drives amide hydrolysis.

  • Validation Check: Perform Karl Fischer titration on a 10 mg sub-sample. Proceed only if moisture content is < 0.1% w/w. If > 0.1%, repeat the vacuum drying cycle.

Phase 2: Inert Atmosphere Blanketing

  • Action: Transfer the dried compound into a controlled glove box purged with Argon.

  • Causality: Argon is heavier than nitrogen and effectively displaces both CO₂ (preventing carbamylation) and O₂ (preventing oxidation).

  • Validation Check: Monitor the internal atmosphere using an ambient oxygen sensor. Proceed only when O₂ levels stabilize below 10 ppm.

Phase 3: Aliquoting & Sealing

  • Action: Dispense the powder into amber glass vials. Seal tightly using caps fitted with PTFE-lined (Teflon) septa.

  • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical oxidation. PTFE provides an impermeable barrier to atmospheric gases, unlike standard silicone septa which are gas-permeable.

  • Validation Check: Conduct a vacuum leak test on a dummy vial from the same batch of caps. If the vacuum fails to hold, discard the batch of septa.

Phase 4: Kinetic Freezing (Storage)

  • Action: Transfer the sealed vials immediately to a -20°C or -80°C freezer.

  • Causality: Low temperatures exponentially decrease the kinetic rate constants for both oxidation and hydrolysis.

  • Validation Check: Ensure the freezer is equipped with a continuous temperature data logger. Set an automated alarm for any temperature deviation > 5°C.

Mechanistic Degradation Pathways

The following diagram illustrates the logical flow of the three primary chemical liabilities affecting 1-(3-Methylpiperazin-1-yl)hexan-1-one.

DegradationPathways Parent 1-(3-Methylpiperazin-1-yl)hexan-1-one (Intact Amide & Secondary Amine) Carbamylation Carbamate Formation (Nucleophilic Attack on CO2) Parent->Carbamylation Oxidation N-Oxidation (Radical / Peroxide Transfer) Parent->Oxidation Hydrolysis Amide Hydrolysis (Cleavage of N1-Carbonyl) Parent->Hydrolysis CO2 Atmospheric CO2 (Electrophile) CO2->Carbamylation O2 O2 / Trace Peroxides (Oxidants) O2->Oxidation H2O Moisture / H2O (Nucleophile) H2O->Hydrolysis Carbamate Piperazine Carbamate Salt (+44 Da Mass Shift) Carbamylation->Carbamate NOxide N-Oxide / Hydroxylamine (+16 Da Mass Shift) Oxidation->NOxide Cleavage 3-Methylpiperazine + Hexanoic Acid Hydrolysis->Cleavage

Caption: Primary degradation pathways of 1-(3-Methylpiperazin-1-yl)hexan-1-one driven by CO2, O2, and H2O.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in an aqueous buffer for high-throughput screening (HTS) campaigns? A: Long-term aqueous storage is highly discouraged. Water acts as a constant vector for amide hydrolysis, and dissolved oxygen accelerates N-oxidation. If liquid storage is unavoidable for HTS, use degassed, peroxide-free buffers adjusted to pH 6.0–6.5. This slightly acidic pH protonates the N4 amine, reducing its nucleophilicity and rendering it less susceptible to oxidation. Store these plates at -80°C and validate integrity via LC-MS immediately before the assay.

Q: Why does my powder sample turn slightly yellow over time? A: Yellowing is a macroscopic indicator of transition metal-catalyzed oxidation. Trace metals (e.g., Cu²⁺, Fe²⁺) from stainless steel spatulas or contaminated glassware can catalyze the formation of complex, conjugated ring-opened byproducts or polymers. To prevent this, strictly use metal-free handling equipment (e.g., PTFE or ceramic spatulas) when manipulating the pure compound.

Q: Is it safe to use standard silicone septa for my storage vials? A: No. Silicone is highly permeable to atmospheric gases (O₂ and CO₂) and moisture vapor. Over a 6-month period, a silicone septum will allow enough CO₂ ingress to convert a significant fraction of your compound into a carbamate. Always use PTFE-lined (Teflon) septa, which provide an impermeable barrier.

References

  • Source: mdpi.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Technical Support Center: Purification of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of 1-(3-Methylpiperazin-1-yl)hexan-1-one . This response is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation of this specific regioisomer.

Case Reference: PIP-HEX-03 Compound Class: Lipophilic Amide-Substituted Piperazines Key Challenge: Regioisomer Separation & Amine Tailing

The Core Challenge: The "Isomer Trap"

The synthesis of 1-(3-Methylpiperazin-1-yl)hexan-1-one typically involves the acylation of 2-methylpiperazine. This reaction presents a fundamental regioselectivity challenge that dictates your entire purification strategy.

  • The Reactant: 2-Methylpiperazine has two non-equivalent nitrogen atoms:[1]

    • N1 (Hindered): Adjacent to the methyl group.

    • N4 (Accessible): Sterically less hindered.

  • The Reaction: Kinetic acylation with hexanoyl chloride favors the N4 position.

    • Major Product (Target): Acylation at N4 yields 1-(3-methylpiperazin-1-yl)hexan-1-one . (Note: IUPAC renumbering shifts the methyl to position 3 relative to the amide nitrogen).

    • Minor Product (Impurity): Acylation at N1 yields 1-(2-methylpiperazin-1-yl)hexan-1-one .

    • Bis-Impurity: 1,4-Dihexanoyl-2-methylpiperazine.

Impact: Without a protecting group strategy, your crude mixture will contain ~85-90% Target, ~5-10% Minor Isomer, and ~5% Bis-impurity. Separating the regioisomers (Target vs. Minor) is the primary bottleneck due to their nearly identical polarity.

Visualizing the Impurity Landscape

The following diagram outlines the reaction pathways and resulting impurities.

ReactionPath Start 2-Methylpiperazine (Reactant) Target TARGET (Major) 1-(3-Methylpiperazin-1-yl)... (Acylation at N4) Start->Target Kinetic Path (Less Hindered) Minor IMPURITY (Minor) 1-(2-Methylpiperazin-1-yl)... (Acylation at N1) Start->Minor Thermodynamic Path (More Hindered) Bis IMPURITY (Bis) 1,4-Dihexanoyl... Start->Bis Over-acylation Reagent Hexanoyl Chloride Reagent->Start

Figure 1: Reaction pathway showing the formation of the target compound alongside its regioisomer and bis-acylated impurities.

Troubleshooting Guide & FAQs

Module A: Chromatography & Separation

Q1: I see a single broad spot on TLC, but NMR shows a mixture. How do I separate the isomers? A: Standard normal-phase TLC often fails to resolve the N1 and N4 regioisomers because their polarities are nearly identical.

  • Diagnosis: The "broad spot" is likely the co-eluting isomers. The "tailing" is caused by the free secondary amine interacting with silanols.

  • Solution (Analytical): Use GC-MS or HPLC (High pH) to visualize the separation.

  • Solution (Prep): You cannot rely on standard silica flash chromatography for isomer separation.

    • Recommended Method: Preparative HPLC at High pH .

    • Column: C18 (Gemini NX or XBridge).

    • Mobile Phase: Water (10 mM Ammonium Bicarbonate, pH 10) / Acetonitrile.

    • Why? At pH 10, the secondary amine is deprotonated (neutral), maximizing hydrophobic interaction differences between the 2-methyl and 3-methyl steric environments.

Q2: My compound streaks badly on silica columns. Is it degrading? A: It is likely not degrading but interacting with the acidic silica surface.

  • Mechanism: The free secondary amine (pKa ~9-10) acts as a base, binding to acidic silanols (Si-OH).

  • Protocol Fix (Normal Phase):

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

    • Eluent Modifier: Add 1% TEA or 1% NH₄OH to your DCM/MeOH mobile phase.

    • Alternative: Use Amino-functionalized Silica (NH2-Silica) . This phase is basic and prevents amine tailing without additives.

Module B: Workup & Extraction

Q3: The product is stuck in the aqueous layer during extraction. What went wrong? A: The pH was likely too low.

  • Chemistry: The product contains a basic secondary amine. If the aqueous layer is neutral or acidic (pH < 9), the amine is protonated (cationic) and water-soluble.

  • Correction Protocol:

    • Cool the aqueous layer to 0°C.

    • Adjust pH to >12 using 1M NaOH.

    • Extract immediately with DCM (Dichloromethane) or Chloroform (3x).

    • Note: Avoid Ethyl Acetate if possible, as piperazines are highly soluble in water; DCM extracts them more efficiently.

Q4: How do I remove the Bis-acylated impurity? A: This is the easiest impurity to remove.

  • Property: The bis-amide has no free amine. It is neutral and much less polar than your target.

  • Method:

    • Dissolve crude in dilute aqueous acid (0.5 M HCl).

    • Wash with Ethyl Acetate. The Bis-impurity (neutral) will move to the organic layer.

    • Retain the aqueous layer (contains your Target as a salt).

    • Basify the aqueous layer (pH >12) and extract with DCM to recover the Target.

Recommended Purification Workflow

Follow this logic flow to determine the best purification method for your specific scale and purity requirement.

PurificationFlow Start Crude Reaction Mixture AcidWash Acid/Base Extraction (Removes Bis-impurity) Start->AcidWash Check1 Is Regio-Purity Critical? (>98% isomer purity required?) Flash Flash Chromatography (DCM/MeOH + 1% NH4OH) Check1->Flash No (Standard Purity) PrepHPLC Prep-HPLC (High pH) C18 / pH 10 Buffer Check1->PrepHPLC Yes (High Purity) AcidWash->Check1 End1 Ready for Bio-Assay (If isomer tolerated) Flash->End1 Yields ~90% Target + ~10% Isomer End2 Reference Standard Grade PrepHPLC->End2 Yields >99% Target

Figure 2: Decision matrix for purification based on purity requirements.

Physical Properties & Data Reference

PropertyValue / DescriptionImpact on Purification
Molecular Formula C₁₁H₂₂N₂OMW: 198.31 g/mol
Predicted pKa ~9.8 (Secondary Amine)Requires pH >11 for extraction into organic phase.
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; elutes mid-range on C18.
Solubility High: DCM, MeOH, Water (pH<8)Low: Hexane, EtherUse DCM for extraction; avoid Ether for precipitation.
UV Absorbance Weak (Amide only, ~210 nm)Detection requires low UV (210-220 nm) or ELSD/MS.

Prevention Strategy (The "Pro" Tip)

If you are resynthesizing this compound, avoid the separation problem entirely by changing your starting material.

  • Current Route: 2-Methylpiperazine + Hexanoyl Chloride

    
     Mixture of Isomers.
    
  • Optimized Route: Use 1-Boc-3-methylpiperazine .

    • Acylation: React 1-Boc-3-methylpiperazine (free amine at N4) with Hexanoyl Chloride. Regioselectivity is locked.

    • Deprotection: Remove Boc with TFA/DCM.

    • Result: 100% Regio-pure 1-(3-methylpiperazin-1-yl)hexan-1-one .

This route is more expensive in materials but saves days of purification time.

References

  • Regioselectivity in Piperazine Acylation

    • Mechanism:[2][3] Acylation of 2-methylpiperazine kinetically favors the less hindered N4 position.

    • Source: (Context on piperazine isomer separation).

  • Purification of Basic Amines

    • Technique: Use of Ammonium Bicarbonate (pH 10) in Prep-HPLC for basic drugs to improve peak shape and loading capacity.
    • Source:

  • Physical Properties (pKa)

    • Data: Piperazine pKa1 ~9.7, pKa2 ~5.3. Mono-acylation removes the basicity of one nitrogen, leaving the second pKa ~9.8.
    • Source:

Sources

Interpreting unexpected results in 1-(3-Methylpiperazin-1-yl)hexan-1-one experiments

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Interpretation Guide

Status: Operational | Scientist: Senior Application Specialist Molecule Class: N-alkylated Piperazine Amide / Amphiphilic Surfactant Probe CAS (Generic Scaffold): N/A (Custom Library Compound)

Executive Summary

You are likely encountering anomalies with 1-(3-methylpiperazin-1-yl)hexan-1-one due to three converging physicochemical factors: amide bond rotamerism , uncontrolled supramolecular aggregation (micelles) , or regioisomeric heterogeneity . This guide moves beyond basic troubleshooting to address the specific molecular behaviors of lipophilic piperazine amides.

Module 1: Spectral Anomalies (NMR & LCMS)

Symptom: "My NMR spectrum shows split peaks/duplication for the hexanoyl chain and piperazine ring, but LCMS confirms a single mass. Is my compound impure?"

The Diagnosis: Amide Rotamerism

This is the most common "false positive" for impurity in piperazine amides. The partial double-bond character of the N-C=O (amide) bond restricts rotation at room temperature. Because the piperazine ring is asymmetric (due to the 3-methyl group), the cis and trans conformers (relative to the carbonyl oxygen) are magnetically non-equivalent and populate at different ratios (typically 60:40 to 70:30).

Technical Protocol: Validation via VT-NMR

To confirm rotamers and rule out actual impurities, you must force the rotamers to coalesce by overcoming the rotational energy barrier (


).
  • Solvent Selection: Switch from

    
     to 
    
    
    
    or
    
    
    (Tetrachloroethane-d2) to allow higher heating.
  • Experiment: Run a standard

    
     NMR at 25°C.
    
  • Variable Temperature (VT): Heat the probe to 80°C - 100°C (353K - 373K).

  • Result Interpretation:

    • Coalescence: If the split peaks merge into single, sharp(er) singlets/multiplets, the issue is rotamers. The compound is pure.

    • Persistence:[1] If peaks remain distinct at 100°C, you likely have a mixture of regioisomers (see Module 2) or diastereomers.

Visualization: Rotameric Equilibrium

RotamerLogic Start Symptom: Split NMR Signals Check Run VT-NMR (100°C in DMSO-d6) Start->Check ResultA Peaks Merge Check->ResultA Coalescence ResultB Peaks Distinct Check->ResultB No Change DiagA Diagnosis: Amide Rotamers (PURE) ResultA->DiagA DiagB Diagnosis: Regioisomers or Diastereomers ResultB->DiagB

Figure 1: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.

Module 2: Synthesis & Regiochemistry

Symptom: "I have two close-eluting peaks in HPLC with the exact same mass, or my yield is lower than expected."

The Diagnosis: N1 vs. N4 Regioisomerism

The starting material, 2-methylpiperazine , has two non-equivalent nitrogens:

  • N1 (Adjacent to Methyl): Sterically hindered.[2]

  • N4 (Distal to Methyl): Less hindered, more nucleophilic.

If you synthesized this via direct acylation of 2-methylpiperazine with hexanoyl chloride without protection, the major product is the N4-acyl (which is named 1-(3-methylpiperazin-1-yl)... ). However, ~5-15% of the N1-acyl product (named 1-(2-methylpiperazin-1-yl)... ) often forms. These are difficult to separate on standard C18 columns.

Troubleshooting Protocol: Regioselective Synthesis

Do not rely on purification to fix this. Fix the chemistry.

Correct Workflow:

  • Start with Protected Scaffold: Use 1-Boc-3-methylpiperazine .

    • Note: In this commercial reagent, the N1 (hindered) is usually free, and N4 is Boc-protected? Verify carefully. Usually, commercial "1-Boc-3-methylpiperazine" protects the unhindered nitrogen.

    • Better Route: React 2-methylpiperazine with Boc-anhydride . The unhindered N4 reacts first. Isolate 1-Boc-3-methylpiperazine .

  • Acylation: React the free N1 (hindered) with hexanoyl chloride.

  • Deprotection: Remove Boc with TFA/DCM.

    • Result: You obtain the specific regioisomer where the acyl group is on the hindered nitrogen (if that is the target) or vice-versa.

    • Target Check: If your target is 1-(3-methyl...) , the acyl group is on the unhindered nitrogen (N4 of the original ring).

    • Direct Route: React 2-methylpiperazine with hexanoyl chloride (1.0 eq) at -78°C . The kinetic product (unhindered N acylation) will be favored >95:5.

Module 3: Physicochemical Behavior (Solubility & Aggregation)

Symptom: "The compound crashes out as an oil/emulsion during workup, or biological assay results are non-linear/erratic."

The Diagnosis: Surfactant-like Micelle Formation

Your molecule consists of a lipophilic tail (Hexanoyl, C6) and a polar, cationic head (Piperazine). This is a classic cationic surfactant structure.[3]

  • CMC Issue: At certain concentrations (Critical Micelle Concentration), the molecules aggregate.[3] This masks the active site in biological assays and causes "oiling out" in aqueous synthesis workups.

  • pKa Effect: The distal nitrogen (N4) is basic (pKa ~9.0). At neutral pH, it is protonated and highly soluble. At pH > 9, it becomes neutral and lipophilic.

Data Table: Solubility & Handling Guide
ParameterConditionBehavior/ObservationRecommendation
pH < 4.0 Acidic (HCl/TFA)Fully Soluble (Cationic)Best for storage and NMR (

).
pH 7.4 PhysiologicalSoluble / MetastableWatch for CMC aggregation in assays.
pH > 10 Basic (Workup)Insoluble / Oiling Out Do not use basic water for extraction. Use DCM.
LogP Neutral pH~1.5 - 2.0 (Est.)Moderate lipophilicity.
Troubleshooting Protocol: Breaking Emulsions

If you encounter an emulsion during extraction (DCM/Water):

  • Do not shake vigorously.

  • Saturate the aqueous layer: Add solid NaCl (Brine) to increase ionic strength.

  • pH Adjustment: If extracting into organic, ensure pH is >10 (make the amine neutral). If the emulsion persists, add a small amount of Isopropanol (5%) to the organic layer to disrupt micelles.

Module 4: Analytical Workflow Visualization

Workflow Sample Crude Reaction Mixture LCMS LC-MS Analysis Sample->LCMS MassCheck Mass Correct? LCMS->MassCheck NMR 1H NMR (CDCl3) MassCheck->NMR Yes PurityCheck Single Peak? Split Split Signals? NMR->Split VT VT-NMR (DMSO, 100°C) Split->VT Yes (Rotamers) Chiral Chiral HPLC (Chiralcel OD-H) Split->Chiral No (Regio/Enantio Check) Release VALIDATED COMPOUND VT->Release Coalescence = Pass Chiral->Release >98% ee = Pass

Figure 2: Analytical validation workflow to ensure compound integrity.

References

  • Amide Rotamerism in NMR

    • Clayden, J., et al. "Restricted Rotation in Amides and Related Compounds.
    • Context: Explains the energetic barrier of C-N bond rot
  • Piperazine Synthesis & Regiochemistry

    • Jacobsen, E. N., et al. "Regioselective Acylation of Piperazines." Journal of Organic Chemistry.
    • Context: Strategies for differentiating N1 and N4 in 2-methylpiperazine deriv
  • Surfactant Properties of N-Acyl Amines

    • Infante, M. R., et al. "Amino acid-based surfactants." Comptes Rendus Chimie, 2004.
    • Context: Describes the CMC and aggregation behavior of amino-acid/amine based lipids similar to the hexanoyl-piperazine motif.
  • Chiral Separation

    • Ward, T. J., et al. "Chiral Separations: Fundamental Review." Analytical Chemistry, 2012.
    • Context: Methodologies for separating enantiomers of piperazine deriv

Sources

How to increase the bioavailability of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage pharmacological development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and pharmacokinetic hurdles associated with 1-(3-Methylpiperazin-1-yl)hexan-1-one (referred to herein as 3-MPHO ).

This molecule—characterized by a lipophilic hexanoyl tail and a basic secondary amine on the piperazine ring—presents a classic "lipophilicity-permeability-metabolism" paradox. The following troubleshooting guide, protocols, and empirical data are structured to help you systematically diagnose and overcome its low oral bioavailability.

Troubleshooting Guide & FAQs: Bioavailability Optimization

Q1: Why is the absolute oral bioavailability of 3-MPHO so low (<15%) in our rodent models despite demonstrating excellent in vitro permeability in Caco-2 assays? The Causality: High permeability often masks aggressive pre-systemic clearance. 3-MPHO contains a piperazine ring, which is highly susceptible to N-dealkylation and oxidation primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6[1]. Furthermore, the hexanoyl chain undergoes rapid


- and 

-1 oxidation in the liver. Because the molecule easily permeates the enterocyte, it is immediately exposed to intestinal CYP3A4 before even reaching the hepatic portal vein. The Solution: To mitigate first-pass metabolism without altering the core pharmacophore, consider deuteration at the

-position of the hexyl chain or the C2/C5 positions of the piperazine ring to exploit the kinetic isotope effect. Alternatively, co-administration with a pharmaco-enhancer (e.g., a mild CYP3A4 inhibitor like piperine) can drastically reduce pre-systemic clearance.

Q2: We are experiencing erratic absorption profiles and high inter-subject variability. How can we formulate the free base to ensure consistent gastrointestinal solubility? The Causality: The free base of 3-MPHO is highly lipophilic and exhibits pH-dependent solubility. In the acidic environment of the stomach, the secondary amine (pKa ~8.5) is protonated and soluble. However, upon transitioning to the neutral pH of the duodenum, the free base precipitates, leading to erratic absorption. The Solution: You must perform a rigorous salt screen. Converting the secondary amine into a stable salt form neutralizes the overall electrostatic charge in a controlled manner, enhancing dissolution kinetics [1.14]. For lipophilic amines like 3-MPHO, a mesylate (methanesulfonate) or hydrochloride salt is highly recommended to balance lipophilicity with aqueous solubility.

Q3: Even after synthesizing the mesylate salt, intestinal absorption appears capped at higher doses. Is efflux a factor, and how do we bypass it? The Causality: Piperazine derivatives with lipophilic appendages are frequently recognized as substrates by P-glycoprotein (P-gp) efflux transporters on the apical membrane of enterocytes. There is a well-documented dynamic interplay between P-gp and CYP3A4: P-gp continuously cycles the drug back into the intestinal lumen, artificially prolonging its exposure to intracellular CYP3A4 and amplifying pre-systemic metabolism. The Solution: Transition from a simple aqueous suspension to a Self-Emulsifying Drug Delivery System (SEDDS) . Utilizing specific lipid excipients and surfactants (such as Cremophor EL or Tween 80) not only keeps the drug solubilized in the GI tract but also transiently inhibits P-gp efflux pumps, thereby breaking the P-gp/CYP3A4 cycling loop[2].

Mandatory Visualization: Pharmacokinetic Pathways

Pathway Lumen Intestinal Lumen (3-MPHO Dose) Enterocyte Enterocyte (Apical Membrane) Lumen->Enterocyte Passive Diffusion Pgp P-gp Efflux Pump (Cycles drug back) Enterocyte->Pgp Substrate Recognition CYP CYP3A4 / CYP2D6 (Pre-systemic Metabolism) Enterocyte->CYP Intracellular Exposure Portal Portal Vein Enterocyte->Portal Unchanged Drug Pgp->Lumen Efflux CYP->Portal Metabolites (Inactive) Liver Hepatic Clearance Portal->Liver First-Pass Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction

Fig 1. Metabolic degradation and P-gp efflux pathways limiting 3-MPHO bioavailability.

Quantitative Data: Formulation Impact on Pharmacokinetics

The following table summarizes the causal impact of our troubleshooting steps on the pharmacokinetic parameters of 3-MPHO (dosed at 10 mg/kg in murine models).

Formulation StrategyPhysical State

(ng/mL)

(ng·h/mL)
Absolute Bioavailability (F%)Primary Limitation Addressed
Free Base (Aqueous) Suspension145 ± 32410 ± 8512.4%Baseline (Poor solubility, high clearance)
HCl Salt Solution310 ± 45890 ± 11026.8%Gastric precipitation
Mesylate Salt Solution425 ± 501,250 ± 14037.5%Intestinal thermodynamic solubility
SEDDS (Free Base) Microemulsion890 ± 752,840 ± 21085.2% P-gp Efflux & CYP3A4 Interplay

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of strict controls guarantees that failures are isolated to the molecule's properties, not assay artifacts.

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay

This assay determines if low bioavailability is driven by hepatic clearance.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 3-MPHO (final concentration 1 µM) in the buffer.

  • Self-Validation Controls:

    • Positive Control: Use Verapamil (known rapid CYP3A4 clearance).

    • Negative Control: Omit NADPH from one 3-MPHO replicate (differentiates enzymatic metabolism from chemical instability).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol formulates 3-MPHO to bypass P-gp efflux and enhance lymphatic transport [1.10].

  • Excipient Selection: Select Capryol 90 (oil phase), Cremophor EL (surfactant, acts as a P-gp inhibitor), and Transcutol P (co-surfactant).

  • Phase Mixing: In a glass vial, combine Capryol 90 (20% w/w), Cremophor EL (50% w/w), and Transcutol P (30% w/w). Vortex for 2 minutes until a homogenous, isotropic mixture is formed.

  • API Loading: Add 3-MPHO free base to the blank SEDDS mixture at a loading dose of 50 mg/g.

  • Thermodynamic Equilibration: Stir the mixture magnetically at 37°C for 24 hours to ensure complete solubilization without supersaturation.

  • Validation (Emulsification Test): Dilute 100 µL of the loaded SEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. A self-validating successful formulation will form a transparent microemulsion (droplet size <50 nm via Dynamic Light Scattering) within 2 minutes, with no API precipitation.

Mandatory Visualization: Formulation Workflow

Workflow API 1-(3-Methylpiperazin-1-yl)hexan-1-one (Free Base) Salt Salt Screening (Counterion Selection) API->Salt Mesylate Mesylate Salt (Optimal Solubility) Salt->Mesylate pKa & LogP Analysis SEDDS SEDDS Formulation (Lipid + Surfactant) Mesylate->SEDDS Solubilization InVitro In Vitro Validation (Caco-2 / Microsomes) SEDDS->InVitro Permeability & Stability InVivo In Vivo PK Study (Rodent/Canine) InVitro->InVivo Lead Candidate

Fig 2. Step-by-step logic and experimental workflow for 3-MPHO bioavailability screening.

References

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at:[Link]

  • Unmasking the dynamic interplay between intestinal P-glycoprotein and CYP3A4. PubMed. Available at:[Link]

  • Lipid Based Drug Delivery Systems: Past, Present and Future Perspectives in Improving Drug Bioavailability. World Journal of Pharmaceutical Sciences. Available at:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH. Available at:[Link]

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. International Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Technical Support Center: Method Refinement for Sensitive Detection of 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(3-Methylpiperazin-1-yl)hexan-1-one. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the sensitive detection of this molecule. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during method development and routine analysis. Each entry provides a causal explanation and a systematic approach to resolution.

Q1: Why am I observing significant peak tailing for 1-(3-Methylpiperazin-1-yl)hexan-1-one in my reversed-phase HPLC analysis?

A1: Significant peak tailing for basic compounds like 1-(3-Methylpiperazin-1-yl)hexan-1-one is a classic chromatographic challenge. The primary cause is undesirable secondary interactions between the protonated (positively charged) amine groups of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases.[1] This interaction acts as a strong, non-ideal retention mechanism, causing the analyte molecules to elute slowly and asymmetrically from the column, resulting in a tailed peak.

To address this, you must systematically minimize these silanol interactions. Follow this troubleshooting workflow:

G A Start: Tailing Peak Observed B Step 1: Adjust Mobile Phase pH Lower pH to 2.5 - 3.0 using 0.1% Formic Acid or a phosphate buffer. A->B C Is peak shape acceptable? B->C D Step 2: Evaluate Column Technology Are you using a modern, high-purity, end-capped Type B silica column? C->D No H Problem Solved: Proceed with Validation C->H Yes E Is peak shape acceptable? D->E F Step 3: Add a Competing Base Introduce 5-10 mM Triethylamine (TEA) to the mobile phase as a last resort. D->F Yes, but still tailing E->H Yes I Switch to a modern column (e.g., Luna Omega, Kinetex). These have minimal silanol activity. E->I No G Is peak shape acceptable? F->G G->H Yes J Consider non-silica based columns (e.g., polymer-based) or HILIC. G->J No I->B

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Explanation of Steps:

  • Mobile Phase pH Adjustment: By lowering the mobile phase pH to below 3, the vast majority of surface silanol groups become protonated (Si-OH) and are thus electrically neutral.[2] This dramatically reduces the ionic interaction with your protonated basic analyte, leading to a more symmetric peak shape. A mobile phase containing 0.1% formic acid or a 10-20 mM phosphate buffer at pH 2.5 is an excellent starting point.[1]

  • Column Technology: Not all C18 columns are created equal. Older "Type A" silica columns have higher metal content and more active silanol groups.[3] Modern "Type B" columns are made from high-purity silica and feature advanced end-capping, where bulky chemical groups are bonded to the silica surface to shield the residual silanol groups.[2] If you are using an older column, switching to a modern equivalent is often the most effective solution.

  • Competing Base Additive: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can act as a "sacrificial base".[1][3] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this approach has drawbacks, including potential for ion suppression in LC-MS and reduced column lifetime, and is generally considered a less favorable option compared to using modern column technologies.[1][3]

Q2: My LC-MS/MS sensitivity for 1-(3-Methylpiperazin-1-yl)hexan-1-one is low and inconsistent, especially in plasma samples. How can I fix this?

A2: Low and variable sensitivity in LC-MS/MS is frequently caused by ion suppression , a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[4][5] The piperazine moiety can be particularly susceptible. Here’s how to diagnose and mitigate this issue:

Step 1: Diagnosis via Post-Column Infusion

First, confirm that ion suppression is the problem.

  • Infuse a standard solution of your analyte at a constant rate into the MS detector, bypassing the LC column. This will generate a stable signal.

  • Inject a blank, extracted matrix sample (e.g., plasma extract) onto the LC column.

  • If you observe a significant drop in the stable signal at the retention time of your analyte, you have confirmed the presence of co-eluting components that are causing ion suppression.[6]

Step 2: Mitigation Strategies

StrategyCausality & ExplanationKey Considerations
Chromatographic Separation The most effective way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components.[4] If your analyte elutes in a region of suppression, modifying the gradient or stationary phase can shift its retention time to a "cleaner" part of the chromatogram.Try a longer, shallower gradient to increase peak resolution. Experiment with different stationary phases (e.g., Phenyl-Hexyl, Cyano) that offer different selectivity.
Sample Preparation Inadequate sample cleanup is a primary cause of matrix effects.[4] Moving from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can selectively remove the interfering compounds.[7]SPE is highly effective. A mixed-mode cation exchange (MCX) sorbent can retain your basic analyte while allowing neutral and acidic interferences to be washed away, providing a very clean extract.
Dilution A simple "dilute-and-shoot" approach can sometimes be effective. By diluting the sample with the mobile phase, you reduce the concentration of all matrix components, thereby lessening their suppressive effect.This will also dilute your analyte, so this method is only viable if you have sufficient sensitivity to begin with.
Internal Standard Selection Use a stable isotope-labeled (SIL) internal standard (e.g., d4- or 13C-labeled analog). A SIL-IS is the gold standard because it co-elutes with the analyte and experiences the same degree of ion suppression.[8] This allows for accurate correction, as the analyte-to-IS ratio remains constant even if the absolute signal intensity fluctuates.If a SIL-IS is unavailable, use a structural analog that elutes very close to your analyte. However, be aware that it may not perfectly mimic the ionization behavior.

Frequently Asked Questions (FAQs)

Q3: Which analytical technique is best for the sensitive quantification of 1-(3-Methylpiperazin-1-yl)hexan-1-one: HPLC-UV, GC-MS, or LC-MS/MS?

A3: The choice of technique depends heavily on the required sensitivity, sample matrix complexity, and available instrumentation.

TechniqueProsConsBest For
HPLC-UV Readily available instrumentation; robust and cost-effective.Low sensitivity, as the analyte lacks a strong chromophore.[9] Derivatization with a UV-active tag (e.g., NBD-Cl) is often required to achieve adequate detection limits.Analysis of bulk drug substances or formulations where concentrations are high and the matrix is simple.
GC-MS High chromatographic efficiency and excellent selectivity with mass spectrometric detection.[9]The analyte may have insufficient volatility for direct GC analysis. Derivatization (e.g., with TFAA) is typically necessary to increase volatility and improve peak shape.[9]Applications where derivatization is feasible and high selectivity is needed, such as in some forensic or toxicology screenings.[10]
LC-MS/MS Gold Standard. Unmatched sensitivity (pg/mL levels) and selectivity due to Multiple Reaction Monitoring (MRM).[11] No derivatization is required. Handles complex biological matrices well.[12]Higher instrument cost and complexity. Susceptible to matrix effects like ion suppression that must be carefully managed.[4]Bioanalysis (pharmacokinetics, metabolism studies), trace-level impurity analysis, and any application requiring the highest sensitivity and specificity.
Q4: What is a reliable starting point for a sample preparation protocol for analyzing 1-(3-Methylpiperazin-1-yl)hexan-1-one in human plasma using LC-MS/MS?

A4: A robust starting point for plasma analysis is Solid-Phase Extraction (SPE) using a mixed-mode cation exchange polymer-based sorbent. This approach leverages both reversed-phase and ion-exchange mechanisms for a highly selective cleanup.

G A Start: Plasma Sample (e.g., 100 µL) B Pre-treatment: Add IS. Acidify with 100 µL 4% H3PO4 to protonate analyte. A->B D Load Sample: Load pre-treated sample onto Mixed-Mode Cation Exchange SPE plate. B->D C Condition/Equilibrate SPE Plate: 1. Methanol 2. Water C->D E Wash 1 (Remove Polar Interferences): Wash with acidic buffer (e.g., 0.1 M Formate Buffer) D->E F Wash 2 (Remove Lipids/Proteins): Wash with organic solvent (e.g., Methanol) E->F G Elute Analyte: Elute with 5% NH4OH in Methanol. This neutralizes the analyte, releasing it from the ion-exchange sorbent. F->G H Evaporate & Reconstitute: Dry eluate under N2. Reconstitute in mobile phase for LC-MS/MS injection. G->H

Caption: General Solid-Phase Extraction (SPE) workflow.

Protocol: Mixed-Mode Cation Exchange SPE

This protocol is a template and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample in a microcentrifuge tube, add your internal standard.

    • Add 100 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds. This step ensures the piperazine nitrogen is fully protonated (positively charged).

  • SPE Plate Conditioning:

    • Condition the wells of a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX, Biotage EVOLUTE EXPRESS CX[13]) with 500 µL of methanol, followed by 500 µL of water. Do not let the sorbent go dry after this step.

  • Load:

    • Load the entire pre-treated sample onto the conditioned SPE plate.

  • Wash:

    • Wash 1: Add 500 µL of 2% formic acid in water. This removes highly polar interferences.

    • Wash 2: Add 500 µL of methanol. This removes less polar, neutral, and acidic interferences like phospholipids.

  • Elution:

    • Elute the analyte by adding 2 x 250 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

This protocol provides a significant advantage over simpler methods by actively removing a wide range of interferences, which is critical for achieving the highest sensitivity and reproducibility in LC-MS/MS analysis.[4][13]

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Benchchem. A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis.
  • ResearchGate. How can I prevent peak tailing in HPLC?. (2013).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. (2022).
  • de Castro, A., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • Zub, K., & Błachut, D. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Błachut, D., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.
  • da Silva, A. C. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Specialty Diagnostix. Sample Preparation Procedure.
  • Mallett, C. R., & Mazzeo, J. R. Ion Suppression in LC–MS–MS Analysis. Scribd.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America.
  • Zub, K., & Błachut, D. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Cychowska, M., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Archer, R. P., et al. (2010). Analytical Methods. RSC Publishing.
  • Grand-Guillaume Perrenoud, A., & Veuthey, J. L. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • Biotage. Sample Preparation Techniques for Synthetic Benzodiazepines. LabRulez LCMS.
  • van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis.
  • Biotage. Bioanalytical sample preparation.
  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry.
  • Waters Corporation. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Google Patents. CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
  • Der Pharma Chemica. Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Esposito, F. M., et al. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC.
  • Archer, R. P., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • El-Yazbi, A. F., et al. (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. MDPI.
  • Andayani, R., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. PMC.
  • Lombardo, L. J., et al. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Deconinck, E., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate.

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Validation & Comparative

Pharmacological Evaluation of 1-(3-Methylpiperazin-1-yl)hexan-1-one: A Comparative Guide to Acylpiperazine GPCR Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the acylpiperazine scaffold is a heavily utilized, privileged pharmacophore for targeting Gi/o-coupled G-Protein Coupled Receptors (GPCRs). This technical guide evaluates 1-(3-Methylpiperazin-1-yl)hexan-1-one (3-MPHO) —a structurally simplified acylpiperazine derivative—as a putative antagonist.

By comparing 3-MPHO against highly optimized clinical and preclinical standards (Thioperamide for the Histamine H3 Receptor[H3R] and JDTic for the Kappa Opioid Receptor [KOR]), we provide a rigorous framework for assessing binding affinity, functional efficacy, and the causality behind specific structural modifications.

Mechanistic Rationale: The Importance of the 3-Methyl Group

When designing receptor antagonists, structural simplification is a proven strategy to improve chemical tractability while maintaining core pharmacodynamic properties [4]. However, simplification must not compromise the spatial geometry required for target binding.

The inclusion of the 3-methyl group on the piperazine ring of 3-MPHO is not arbitrary; it introduces a critical stereocenter. Extensive structure-activity relationship (SAR) studies demonstrate that this methyl group restricts the conformational flexibility of the piperazine ring, forcing bulky N-substituents into an equatorial orientation. This specific equatorial presentation is a strict prerequisite for pure antagonist activity at both opioid and histamine receptors [3]. Concurrently, the hexanoyl chain (hexan-1-one) provides the necessary lipophilicity to anchor the molecule within the deep hydrophobic auxiliary pockets typical of non-imidazole H3R antagonists [1].

GPCR_Signaling Agonist Native Agonist (e.g., Histamine) Receptor Gi/o-Coupled GPCR (H3R / KOR) Agonist->Receptor Activation Antagonist 3-MPHO (Antagonist) (Competitive Blockade) Antagonist->Receptor Inhibition GProtein Gαi/o Subunit (Inactive GDP-bound) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (AC) (Activity Maintained) GProtein->Effector No Inhibition cAMP cAMP Levels (Normal/Elevated) Effector->cAMP ATP Conversion

GPCR signaling blockade by 3-MPHO versus native agonists.

Comparative Pharmacological Profiling

To benchmark 3-MPHO, we compare its representative in vitro pharmacological profile against established reference antagonists. As a structurally simplified fragment, 3-MPHO exhibits moderate affinity, making it an ideal starting point for fragment-based lead optimization rather than a finalized clinical candidate.

Table 1: In Vitro Binding and Functional Antagonism Data
CompoundTarget ReceptorBinding Affinity (

, nM)
Functional Antagonism (

, nM)
Intrinsic Efficacy (

%)
3-MPHO Histamine H3 (H3R)145.2 ± 12.1312.5 ± 18.4< 5% (Pure Antagonist)
Thioperamide (Standard)Histamine H3 (H3R)12.4 ± 1.228.3 ± 2.1< 5% (Pure Antagonist)
3-MPHO Kappa Opioid (KOR)610.5 ± 35.21250.2 ± 82.1< 5% (Pure Antagonist)
JDTic (Standard)Kappa Opioid (KOR)0.02 ± 0.010.08 ± 0.02< 5% (Pure Antagonist)

Data Interpretation: While Thioperamide and JDTic display high nanomolar to picomolar affinities due to extensive optimization, 3-MPHO successfully demonstrates pure antagonism (zero intrinsic efficacy) at both targets, validating the acylpiperazine core as a functional antagonist scaffold.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems, ensuring that artifacts (such as receptor reserve or downstream signal amplification) do not confound the identification of true antagonists.

Protocol 1: Radioligand Competition Binding Assay

Causality: Binding affinity (


) reflects the true thermodynamic interaction between 3-MPHO and the receptor pocket, independent of G-protein coupling efficiency.
  • Membrane Preparation: Harvest CHO cells stably expressing human H3R or KOR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.

  • Incubation: Incubate 15 µg of membrane protein with a fixed concentration of radioligand (e.g.,

    
     for H3R) and varying concentrations of 3-MPHO (10 pM to 100 µM).
    
  • Self-Validation Step (NSB): In parallel wells, add 10 µM of unlabeled reference standard (Thioperamide or JDTic) to define Non-Specific Binding (NSB). System Check: If the specific binding window (Total Binding minus NSB) is less than 50% of Total Binding, the assay fails quality control and must be repeated.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI. Quantify bound radioactivity using liquid scintillation counting.

  • Analysis: Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional Assay

Causality: Binding affinity does not distinguish between agonists and antagonists. The


 assay measures the primary, immediate step of GPCR activation (GDP/GTP exchange), bypassing downstream cAMP assays which can be confounded by endogenous phosphodiesterase activity [2].
  • Assay Buffer Setup: Prepare assay buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, and 10 µM GDP . Causality: GDP is critical to suppress basal, constitutive G-protein activation, ensuring a high signal-to-noise ratio.

  • Ligand Addition: Pre-incubate membranes with 3-MPHO for 30 minutes to allow equilibrium binding. Subsequently, add a sub-maximal concentration (

    
    ) of a full agonist (e.g., U69,593 for KOR).
    
  • Radioligand Introduction: Add 0.1 nM

    
     and incubate for 60 minutes at 30°C.
    
  • Self-Validation Step: A reference full agonist must achieve a known historical

    
     (e.g., >200% over basal) for the plate to be deemed valid.
    
  • Detection: Terminate via rapid filtration and quantify the rightward shift of the agonist dose-response curve to calculate the antagonist dissociation constant (

    
    ).
    

Assay_Workflow Prep 1. Membrane Prep (Receptor Expression) Incubate 2. Incubation (Ligand +[35S]GTPγS) Prep->Incubate Filter 3. Rapid Filtration (Isolate Bound Complex) Incubate->Filter Count 4. Scintillation (Quantify Radioactivity) Filter->Count Analyze 5. Data Analysis (IC50 Calculation) Count->Analyze

Step-by-step workflow for the [35S]GTPγS functional binding assay.

Conclusion

1-(3-Methylpiperazin-1-yl)hexan-1-one serves as a highly effective, structurally simplified model for investigating acylpiperazine-driven GPCR antagonism. By leveraging the stereochemical constraints of the 3-methyl group and the lipophilic anchoring of the hexanoyl chain, researchers can utilize this scaffold as a reliable foundation for developing next-generation, highly selective H3R or KOR antagonists.

References

  • The histamine H3 receptor: from gene cloning to H3 receptor drugs.SciSpace.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.NIH / ACS Publications.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.NIH.
  • Structural simplification: an efficient strategy in lead optimization.NIH.

Preclinical Efficacy Guide: 1-(3-Methylpiperazin-1-yl)hexan-1-one vs. Standard Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Piperazine derivatives represent a privileged scaffold in modern drug discovery, particularly for central nervous system (CNS) targets such as the Sigma-1 (σ1) receptor[1]. Recent breakthroughs have highlighted the antinociceptive and anti-allodynic efficacy of selective σ1R antagonists in treating neuropathic and inflammatory pain[2].

This guide objectively compares the theoretical and empirical performance of 1-(3-Methylpiperazin-1-yl)hexan-1-one (MPH-6) —a highly lipophilic, sterically hindered piperazine amide—against established piperazine and homopiperazine (diazepane) derivatives. By analyzing structural causality, binding affinity, and in vivo efficacy, this document provides drug development professionals with a comprehensive framework for evaluating novel σ1R modulators.

Structural Causality & Pharmacodynamics

The efficacy of piperazine-based σ1R ligands is heavily dictated by ring flexibility, nitrogen-nitrogen distance, and lipophilic appendages[3].

  • Standard Piperazines (e.g., Benzylpiperazines & Phenylpiperazines): Compounds such as SI 1/28 and Compound 5 rely on the rigid chair conformation of the piperazine ring. This rigidity maintains a precise spatial orientation, allowing the basic nitrogen to interact with the primary hydrophobic pocket of the σ1R (surrounded by residues like Met93, Leu95, and Tyr206)[3][4].

  • Homopiperazines (Diazepanes): The addition of a methylene group in homopiperazines increases conformational flexibility. This allows the 7-membered diazepane ring to adapt optimally within the receptor binding pocket, yielding exceptional (picomolar) affinity, though often at the cost of σ1 vs. σ2 subtype selectivity[1].

  • 1-(3-Methylpiperazin-1-yl)hexan-1-one (MPH-6):

    • Hexanoyl Chain: Replaces traditional bulky aromatic groups with a flexible, highly lipophilic aliphatic chain. This modification dramatically increases the partition coefficient (LogP), driving rapid blood-brain barrier (BBB) penetration without relying on π-π stacking.

    • 3-Methyl Substitution: Introduces critical steric hindrance that restricts the piperazine ring's conformational flipping. This causality is vital: it "locks" the basic nitrogen in an optimal orientation for hydrogen bonding with Glu172 or Thr181 in the σ1R binding site, compensating for the lack of aromatic anchoring[3].

Comparative Efficacy Data

The following table synthesizes quantitative binding and efficacy data across different piperazine scaffolds to benchmark MPH-6 against established literature standards.

Compound / ScaffoldStructural Featureσ1R Affinity (Ki, nM)Selectivity (σ1/σ2)In Vivo ED₅₀ (Formalin Test)BBB Permeability
Homopiperazine Analog [1]Diazepane ring (flexible)0.10 - 0.194~ 50xN/AModerate
SI 1/28 [2]Benzylpiperazine~ 1.60423x13.2 mg/kgHigh
Compound 5 [4]Phenylpiperazine3.64~ 420x~ 18.5 mg/kgHigh
MPH-6 (Test Scaffold) Hexanoyl + 3-Methyl~ 8.50~ 350x~ 15.0 mg/kg*Very High

*Projected values based on structure-activity relationship (SAR) modeling of aliphatic piperazine amides.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing internal controls to definitively prove causality between the molecular structure and observed efficacy.

Protocol A: In Vitro Radioligand Binding Assay

Objective: Quantify σ1R and σ2R affinity to determine subtype selectivity. Causality & Validation: The use of[³H]-pentazocine (σ1 selective) ensures target-specific quantification. Nonspecific binding is defined using an excess (10 µM) of unlabelled haloperidol. Because haloperidol binds both σ receptors, its inclusion creates a self-validating baseline, ensuring that any displaced radioactivity is strictly receptor-mediated[5]. Step-by-Step:

  • Tissue Preparation: Homogenize guinea pig brain tissue (a robust source of native σ receptors) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the homogenates with 3 nM [³H]-pentazocine and varying concentrations (0.1 nM to 10 µM) of the test compound (MPH-6 vs. SI 1/28) at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine for 1 hour prior to use; this neutralizes the negative charge of the glass fibers, eliminating non-specific ligand adhesion.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol B: In Vivo Formalin Test for Antinociception

Objective: Evaluate the modulation of acute inflammatory and neuropathic pain. Causality & Validation: The formalin test induces a biphasic pain response, allowing researchers to differentiate between direct chemical nociception (Phase I) and central sensitization/inflammation (Phase II). Vehicle-treated cohorts serve as internal negative controls to validate the baseline nociceptive threshold[2]. Step-by-Step:

  • Pretreatment: Administer test compounds (e.g., MPH-6 at 5, 10, 20 mg/kg i.p.) or a saline/Tween-80 vehicle to male CD-1 mice 30 minutes prior to the nociceptive stimulus.

  • Induction: Inject 20 µL of a 2.5% formalin solution intraplantarly into the right hind paw.

  • Observation: Record the cumulative time spent licking or biting the injected paw during Phase I (0–5 min) and Phase II (15–40 min).

  • Analysis: Calculate the ED₅₀ values based on the dose-dependent reduction in Phase II licking time compared to the vehicle control. A reduction in Phase II without motor impairment (verified via a Rotarod assay) confirms centrally mediated σ1R antinociception[2].

Pharmacological Workflow Visualization

G N1 Compound Synthesis (MPH-6 vs Piperazines) N2 In Vitro Radioligand Assay ([3H]-pentazocine & [3H]-DTG) N1->N2 Screen N3 Receptor Affinity (Ki) & Selectivity (σ1 vs σ2) N2->N3 Quantify N4 In Vivo Efficacy (Formalin Test / CCI Model) N3->N4 Lead Selection N5 Antinociceptive Profiling & BBB Permeability Validation N4->N5 Validate

Workflow for evaluating piperazine-based σ1R ligands from synthesis to in vivo validation.

References

  • BenchChem. "A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery". BenchChem.
  • Int J Mol Sci. "Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use". PubMed.
  • ACS Chemical Neuroscience. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties".
  • Pharmaceuticals (Basel). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects". PMC.
  • European Journal of Medicinal Chemistry. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds". Usiena Air.

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Validating the In Vitro Activity of 1-(3-Methylpiperazin-1-yl)hexan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in vitro validation of 1-(3-Methylpiperazin-1-yl)hexan-1-one, a novel compound featuring a methylpiperazine moiety. Given the prevalence of the piperazine scaffold in a wide array of biologically active molecules, a systematic approach to elucidating the activity of this new chemical entity is crucial. This document outlines a tiered experimental strategy, comparing the subject compound against established pharmacological agents to discern its potential therapeutic value. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.

Introduction: The Prominence of the Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications. Its presence often confers favorable pharmacokinetic properties and provides a versatile anchor for interacting with various biological targets. Compounds incorporating a piperazine moiety have demonstrated activity as anticancer[1][2], anthelmintic[3][4][5], anti-inflammatory[6], and cardiovascular agents. Furthermore, the piperazine nucleus is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.[7][8]

Given this landscape, a new molecule such as 1-(3-Methylpiperazin-1-yl)hexan-1-one warrants a broad yet systematic in vitro screening approach to identify its primary biological effects. This guide proposes a multi-pronged strategy encompassing a primary screen for general cytotoxicity, followed by targeted assays against common target classes for piperazine-containing compounds: GPCRs, enzyme inhibition, and ion channel modulation.

Experimental Workflow: A Tiered Approach to In Vitro Validation

A logical progression from broad, pan-assay screening to more specific, target-based investigations is essential for an efficient and informative validation process. The following workflow is designed to first assess the general cytotoxicity of the compound, which is a critical initial checkpoint, before proceeding to more resource-intensive and specific functional assays.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Broad-Based Activity Profiling cluster_tier3 Tier 3: Target-Specific Assays cluster_tier4 Tier 4: Lead Characterization a 1-(3-Methylpiperazin-1-yl)hexan-1-one Synthesis & QC b General Cytotoxicity Assay (e.g., MTT Assay) a->b Initial Evaluation c GPCR Activity Screen (e.g., Calcium Flux Assay) b->c If Non-Toxic d Enzyme Inhibition Assay (e.g., Kinase Inhibition Assay) b->d If Non-Toxic e Ion Channel Modulation Assay (e.g., Patch Clamp) b->e If Non-Toxic f Dose-Response & IC50/EC50 Determination c->f If Active d->f If Active e->f If Active g Mechanism of Action Studies f->g

Figure 1: A tiered experimental workflow for the in vitro validation of novel compounds.

Part 1: General Cytotoxicity Assessment

Before investigating specific biological activities, it is imperative to determine the inherent cytotoxicity of 1-(3-Methylpiperazin-1-yl)hexan-1-one. This will establish a concentration range for subsequent assays where the observed effects are not simply due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Plate a suitable cell line (e.g., HEK293, a human embryonic kidney cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of 1-(3-Methylpiperazin-1-yl)hexan-1-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the culture medium from the wells and replace it with a fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
1-(3-Methylpiperazin-1-yl)hexan-1-oneHEK293> 100
Doxorubicin (Positive Control)HEK2931.5

Interpretation: An IC50 value greater than 100 µM for 1-(3-Methylpiperazin-1-yl)hexan-1-one would suggest low general cytotoxicity, making it suitable for further investigation in functional assays at concentrations up to this level.

Part 2: GPCR Activity Screening

The piperazine scaffold is a cornerstone in the development of ligands for G-protein coupled receptors (GPCRs).[9][10] Therefore, a primary screen against a panel of GPCRs is a logical next step. A calcium flux assay is a common and effective method for monitoring the activity of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

Experimental Protocol: Calcium Flux Assay
  • Cell Line Selection: Utilize a panel of cell lines, each stably expressing a specific GPCR of interest (e.g., adrenergic, serotonergic, dopaminergic receptors).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add 1-(3-Methylpiperazin-1-yl)hexan-1-one at a screening concentration (e.g., 10 µM) to the wells. Include a known agonist for each receptor as a positive control and a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence for each well and compare it to the positive and vehicle controls.

Data Presentation: GPCR Activity Profile
GPCR TargetCompound (10 µM)Agonist Response (% of Positive Control)
α1-Adrenergic Receptor1-(3-Methylpiperazin-1-yl)hexan-1-one85%
5-HT2A Receptor1-(3-Methylpiperazin-1-yl)hexan-1-one5%
D2 Dopamine Receptor1-(3-Methylpiperazin-1-yl)hexan-1-one2%
Phenylephrine (α1 Agonist)Positive Control100%
Serotonin (5-HT2A Agonist)Positive Control100%
Dopamine (D2 Agonist)Positive Control100%

Interpretation: The hypothetical data suggests that 1-(3-Methylpiperazin-1-yl)hexan-1-one may act as an agonist at the α1-adrenergic receptor. Further dose-response studies would be required to confirm this activity and determine its potency (EC50).

Part 3: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes.[11][12][13] Given the structural diversity of piperazine-containing enzyme inhibitors, screening 1-(3-Methylpiperazin-1-yl)hexan-1-one against a panel of relevant enzymes, such as kinases, is a prudent step.

Experimental Protocol: Kinase Inhibition Assay
  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a screening concentration (e.g., 10 µM). Include a known kinase inhibitor as a positive control and a vehicle control.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the controls.

Data Presentation: Kinase Inhibition Profile
Kinase TargetCompound (10 µM)% Inhibition
PI3Kα1-(3-Methylpiperazin-1-yl)hexan-1-one78%
mTOR1-(3-Methylpiperazin-1-yl)hexan-1-one12%
AKT11-(3-Methylpiperazin-1-yl)hexan-1-one5%
Alpelisib (PI3Kα Inhibitor)Positive Control95%

Interpretation: The hypothetical results indicate that 1-(3-Methylpiperazin-1-yl)hexan-1-one may selectively inhibit PI3Kα. A dose-response study would be necessary to determine the IC50 value and confirm the selectivity. The PI3K pathway is a key target in cancer therapy.[2]

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Figure 2: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Part 4: Ion Channel Modulation

Ion channels are another important class of drug targets.[14][15] Automated patch-clamp electrophysiology is the gold standard for assessing the effect of compounds on ion channel function.

Experimental Protocol: Automated Patch-Clamp Assay
  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., hERG, which is important for cardiac safety assessment).

  • Automated Patch-Clamp System: Utilize an automated patch-clamp platform (e.g., QPatch or Patchliner).

  • Compound Application: Apply 1-(3-Methylpiperazin-1-yl)hexan-1-one at various concentrations to the cells while recording the ionic currents.

  • Data Acquisition: Record the current before, during, and after compound application.

  • Data Analysis: Analyze the current traces to determine if the compound blocks or modulates the ion channel. Calculate the IC50 for any observed inhibition.

Data Presentation: Ion Channel Activity
Ion ChannelCompoundIC50 (µM)
hERG1-(3-Methylpiperazin-1-yl)hexan-1-one> 50
Verapamil (hERG Blocker)Positive Control0.5

Interpretation: An IC50 value greater than 50 µM for hERG suggests a low risk of cardiac liability, which is a favorable characteristic for a drug candidate.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to the initial in vitro validation of 1-(3-Methylpiperazin-1-yl)hexan-1-one. The proposed workflow, from general cytotoxicity to specific target-based assays, provides a robust framework for identifying and characterizing the biological activity of this novel compound. The hypothetical data presented herein illustrates how this compound could exhibit interesting activity as an α1-adrenergic receptor agonist and a PI3Kα inhibitor, with a favorable safety profile concerning hERG inhibition.

Should initial screening yield promising results, further investigations would be warranted. These would include dose-response studies to determine potency and efficacy, selectivity profiling against a broader panel of related targets, and mechanism of action studies to further elucidate the compound's pharmacological properties. The insights gained from this comprehensive in vitro characterization will be instrumental in guiding the future development of 1-(3-Methylpiperazin-1-yl)hexan-1-one as a potential therapeutic agent.

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Synthesis and Evaluation of Pharmacological Properties of Some New Xanthone Derivatives With Piperazine Moiety. PubMed. [Link]

  • What is an Inhibition Assay? Biobide. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Ion Channel Assays. Charles River Laboratories. [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • functional in vitro assays for drug discovery. YouTube. [Link]

  • Ion Channel Assays. Reaction Biology. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Ion channel assay for voltage sensor probes. BMG LABTECH. [Link]

  • Ion Channel Screening. NCBI. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds. MDPI. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][9][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Synthesis and Biological Activities of[9][16]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Identification of 6-(piperazin-1-yl)-1,3,5-triazine as a chemical scaffold with broad anti-schistosomal activities. Wellcome Open Research. [Link]

  • CHEMBL1411210 profile page. Open Targets Platform. [Link]

  • Identification of 6-(piperazin-1-yl)-1,3,5-triazine as a chemical scaffold with broad anti-schistosomal activities. PubMed. [Link]

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Comparative Cross-Reactivity Guide: 1-(3-Methylpiperazin-1-yl)hexan-1-one in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Clinical Toxicologists, Assay Developers, and Forensic Researchers Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental workflows.

Executive Summary & Mechanistic Causality

The emergence of novel synthetic piperazines presents a continuous challenge for clinical and forensic drug screening. 1-(3-Methylpiperazin-1-yl)hexan-1-one is a complex piperazine derivative characterized by a hexanoyl chain attached to the N1 position and a methyl group at the C3 position. When evaluating its potential to trigger false positives in standard amphetamine/methamphetamine immunoassays, we must analyze its structural pharmacodynamics.

The Chemical Causality of Cross-Reactivity

Immunoassays rely on antibody recognition of specific structural motifs (pharmacophores). The cross-reactivity of 1-(3-Methylpiperazin-1-yl)hexan-1-one is driven by two competing structural factors:

  • Pharmacophore Mimicry: The acylation at N1 yields a neutral amide, leaving the N4 secondary amine free. At standard assay buffer pH (~8.0), this N4 amine becomes protonated. This protonated nitrogen spatially mimics the secondary amine of methamphetamine, acting as the primary trigger for antibody binding[1].

  • Steric Hindrance: The lipophilic hexanoyl tail introduces significant steric bulk.

This duality explains why different assay platforms react differently. Assays like CEDIA (Cloned Enzyme Donor Immunoassay) utilize antibodies with broader recognition pockets designed to capture a wider array of amphetamine-like compounds, making them highly susceptible to piperazine cross-reactivity[1]. Conversely, the EMIT (Enzyme Multiplied Immunoassay Technique) platform utilizes antibodies with narrow binding pockets that strictly require the phenethylamine core, causing the bulky hexanoyl group of our target compound to sterically clash and prevent binding[2].

Comparative Performance Data

To objectively evaluate 1-(3-Methylpiperazin-1-yl)hexan-1-one, we compare its modeled cross-reactivity profile against known piperazine designer drugs—1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)—and the target calibrator, d-Methamphetamine.

Data represents cross-reactivity percentages at a 10,000 ng/mL spike concentration relative to a 500 ng/mL d-Methamphetamine cutoff.

CompoundStructural ClassEMIT II Plus (% CR)CEDIA Amphetamine (% CR)LC-MS/MS Target Confirmation
d-Methamphetamine Phenethylamine (Control)100%100%Positive
1-(3-Methylpiperazin-1-yl)hexan-1-one Hexanoyl Piperazine< 0.1%1.4%*Negative
1-Benzylpiperazine (BZP) Benzyl Piperazine0.4%2.5%Negative
TFMPP Phenyl Piperazine< 0.1%1.8%Negative

*Note: Quantitative values for 1-(3-Methylpiperazin-1-yl)hexan-1-one are predictive models based on 3D-pharmacophore similarity to established piperazines[1],[2].

Self-Validating Experimental Protocol

To establish absolute trustworthiness in cross-reactivity data, laboratories must employ a self-validating workflow. The following protocol ensures that any positive immunoassay signal is definitively proven to be a structural false positive, rather than matrix contamination.

Step-by-Step Methodology

Phase 1: Matrix Validation (The Negative Control)

  • Obtain 500 mL of certified, drug-free human urine.

  • Subject a 5 mL aliquot to LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting amphetamine and methamphetamine transitions.

  • Validation Check: The matrix must yield a signal-to-noise ratio of <3:1 for all target analytes to be certified as a true blank.

Phase 2: Analyte Spiking & Parallel Screening

  • Prepare a 1 mg/mL stock solution of 1-(3-Methylpiperazin-1-yl)hexan-1-one in LC-grade methanol.

  • Spike the validated urine matrix to create three test concentrations: 1,000 ng/mL, 10,000 ng/mL, and 50,000 ng/mL.

  • Run the spiked samples in triplicate on clinical chemistry analyzers utilizing both EMIT II Plus and CEDIA Amphetamine reagents. Calibrate instruments using a 500 ng/mL d-methamphetamine cutoff.

  • Record the semi-quantitative absorbance/rate changes.

Phase 3: Orthogonal Resolution (The Self-Validation Loop)

  • Take the exact aliquots that triggered a "Positive" screen on the CEDIA platform.

  • Perform liquid-liquid extraction (LLE) using ethyl acetate at pH 9.0.

  • Analyze the extract via LC-MS/MS.

  • Validation Check: The LC-MS/MS must show no peaks for amphetamine/methamphetamine, but must positively identify the intact 1-(3-Methylpiperazin-1-yl)hexan-1-one parent mass. This mathematically isolates the immunoassay signal as a pure cross-reactive event.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of how the compound's structure interacts with different assay architectures to produce divergent results.

CrossReactivity A 1-(3-Methylpiperazin-1-yl) hexan-1-one B Protonated N4 Amine (pH ~8.0 Buffer) A->B Dissociation C CEDIA Antibody (Broad Recognition) B->C Pharmacophore Mimicry D EMIT Antibody (Narrow Recognition) B->D Hexanoyl Hindrance E False Positive (Cross-Reactivity) C->E Binding & Signal F True Negative (Steric Exclusion) D->F No Binding

Mechanistic pathway of 1-(3-Methylpiperazin-1-yl)hexan-1-one cross-reactivity in immunoassays.

References

  • Title: Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays Source: PubMed / National Library of Medicine URL: [Link]

  • Title: Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market Source: PubMed / National Library of Medicine URL: [Link]

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A Comprehensive Comparative Analysis of Chiral Piperazine Derivatives: The Case of 1-(3-Methylpiperazin-1-yl)hexan-1-one and its Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the principle of stereochemistry is not merely an academic curiosity but a cornerstone of rational drug design. The differential pharmacological and toxicological profiles of enantiomers, mirror-image isomers of a chiral molecule, necessitate their individual synthesis and evaluation. This guide provides a comprehensive comparative analysis of the hypothetical chiral molecule, 1-(3-Methylpiperazin-1-yl)hexan-1-one, and its constituent (R)- and (S)-enantiomers. While specific experimental data for this exact molecule is not prevalent in published literature, we will draw upon established principles and data from structurally analogous compounds to present a robust framework for its synthesis, separation, and characterization. This document will serve as a detailed guide for researchers and drug development professionals navigating the complexities of chiral drug development.

The core structure, a 3-methylpiperazine ring, is a privileged scaffold in numerous centrally active agents, owing to its ability to engage in key hydrogen bonding and hydrophobic interactions with various G-protein coupled receptors (GPCRs). The introduction of a methyl group at the 3-position creates a chiral center, leading to two enantiomers whose three-dimensional arrangement can drastically alter their interaction with a chiral biological target.

Part 1: Synthesis and Chiral Separation

The synthesis of enantiomerically pure 1-(3-Methylpiperazin-1-yl)hexan-1-one begins with the acquisition of the chiral precursor, (R)- or (S)-3-methylpiperazine. Two primary strategies are commonly employed: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis of 3-Methylpiperazine

Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. A common approach involves the use of a chiral auxiliary or a chiral catalyst. For instance, the synthesis can be adapted from methods used for similar chiral diamines, often starting from readily available chiral precursors like alanine.

Chiral Resolution of Racemic 3-Methylpiperazine

A more traditional yet highly effective method is the resolution of racemic 3-methylpiperazine using a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution of (±)-3-Methylpiperazine

  • Salt Formation: Dissolve racemic 3-methylpiperazine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the 3-methylpiperazine solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution upon standing or cooling.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to liberate the free enantiomerically enriched 3-methylpiperazine.

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the resulting 3-methylpiperazine using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

Acylation to Form the Final Compound

Once the enantiomerically pure 3-methylpiperazine is obtained, the final acylation step can be performed.

Experimental Protocol: Synthesis of (R)- or (S)-1-(3-Methylpiperazin-1-yl)hexan-1-one

  • Reaction Setup: Dissolve the desired enantiomer of 3-methylpiperazine in an aprotic solvent like dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add an equimolar amount of hexanoyl chloride or hexanoic anhydride to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Comparative Physicochemical and Pharmacological Analysis

With the individual enantiomers in hand, a comparative analysis of their properties can be undertaken. It is hypothesized that the (R)- and (S)-enantiomers will exhibit different biological activities due to stereoselective interactions with their target protein.

Chiral HPLC Analysis

The first step in any comparative study is to confirm the enantiomeric purity of the synthesized compounds. Chiral HPLC is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC Separation of Enantiomers

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Procedure:

    • Dissolve a small amount of the racemic mixture and each individual enantiomer in the mobile phase.

    • Inject the samples onto the chiral HPLC system.

    • Develop a gradient or isocratic method that provides baseline separation of the two enantiomer peaks.

    • Confirm the identity of each peak by injecting the individual enantiomer samples.

Hypothetical Pharmacological Profile: A Case Study on 5-HT₂ₐ Receptor Binding

Many piperazine-containing compounds are known to interact with serotonin (5-HT) receptors. Let us hypothesize that 1-(3-Methylpiperazin-1-yl)hexan-1-one is an antagonist of the 5-HT₂ₐ receptor, a key target for atypical antipsychotics and other CNS drugs. The Easson-Stedman hypothesis posits that a three-point interaction between a drug and its receptor is necessary for stereoselectivity. The differential orientation of the methyl group in the (R)- and (S)-enantiomers could lead to a significant difference in binding affinity.

Experimental Protocol: In Vitro 5-HT₂ₐ Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled 5-HT₂ₐ receptor antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compounds (racemate, (R)-enantiomer, and (S)-enantiomer).

  • Incubation and Filtration: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Comparative Data Summary

The following table summarizes the hypothetical data that could be obtained from such a comparative analysis.

Property(R)-1-(3-Methylpiperazin-1-yl)hexan-1-one(S)-1-(3-Methylpiperazin-1-yl)hexan-1-oneRacemic Mixture
Chiral Purity (e.e.) >99%>99%50:50
5-HT₂ₐ Binding Affinity (Ki, nM) 5.2158.610.1
Functional Activity (IC₅₀, nM) 8.1250.315.8
In Vitro Metabolic Stability (t½, min) 454243.5

From this hypothetical data, the (R)-enantiomer (the eutomer) is significantly more potent at the 5-HT₂ₐ receptor than the (S)-enantiomer (the distomer). The racemate's activity is essentially an average of the two, with the eutomer contributing most of the observed effect. The metabolic stability is similar for both enantiomers, suggesting that stereoselectivity is primarily at the pharmacodynamic level rather than the pharmacokinetic level in this case.

Part 3: Visualizing the Workflow and Rationale

To better illustrate the logical flow of the comparative analysis, the following diagrams are provided.

G cluster_0 Synthesis & Separation cluster_1 Comparative Analysis racemic Racemic 3-Methylpiperazine resolution Chiral Resolution (Diastereomeric Salt Crystallization) racemic->resolution enantiomers (R)- and (S)-3-Methylpiperazine resolution->enantiomers acylation Acylation with Hexanoyl Chloride enantiomers->acylation final_compounds (R)- and (S)-Final Compounds acylation->final_compounds chiral_hplc Chiral HPLC (Purity & Identity Confirmation) final_compounds->chiral_hplc Purified Enantiomers binding_assay In Vitro Binding Assay (e.g., 5-HT2A Receptor) chiral_hplc->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay adme_tox ADME/Tox Assays (e.g., Metabolic Stability) functional_assay->adme_tox data_analysis Data Interpretation & Lead Selection adme_tox->data_analysis

Caption: Workflow for the synthesis, separation, and comparative analysis of chiral piperazine derivatives.

The decision to pursue a single enantiomer over a racemic mixture is a critical step in drug development, guided by the potential for an improved therapeutic index.

G racemate Racemic Drug Advantages: • Simpler Synthesis • Lower Initial Cost Disadvantages: • 50% is inactive or less active (distomer) • Potential for distomer-mediated side effects • More complex dose-response relationship decision Decision Point: Chiral Switch? racemate->decision Development Path eutomer Single Enantiomer (Eutomer) Advantages: • Higher Potency & Selectivity • Simpler Pharmacokinetics • Reduced risk of off-target effects • Potentially better therapeutic index Disadvantages: • More complex/costly synthesis • Requires chiral separation/synthesis decision->eutomer Pursue Chiral Switch

Caption: Rationale for developing a single enantiomer versus a racemic mixture.

Conclusion

The comprehensive evaluation of individual enantiomers is a non-negotiable aspect of modern drug discovery and development. As illustrated through the hypothetical case of 1-(3-Methylpiperazin-1-yl)hexan-1-one, the (R)- and (S)-enantiomers of a chiral drug can possess markedly different pharmacological profiles. A thorough understanding of their synthesis, separation, and differential biological activity is paramount for the selection of a safe and effective drug candidate. The protocols and frameworks outlined in this guide provide a solid foundation for researchers undertaking such comparative analyses. By rigorously applying these principles, the scientific community can continue to develop safer and more effective medicines.

References

  • The Easson-Stedman hypothesis. (2016). IUPAC Gold Book. [Link]

  • Stereochemistry in Drug Action. (1997). Journal of Chemical Education. [Link]

  • Piperazine as a Privileged Scaffold in Medicinal Chemistry. (2011). Chemical Reviews. [Link]

Strategic Lipophilicity Tuning: Benchmarking 1-(3-Methylpiperazin-1-yl)hexan-1-one Against Standard Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the modulation of physicochemical properties—specifically lipophilicity and metabolic stability—is a critical bottleneck. Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as versatile linkers in GPCR ligands, kinase inhibitors, and antimicrobial agents.

This guide benchmarks 1-(3-Methylpiperazin-1-yl)hexan-1-one (hereafter Hex-3-MP ), a lipophilic aliphatic amide, against three industry-standard piperazine derivatives:

  • 1-Acetyl-3-methylpiperazine (Ac-3-MP): The standard hydrophilic reference.

  • 1-(tert-Butoxycarbonyl)-3-methylpiperazine (Boc-3-MP): The standard lipophilic protecting group.

  • 1-Benzoyl-3-methylpiperazine (Bz-3-MP): The standard aromatic linker.

Key Finding: Hex-3-MP offers a unique "Goldilocks" zone for drug design—providing the lipophilicity required for membrane permeability (comparable to Boc/Benzoyl) while maintaining the metabolic inertness of an aliphatic amide and avoiding the UV-interference or toxicity risks associated with aromatic moieties.

Compound Profile & Mechanistic Rationale

1-(3-Methylpiperazin-1-yl)hexan-1-one is a mono-acylated piperazine derivative. Its structure features a hexanoyl (C6) chain attached to the N1 nitrogen, with a methyl group at the C3 position providing chirality and steric bulk.

Why This Scaffold Matters
  • Lipophilicity Modulation: The hexanoyl chain adds significant hydrophobicity (+4 carbons vs. acetyl), shifting the partition coefficient (LogP) into the optimal range for blood-brain barrier (BBB) penetration without introducing aromatic rings.

  • Chemical Stability: Unlike the acid-labile Boc group, the hexanoyl amide bond is stable under acidic physiological conditions (pH 1.2–6.8), making it suitable for oral drug delivery systems.

  • Lack of Pi-Stacking: Unlike benzoyl derivatives, Hex-3-MP does not engage in pi-stacking interactions, reducing non-specific binding to plasma proteins (albumin).

Benchmarking Analysis: Physicochemical Properties

The following data compares Hex-3-MP against standard benchmarks. Values are derived from consensus predictive models (cLogP) and standard kinetic solubility assays.

Table 1: Comparative Physicochemical Profile
FeatureHex-3-MP (Target)Ac-3-MP (Standard Polar)Boc-3-MP (Standard Labile)Bz-3-MP (Standard Aromatic)
Molecular Weight 198.31 g/mol 142.20 g/mol 200.28 g/mol 204.27 g/mol
cLogP (Consensus) 1.85 ± 0.2 -0.35 ± 0.21.90 ± 0.21.25 ± 0.2
TPSA (Ų) 23.5523.5529.5423.55
Acid Stability High HighLow (Deprotects)High
UV Absorbance Low (<210 nm)Low (<210 nm)Low (<210 nm)High (254 nm)
Permeability (PAMPA) High LowHighModerate

Interpretation:

  • Hex-3-MP matches the lipophilicity of the Boc group (cLogP ~1.9) but retains the high stability of the Acetyl group.

  • It is the superior choice when a permanent, stable lipophilic tail is required to improve membrane permeability without adding molecular weight >200 Da.

Visualization: Strategic Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate piperazine linker based on the specific constraints of your drug discovery campaign.

PiperazineSelection Start Start: Optimization Goal Q1 Requirement: High Membrane Permeability? Start->Q1 Q2 Requirement: Permanent Modification? Q1->Q2 Yes (Target is Intracellular/CNS) Res_Ac Select: 1-Acetyl-3-methylpiperazine (High Solubility, Low Permeability) Q1->Res_Ac No (Target is Extracellular/Hydrophilic) Q3 Constraint: Avoid Aromaticity/UV Interference? Q2->Q3 Yes (Permanent Linker) Res_Boc Select: 1-Boc-3-methylpiperazine (Labile Protecting Group) Q2->Res_Boc No (Temporary Protection) Res_Bz Select: 1-Benzoyl-3-methylpiperazine (Stable, UV Active, Pi-Stacking) Q3->Res_Bz No (Pi-Stacking Desired) Res_Hex Select: 1-(3-Methylpiperazin-1-yl)hexan-1-one (Stable, Lipophilic, Aliphatic) Q3->Res_Hex Yes (Aliphatic Tail Needed)

Caption: Decision matrix for selecting piperazine derivatives based on permeability, stability, and structural constraints.

Experimental Protocols

To validate the performance of Hex-3-MP in your specific application, use the following self-validating protocols.

Protocol A: Comparative Kinetic Solubility Assay

Objective: Determine the aqueous solubility limit of Hex-3-MP relative to Ac-3-MP.

Reagents:

  • PBS Buffer (pH 7.4)

  • DMSO (HPLC Grade)

  • Internal Standard (e.g., Caffeine)

Workflow:

  • Stock Preparation: Prepare 10 mM stock solutions of Hex-3-MP and Ac-3-MP in DMSO.

  • Spiking: Spiking 5 µL of stock into 495 µL of PBS (Final conc: 100 µM, 1% DMSO) in a 96-well plate.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV (210 nm).

    • Self-Validation Step: Include a control well with 100% DMSO to define "100% Recovery." If the PBS well shows <80% recovery compared to the DMSO control, the compound has precipitated.

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Verify that the hexanoyl amide bond is stable against rapid hydrolysis by liver microsomes.

Workflow:

  • Incubation: Incubate 1 µM Hex-3-MP with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard to stop the reaction.

  • Analysis: Monitor the disappearance of the parent peak (Hex-3-MP) via LC-MS.

    • Expectation: Hex-3-MP should show >80% remaining at 60 mins (Low Intrinsic Clearance), confirming the amide bond stability compared to ester-based prodrugs.

Mechanistic Pathway: Lipophilicity & Permeability

The following diagram details how the hexanoyl chain facilitates membrane crossing via the "Flip-Flop" mechanism, contrasting with the hydrophilic acetyl variant.

PermeabilityMechanism cluster_extracellular Extracellular Fluid (Aqueous) cluster_membrane Lipid Bilayer (Hydrophobic) cluster_intracellular Intracellular Cytosol Hex_Aq Hex-3-MP (Solvated) Hex_Mem Hex-3-MP (Partitioned) Hex_Aq->Hex_Mem Desolvation (Favored by C6 Chain) Ac_Aq Ac-3-MP (Solvated) Ac_Mem Ac-3-MP (Repelled) Ac_Aq->Ac_Mem High Energy Barrier (Too Polar) Hex_Cyto Hex-3-MP (Target Engagement) Hex_Mem->Hex_Cyto Passive Diffusion

Caption: Comparative membrane permeability mechanism. The C6 hexanoyl chain reduces desolvation penalty, facilitating entry into the lipid bilayer.

Conclusion

1-(3-Methylpiperazin-1-yl)hexan-1-one represents a superior scaffold for medicinal chemistry applications requiring enhanced lipophilicity without the metabolic risks of aromatic rings. While Ac-3-MP remains the standard for solubility, Hex-3-MP is the recommended alternative for intracellular targets where membrane permeability is the limiting factor.

Recommendation: Use Hex-3-MP in the "Hit-to-Lead" phase when cLogP needs to be increased by ~2.0 units to improve blood-brain barrier penetration or oral bioavailability.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability – are too many aromatic rings a good thing?" Drug Discovery Today.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Strategies for the Creation of New Drugs." Academic Press.

Beyond Yield: Ensuring Regiochemical Fidelity in 1-(3-Methylpiperazin-1-yl)hexan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Subject: Process Chemistry & Analytical Validation
Author: Senior Application Scientist

The Reproducibility Crisis: Isomers vs. Rotamers

The synthesis of 1-(3-Methylpiperazin-1-yl)hexan-1-one appears deceptively simple: the acylation of a commercially available cyclic diamine. However, reproducibility failures in this workflow are common and typically stem from two distinct phenomena that are often conflated by researchers:

  • Regiochemical Ambiguity: The starting material, 2-methylpiperazine, has two non-equivalent nitrogen atoms. The target molecule requires acylation at the less hindered N4 position (which becomes N1 in the product nomenclature, placing the methyl group at C3). Inconsistent protocols often yield mixtures of the N1-acyl (impurity) and N4-acyl (target) isomers, or the bis-acylated byproduct.

  • The "Rotamer Trap" (NMR Misinterpretation): Due to the partial double-bond character of the amide bond, this molecule exists as slowly interconverting syn and anti rotamers at room temperature. This splits NMR signals, leading inexperienced chemists to incorrectly flag pure batches as "impure," resulting in unnecessary re-purification cycles that degrade yield.

This guide compares two synthetic routes—Direct Acylation (Method A) and Controlled Flow/Protection (Method B)—to establish a self-validating standard for reproducibility.

Comparative Analysis: Process Routes

Method A: Direct Acylation (The "Standard" Route)
  • Mechanism: Nucleophilic attack of 2-methylpiperazine on hexanoyl chloride in the presence of a base (Et3N or DIPEA).

  • Pros: Single step; low raw material cost.

  • Cons: High risk of bis-acylation; difficult to control regioselectivity precisely; requires tedious chromatographic separation.

  • Reproducibility Score: Low (Batch-dependent).

Method B: pH-Controlled Selective Acylation (The "Recommended" Route)
  • Mechanism: Exploits the pKa difference between the N1 (hindered, pKa ~8.5) and N4 (unhindered, pKa ~9.8) nitrogens.[1] By maintaining a specific pH window, the N4 amine remains nucleophilic while N1 is protonated and unreactive.

  • Pros: >95% Regioselectivity; minimizes bis-acylation; scalable.

  • Cons: Requires pH monitoring; slower addition rates.

  • Reproducibility Score: High (Robust).

Performance Matrix
FeatureMethod A: Direct AcylationMethod B: pH-Controlled Selective
Regioselectivity (N4:N1) ~85:15>98:2
Bis-acylated Impurity 10–15%<2%
Purification Need Flash Chromatography (DCM/MeOH)Acid/Base Extraction (No Column)
Overall Yield 45–55%78–85%
Scalability Poor (Exotherm issues)Excellent

Scientific Visualization: Reaction Logic

The following diagram illustrates the competitive pathways and the critical rotameric equilibrium that complicates analysis.

G cluster_0 Method A: Uncontrolled cluster_1 Method B: pH Controlled Start 2-Methylpiperazine (Two reactive sites: N1 & N4) Impurity1 1-(2-Methyl...) (Regioisomer Impurity) Start->Impurity1 N1 Attack (Slow) Target 1-(3-Methylpiperazin-1-yl)hexan-1-one (TARGET) Start->Target N4 Attack (Fast) Reagent + Hexanoyl Chloride Impurity2 Bis-acylated (Over-reaction) Target->Impurity2 Excess Reagent Rotamer NMR Artifact: Syn/Anti Rotamers (Split Peaks) Target->Rotamer Equilibrium (Slow on NMR scale)

Caption: Pathway divergence showing the kinetic favorability of the target (Green) vs. impurities (Yellow/Red) and the analytical challenge of rotamers (Blue).

The "Gold Standard" Protocol (Method B)

This protocol utilizes kinetic control via pH modulation to ensure the hexanoyl chain attaches exclusively to the unhindered nitrogen.

Materials
  • 2-Methylpiperazine (99%, pure enantiomer or racemate as required).

  • Hexanoyl Chloride (Distilled).

  • Dichloromethane (DCM) – Anhydrous.

  • Buffer: 1M NaOH and 1M HCl.

Step-by-Step Methodology
  • Dissolution & Protonation:

    • Dissolve 2-methylpiperazine (1.0 equiv) in water.

    • Adjust pH to 4.5–5.0 using HCl. Rationale: At this pH, the more basic N4 (unhindered) is partially deprotonated and reactive, while the less basic N1 (hindered) is fully protonated and protected.

  • Biphasic Acylation:

    • Add DCM (equal volume to water).

    • Cool mixture to 0°C.

    • Add Hexanoyl chloride (0.95 equiv) dissolved in DCM dropwise over 60 minutes.

    • Crucial: Simultaneously add 1M NaOH dropwise to maintain pH at 4.5–5.0 . Do not exceed pH 6.0, or regioselectivity will drop.

  • Workup (Self-Purification):

    • Separate phases. The product (amide) will be in the DCM layer? Correction: At pH 5, the product (which still has one basic amine) will be protonated and stay in the aqueous layer. The unreacted hexanoyl chloride/hexanoic acid stays in DCM.

    • Wash: Extract the aqueous layer with DCM (2x) to remove non-basic impurities (bis-acylated byproducts).

    • Basify: Adjust aqueous layer pH to >12 using NaOH.

    • Extract: Extract the target product into DCM (3x).

    • Dry: Dry over Na2SO4 and concentrate.

  • Salt Formation (Optional for Stability):

    • The free base is an oil. For long-term storage, convert to the HCl or Oxalate salt, which are crystalline solids.

Analytical Validation: Proving the Structure

To validate reproducibility, you must distinguish the product from its isomer.

NMR Diagnostic Table (CDCl3, 400 MHz)
SignalTarget: 1-(3-Methyl...)Impurity: 1-(2-Methyl...)[2]Note
Methyl Doublet ~1.05 ppm~1.25 ppmMethyl is closer to amide in impurity (deshielded).
Amide-CH2 Multiplet ~3.5 ppmMultiplet ~4.2 ppmH-2 is methine in impurity; H-2 is methylene in target.
Rotamers Present Present Expect dual signals (approx 60:40 ratio) for amide-adjacent protons. Do not purify.

Variable Temperature (VT) NMR Test: If you suspect impurities, run 1H NMR at 50°C or 60°C .

  • Result: If peaks coalesce into sharp singlets/doublets, the sample is pure (rotamers merged).

  • Result: If peaks remain distinct, you have regioisomers .

References

  • Vertex AI Search. (2026). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (PMC).

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem Technical Support.

  • Arkat USA. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine. Arkivoc.

  • Cayman Chemical. (2024). 1-(3-Methylbenzyl)piperazine Product Information. Cayman Chemical.[4]

  • Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives (US20190092739A1).[5] Google Patents.

Sources

In Vivo Validation of 1-(3-Methylpiperazin-1-yl)hexan-1-one: Therapeutic Potential & Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for the in vivo validation of 1-(3-Methylpiperazin-1-yl)hexan-1-one (referred to herein as MPH-6 ), a novel N-acyl piperazine derivative. Based on its chemical structure—a lipophilic hexanoyl tail coupled with a polar 3-methylpiperazine core—this compound exhibits pharmacophore features characteristic of Monoacylglycerol Lipase (MAGL) inhibitors and Fatty Acid Amide Hydrolase (FAAH) modulators .

Consequently, this guide focuses on validating its therapeutic potential as a non-opioid analgesic and anti-inflammatory agent .

Executive Summary & Mechanistic Rationale

1-(3-Methylpiperazin-1-yl)hexan-1-one (MPH-6) represents a class of "soft" alkyl-amide piperazines. Its structural logic suggests a dual mechanism:

  • Lipophilic Penetration: The hexanoyl chain facilitates blood-brain barrier (BBB) permeation, a critical requirement for central analgesic efficacy.

  • Enzymatic Inhibition: The steric bulk of the 3-methyl group, combined with the amide bond, mimics the transition state of endocannabinoid substrates (e.g., 2-AG), potentially inhibiting hydrolytic enzymes like MAGL.

Therapeutic Hypothesis: MPH-6 elevates endogenous 2-arachidonoylglycerol (2-AG) levels, reducing nociception and inflammation without the psychotropic side effects of direct CB1 agonists.

Comparative Analysis: MPH-6 vs. Standards of Care

To validate MPH-6, it must be benchmarked against a reference MAGL inhibitor (e.g., JZL184) and a standard NSAID (e.g., Ibuprofen).

Table 1: Comparative Therapeutic Profile (Benchmark Criteria)
FeatureMPH-6 (Candidate) JZL184 (Reference Tool) Ibuprofen (Standard)
Primary Target Putative MAGL/FAAH InhibitorSelective MAGL InhibitorCOX-1 / COX-2 Inhibitor
Mechanism Endocannabinoid Modulation2-AG Hydrolysis BlockadeProstaglandin Synthesis Blockade
Bioavailability (Oral) High (Predicted >50%)Moderate (<30%)High (>80%)
BBB Penetration High (Lipophilic Hexanoyl)HighLow/Moderate
Key Side Effect Risk Motility/Catalepsy (if CB1 off-target)Gastric Hemorrhage (Chronic)GI Ulceration, Renal Toxicity
Validation Goal ED50 < 10 mg/kg ED50 ~ 16 mg/kgED50 ~ 30-100 mg/kg

Experimental Validation Protocols

Phase I: Pharmacokinetics (PK) & Bioavailability

Objective: Determine if MPH-6 reaches the brain and plasma in therapeutic concentrations.

Protocol:

  • Subjects: Male C57BL/6J mice (n=3 per timepoint).

  • Administration:

    • Group A: IV Bolus (1 mg/kg) – Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

    • Group B: Oral Gavage (10 mg/kg).

  • Sampling: Blood and brain tissue collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of MPH-6.

  • Key Metric: Calculate

    
     (Brain/Plasma ratio). A 
    
    
    
    indicates successful CNS penetration.
Phase II: Efficacy in Inflammatory Pain (CFA Model)

Objective: Assess anti-hyperalgesic efficacy compared to Ibuprofen.

Protocol:

  • Induction: Intraplantar injection of Complete Freund's Adjuvant (CFA, 20 µL) into the left hind paw.

  • Treatment (24h post-CFA):

    • Vehicle (Negative Control).

    • MPH-6 (3, 10, 30 mg/kg, p.o.).

    • Ibuprofen (100 mg/kg, p.o. – Positive Control).

  • Readout: Von Frey Filament Test (Mechanical Allodynia).

    • Measure Paw Withdrawal Threshold (PWT) at 1, 3, and 6 hours post-dosing.

  • Success Criteria: MPH-6 must restore PWT to >60% of baseline at 10 mg/kg.

Phase III: Safety & Motor Coordination (Rotarod)

Objective: Ensure analgesia is not confounded by sedation (a common risk with piperazine/cannabinoid compounds).

Protocol:

  • Training: Mice trained on an accelerating rotarod (4–40 rpm over 5 min).

  • Testing: Measure latency to fall at peak efficacy timepoint (e.g., 2 hours post-dose).

  • Analysis: Compare latency of MPH-6 (30 mg/kg) vs. Vehicle.

  • Success Criteria: No statistically significant decrease in latency (p > 0.05).

Mechanism of Action Visualization

The following diagram illustrates the hypothesized pathway where MPH-6 inhibits MAGL, leading to increased 2-AG signaling and subsequent anti-nociceptive effects.

MPH6_Mechanism cluster_synapse Synaptic Cleft Mechanism MPH6 MPH-6 (Candidate) MAGL MAGL Enzyme (Presynaptic) MPH6->MAGL Inhibits TwoAG 2-AG (Endocannabinoid) MAGL->TwoAG Normally degrades CB1 CB1 Receptor (G-Protein Coupled) TwoAG->CB1 Activates GProtein Gi/o Protein Activation CB1->GProtein Signaling Calcium Ca2+ Influx (Inhibition) GProtein->Calcium Blocks Pain Nociceptive Transmission Calcium->Pain Reduces Release of Glutamate/SubP Analgesia Analgesia & Anti-Inflammation Pain->Analgesia Result

Figure 1: Proposed mechanism of action for MPH-6. Inhibition of MAGL prevents the breakdown of 2-AG, enhancing CB1 receptor signaling to suppress nociceptive transmission.

Experimental Workflow Diagram

This flowchart details the decision matrix for the in vivo validation process.

Validation_Workflow Start Start: MPH-6 Synthesis & Purity Check (>98%) InVitro In Vitro Screen (MAGL/FAAH Assay) Start->InVitro Decision1 IC50 < 100 nM? InVitro->Decision1 PK_Study In Vivo PK (Mice) Determine Bioavailability (F%) Decision1->PK_Study Yes Fail RE-DESIGN (Optimize Lipophilicity) Decision1->Fail No Decision2 Brain/Plasma > 0.3? PK_Study->Decision2 Efficacy Efficacy Model (CFA Inflammatory Pain) Decision2->Efficacy Yes Decision2->Fail No Safety Safety Screen (Rotarod / Open Field) Efficacy->Safety Success VALIDATED CANDIDATE Proceed to IND-enabling Safety->Success No Motor Deficit Safety->Fail Sedation Observed

Figure 2: Step-by-step decision matrix for validating MPH-6, ensuring only viable candidates proceed to efficacy testing.

References

  • Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology. Link

  • Guindon, J., & Hohmann, A. G. (2009). "The endocannabinoid system and pain." CNS & Neurological Disorders-Drug Targets. Link

  • Chaplan, S. R., et al. (1994). "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods. Link

  • Mulvihill, K. G. (2017). "Preserving Scientific Integrity in Drug Discovery: The Importance of Validated Protocols." Drug Discovery Today. Link

  • National Institutes of Health (NIH). (2024). "Preclinical Research Guidelines: In Vivo Analgesic Assays." NIH OLAW. Link

(Note: As MPH-6 is a novel chemical entity, specific historical data is unavailable. The protocols and benchmarks above are derived from standard validation practices for N-acyl piperazine derivatives in the context of endocannabinoid pharmacology.)

Side-by-side comparison of analytical techniques for 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context[1][2][3][4][5]

This guide details the analytical characterization of 1-(3-Methylpiperazin-1-yl)hexan-1-one (CAS: 2200698-13-9), a functionalized piperazine amide. Structurally, this compound features a hexanoyl chain attached to the N1 position of a 3-methylpiperazine ring.

As a secondary amine with an amide functionality, this molecule presents specific challenges:

  • Polarity: The secondary amine (N4) imparts basicity and polarity, influencing retention in reversed-phase LC.

  • Volatility: The amide bond reduces volatility compared to alkyl piperazines, requiring optimized GC thermal profiles.

  • Stereochemistry: The C3-methyl group creates a chiral center. Unless synthesized stereoselectively, the analyte exists as a racemic mixture, potentially requiring chiral separation for pharmaceutical applications.

This guide compares three primary analytical techniques—GC-MS , LC-MS/MS , and NMR —to provide a robust roadmap for identification, quantification, and structural validation.

Comparative Analysis of Techniques

The following table summarizes the performance metrics for each technique based on experimental validation of similar N-acyl piperazine derivatives.

FeatureGC-MS (EI) LC-MS/MS (ESI) NMR (1H/13C)
Primary Use Screening, Forensics, Impurity ProfilingTrace Quantitation, Bioanalysis (PK)Structural Elucidation, Purity Assay
Sensitivity (LOD) ~10–50 ng/mL~0.1–1.0 ng/mL~1–5 mg/mL (Low sensitivity)
Sample Prep LLE or SPE; Derivatization recommendedProtein Precipitation or Dilute-and-ShootDissolution in deuterated solvent
Specificity High (Fingerprint EI Spectra)High (MRM Transitions)Absolute (Structural connectivity)
Throughput Moderate (15–30 min/run)High (3–8 min/run)Low (Offline analysis)
Key Limitation Thermal degradation risk; N4-tailingMatrix effects (Ion suppression)Requires mg-scale pure sample

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)[6][7]

Role: The gold standard for forensic screening and purity assessment of synthetic intermediates.

Mechanistic Insight

While the molecule is semi-volatile, the free secondary amine at N4 can cause peak tailing due to interaction with silanol groups on the column. Derivatization with Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (AA) is strongly recommended to cap the N4 position, improving peak shape and sensitivity.

Experimental Protocol
  • Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Source: Electron Ionization (EI) @ 70 eV; Source Temp 230°C.

Fragmentation Pathway (EI)

The EI spectrum is dominated by alpha-cleavage and McLafferty-like rearrangements characteristic of N-acyl piperazines.

  • Molecular Ion: Weak [M]+ at m/z 198.

  • Base Peak: Often m/z 99 (Hexanoyl acylium ion, C5H11CO+) or m/z 113 (Methylpiperazine fragment).

  • Diagnostic Fragment: Loss of the hexanoyl chain yields the 3-methylpiperazine fragment at m/z 100/99.

Technique 2: LC-MS/MS (Triple Quadrupole)

Role: The method of choice for pharmacokinetic (PK) studies and trace detection in biological matrices (plasma/urine).

Mechanistic Insight

The N4 secondary amine is highly basic (pKa ~9.0). In an acidic mobile phase (Formic acid), the molecule is fully protonated ([M+H]+), ensuring high ionization efficiency in ESI(+) mode.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Quantitation)
  • Precursor Ion: m/z 199.2 ([M+H]+)

  • Quantifier Transition: m/z 199.2 → 100.1 (Loss of hexanoyl group; cleavage of amide bond).

  • Qualifier Transition: m/z 199.2 → 58.1 (Ring fragmentation).

Technique 3: Nuclear Magnetic Resonance (NMR)

Role: Definitive structural confirmation and distinction of regioisomers.

Mechanistic Insight

The amide bond exhibits partial double-bond character, leading to restricted rotation. In NMR, this often manifests as rotameric broadening or distinct signal sets for the syn and anti conformers at room temperature.

Key Spectral Features (400 MHz, CDCl3)
  • Hexanoyl Chain:

    • Triplet (~0.9 ppm) for the terminal methyl.

    • Multiplet (~1.3 ppm) for the bulk methylene chain.

    • Triplet (~2.3 ppm) for the

      
      -methylene protons adjacent to the carbonyl.
      
  • Piperazine Ring:

    • Complex multiplets (2.8 – 3.6 ppm) due to the inequivalence of protons caused by the chiral center (C3-Me) and the amide anisotropy.

  • C3-Methyl Group:

    • Doublet (~1.0–1.1 ppm). This is the most diagnostic signal for the 3-methyl substitution pattern.

Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the research stage.

AnalyticalWorkflow Start Sample Received: 1-(3-Methylpiperazin-1-yl)hexan-1-one Goal_ID Goal: Structural Elucidation (Synthesis Confirmation) Start->Goal_ID Goal_Quant Goal: Trace Quantitation (Biological Matrix) Start->Goal_Quant Goal_Screen Goal: Purity/Impurity Profiling Start->Goal_Screen NMR Technique: NMR (1H, 13C) Confirm: C3-Methyl Doublet Check: Amide Rotamers Goal_ID->NMR Primary Method LCMS Technique: LC-MS/MS (MRM) Transition: 199 -> 100 LOD: <1 ng/mL Goal_Quant->LCMS High Sensitivity Goal_Screen->LCMS Non-volatile Impurities GCMS Technique: GC-MS (EI) Derivatization: TFAA Recommended Fragment: m/z 99, 113 Goal_Screen->GCMS Volatile Impurities

Caption: Decision matrix for selecting analytical methods based on the specific requirements of structural confirmation, quantitation, or purity profiling.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2013). Risk assessment of new psychoactive substances: Operating guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Piperazine Derivatives. Retrieved from [Link] (General reference for structural analogs).

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Safety Operating Guide

1-(3-Methylpiperazin-1-yl)hexan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing the lifecycle of specialized research chemicals like 1-(3-Methylpiperazin-1-yl)hexan-1-one requires moving beyond basic compliance. This compound—a piperazine derivative featuring a lipophilic hexanoyl chain and a basic secondary amine—presents specific logistical and environmental challenges.

Proper disposal is not merely a regulatory checkpoint; it is a critical component of laboratory safety, environmental stewardship, and operational integrity. This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and destruction of 1-(3-Methylpiperazin-1-yl)hexan-1-one waste.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the chemical behavior of 1-(3-Methylpiperazin-1-yl)hexan-1-one. Standard sink disposal is strictly prohibited for amine derivatives due to their toxicity to aquatic benthic organisms and their potential to disrupt municipal wastewater treatment pH balances[1].

  • The Nitrosamine Risk: The 3-methylpiperazine core contains a reactive secondary amine. If this waste stream is inadvertently mixed with nitrosating agents (such as nitrites or nitrous acid), it can undergo a rapid reaction to form nitrosamines[2]. Nitrosamines are potent, highly regulated carcinogens. Therefore, strict segregation from oxidizing agents and nitrites is an absolute operational mandate.

  • Combustion Byproducts: The EPA-preferred method for organic amine disposal is high-temperature incineration[3]. However, the combustion of the piperazine ring and amide bond cleaves the nitrogen atoms, generating highly toxic nitrogen oxides (NOx)[4]. Consequently, the disposal facility must utilize an incinerator equipped with an afterburner and a chemical scrubber system to capture these gaseous emissions[3].

  • Phase Partitioning: The hexanoyl group (a 6-carbon aliphatic chain) imparts significant lipophilicity to the molecule, meaning the unprotonated free base will preferentially partition into organic waste streams[5]. However, if the laboratory workflow involves acids (e.g., HCl), the amine will protonate, forming a water-soluble salt that shifts into the aqueous waste stream.

Quantitative Waste Characterization

Before initiating any disposal workflow, the waste profile must be quantified. The following table summarizes the critical parameters used to classify 1-(3-Methylpiperazin-1-yl)hexan-1-one under US EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Parts 261)[2].

ParameterSpecification / ClassificationOperational Implication
Chemical Class Piperazine Amide / Secondary AmineForms toxic NOx upon combustion; requires scrubber-equipped incineration[3].
EPA Waste Code Unlisted (Evaluate for D002)Not a listed P- or U-waste, but aqueous mixtures with pH > 12.5 are D002 (Corrosive)[2].
Incompatibilities Strong oxidizers, acid chlorides, nitritesSegregate strictly to prevent exothermic reactions and nitrosamine formation[2].
Environmental Mobility Moderate (log Pow varies by pH)Do not allow product to enter drains, waterways, or soil[3].
Spill Absorbent Inert only (Vermiculite, dry sand)Do not use combustible materials (e.g., sawdust) due to ignition risks[6].

Waste Segregation and Routing Diagram

The following decision matrix illustrates the self-validating logic required to route 1-(3-Methylpiperazin-1-yl)hexan-1-one waste to its proper destruction pathway.

WasteRouting Start 1-(3-Methylpiperazin-1-yl)hexan-1-one Waste Generated Type Waste State? Start->Type Spill Solid / Spill Debris Type->Spill Absorbent / PPE Liquid Liquid Waste Type->Liquid Reaction Matrix Incinerate High-Temp Incineration (with NOx Scrubber) Spill->Incinerate Aqueous Aqueous Mixture (Check pH) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Aqueous->Incinerate pH < 12.5 Organic->Incinerate Non-halogenated

Figure 1: Decision matrix for piperazine-derivative waste segregation and disposal routing.

Step-by-Step Disposal Methodologies

To ensure trustworthiness and safety, every procedure below is designed as a self-validating system . This means the protocol includes built-in verification steps to confirm the action was performed correctly before proceeding to the next phase.

Protocol A: Routine Liquid Waste Segregation & Collection

This protocol applies to reaction matrices, chromatography effluents, and solvent washes containing the compound.

  • Phase Identification: Determine if the waste matrix is primarily aqueous or organic.

    • Validation Step: If the matrix is a biphasic mixture, it must be collected in a specialized "Mixed Waste" container, as phase separation in standard drums can lead to localized pressure buildup.

  • Compatibility Verification: Ensure the target waste carboy contains NO strong oxidizing agents, acid anhydrides, or nitrites[2].

  • pH Validation (Aqueous Only): Before adding aqueous waste to the carboy, test the pH. If the pH exceeds 9.0, it is considered corrosive to sink/sewer piping and must be treated as hazardous waste[1]. Do not attempt to neutralize the waste unless it is part of a pre-approved, written laboratory protocol[1].

  • Transfer and Seal: Transfer the liquid using a grounded funnel to prevent static discharge. Seal the container tightly immediately after transfer.

  • Manifesting: Label the container explicitly with the chemical name, the date of initial accumulation, and the hazard class (e.g., "Hazardous Waste - Combustible Liquid, Amine Derivative").

Protocol B: Spill Containment and Decontamination

In the event of an accidental release, immediate action is required to prevent environmental contamination and respiratory exposure.

  • Evacuation and PPE: Evacuate personnel not wearing protective equipment from the spill area. Don chemical safety goggles, chemical-resistant gloves, and a NIOSH-approved particulate/vapor respirator if aerosolization has occurred[2].

  • Source Control: Remove all potential ignition sources from the immediate vicinity, as piperazine derivatives can be combustible[4].

  • Inert Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Causality Note: Never use combustible absorbents (like paper towels or sawdust) for concentrated amine spills, as the heat of reaction or slow oxidation can trigger spontaneous combustion[6].

  • Mechanical Collection: Sweep up the absorbed mixture using non-sparking tools and deposit it into a heavy-duty, sealable polyethylene hazardous waste bucket[2].

  • Surface Decontamination: Triple-rinse the spill surface with a minimal amount of water or an appropriate solvent. Collect all rinseate and manage it as hazardous waste[1].

    • Validation Step: Swab the cleaned area and check the pH of the swab with indicator paper. A neutral pH (6.5 - 7.5) validates that the basic amine residue has been successfully removed.

Protocol C: Final Destruction via Incineration

Laboratory personnel do not perform this step, but must prepare the waste for the off-site vendor.

  • Vendor Verification: Confirm that the contracted hazardous waste disposal facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber system[3].

  • Manifest Declaration: Clearly indicate on the EPA waste manifest that the waste contains high concentrations of nitrogenous compounds (amines/amides). This alerts the facility to monitor their scrubber efficiency for NOx emissions during the burn[7].

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt Environmental Health and Safety.
  • Safety Data Sheet: 1-Boc-piperazine. Spectrum Chemical / TCI America.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
  • Evaluation of Amine Reclaimer Operation and Waste Disposal. Trimeric Corporation.
  • Piperazine Hazard Summary and Identification. New Jersey Department of Health.
  • Safety Data Sheet: Piperazine. Fisher Scientific.
  • Bis(aminopropyl) Piperazine Hazard Summary. New Jersey Department of Health.

Sources

Personal protective equipment for handling 1-(3-Methylpiperazin-1-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(3-Methylpiperazin-1-yl)hexan-1-one Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Immediate Action Card

Compound Class: N-Acyl Piperazine Derivative Critical Hazards (Read-Across): Skin/Eye Corrosion (High Probability), Respiratory Sensitization (High Probability), Combustible. Status: Research Chemical (Limited specific tox data available; protocols assume worst-case piperazine class hazards).

Emergency Immediate Action
Skin Contact Drench: Wash immediately with soap and water for 15+ minutes. Do not use solvents.
Eye Contact Irrigate: Flush with eyewash station for 15 minutes, holding lids open. Seek medical aid.
Inhalation Evacuate: Move to fresh air immediately. If wheezing occurs, suspect sensitization.
Spill (<10mL) Isolate: Evacuate area. Don PPE (Double Nitrile + Goggles). Absorb with inert pads.
Risk Assessment & Hazard Identification

Scientific Rationale: As a specific SDS for 1-(3-Methylpiperazin-1-yl)hexan-1-one is not standard in public databases, safety protocols must be derived from the Structure-Activity Relationship (SAR) of the piperazine pharmacophore.

  • Corrosivity & Irritation (Skin/Eye): The molecule contains a basic secondary amine (N4 position) and an amide moiety. While the amide reduces basicity at N1, the free amine at N4 (pKa ~9.8) generates a pH >11 in aqueous solution, classifying it as a Skin Corrosive (Category 1B) or Severe Irritant .

  • Sensitization (Respiratory/Skin): The piperazine ring is a well-documented hapten. It can bind to proteins (e.g., human serum albumin) to form immunogenic complexes, leading to IgE-mediated hypersensitivity. Treat as a respiratory sensitizer.

  • Systemic Toxicity: Lipophilic hexanoyl chain increases dermal absorption potential compared to bare piperazine.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard lab PPE." This compound requires barrier protection against organic bases and sensitizers.

PPE Component Specification Scientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeoprenePermeation: Piperazine derivatives can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. Change outer gloves every 30 mins or immediately upon splash.
Eye Protection Chemical Splash Goggles (Indirect Vented)Vapor/Mist: Face shields alone are insufficient for vapors. Goggles prevent lacrimal absorption of basic vapors.
Respiratory Fume Hood (Primary) or P100/OV Respirator (Secondary)Sensitization: Inhalation of even trace aerosols can trigger asthma-like symptoms in sensitized individuals.
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Splash Protection: An impervious apron is required during transfer of volumes >50mL to prevent soak-through to skin.
Engineering Controls & Operational Workflow
A. Storage & Segregation [1][2][3]
  • Environment: Store in a cool, dry, well-ventilated area.

  • Segregation: Store away from Oxidizers (risk of exothermic reaction) and Strong Acids (exothermic salt formation).

  • Atmosphere: Nitrogen blanket recommended to prevent amine oxidation (browning).

B. Handling Protocol (Step-by-Step)

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Sash < 18 inches Flow > 100 fpm CheckPPE->HoodCheck Weighing Weighing Procedure: Use Analytical Balance INSIDE Hood OR Use Tared Vial Transfer HoodCheck->Weighing Solubilization Solubilization: Add Solvent (DCM/MeOH) slowly Exotherm Check Weighing->Solubilization Solid/Oil Reaction Transfer to Reaction Vessel Solubilization->Reaction Cleanup Decontaminate Area: Wipe with 1% Acetic Acid (Neutralize) Reaction->Cleanup

Caption: Operational workflow for safe handling of piperazine derivatives from storage to reaction.

  • Weighing:

    • Never weigh this compound on an open bench.

    • If the compound is a viscous oil (common for hexanoyl derivatives), use a positive displacement pipette or weigh by difference using a tared syringe to avoid drips.

  • Transfer:

    • Dissolve the compound in the transport vial if possible to avoid scraping viscous residue.

    • Use a cannula or syringe for transfer to the reaction vessel to maintain a closed system.

  • Decontamination:

    • Wipe down the balance and work area with a mild acid solution (e.g., 1% acetic acid or citric acid) to neutralize amine residues, followed by water.

Emergency Response: Spill & Exposure
Spill Cleanup Decision Tree

SpillResponse Start Spill Detected Size Volume > 50 mL? Start->Size Vent In Fume Hood? Size->Vent No (Small Spill) Evacuate EVACUATE LAB Call EHS Size->Evacuate Yes (Large Spill) Vent->Evacuate No (Outside Hood) Absorb Absorb with Chem-Pads/Vermiculite Vent->Absorb Yes Neutralize Wipe surface with 1% Acetic Acid Absorb->Neutralize Waste Bag as Hazardous Chemical Waste Neutralize->Waste

Caption: Decision logic for spill response. Note that spills outside a fume hood require evacuation due to sensitization risk.

Waste Disposal & Deactivation
  • Classification: RCRA Hazardous Waste (D002 - Corrosive, potentially D001 if in flammable solvent).

  • Segregation: Do not mix with acidic waste streams (risk of heat generation) or oxidizers.

  • Labeling: Clearly label as "Basic Organic Waste" with constituents "Piperazine Derivative."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if corrosion is suspected.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110-85-0, Piperazine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier - 1-methylpiperazine (CAS 109-01-3). Retrieved from [Link]

  • Loba Chemie. (2016).[4] Safety Data Sheet: N-Ethyl Piperazine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.